molecular formula C59H113NO5 B10824916 CL4H6

CL4H6

货号: B10824916
分子量: 916.5 g/mol
InChI 键: ZFFZMGJMZGAGMF-SXAUZNKPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CL4H6 is a useful research compound. Its molecular formula is C59H113NO5 and its molecular weight is 916.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C59H113NO5

分子量

916.5 g/mol

IUPAC 名称

[7-[4-(dipropylamino)butyl]-7-hydroxy-13-[(Z)-octadec-9-enoyl]oxytridecyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C59H113NO5/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-57(61)64-55-45-37-35-41-49-59(63,51-43-44-54-60(52-7-3)53-8-4)50-42-36-38-46-56-65-58(62)48-40-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h21-24,63H,5-20,25-56H2,1-4H3/b23-21-,24-22-

InChI 键

ZFFZMGJMZGAGMF-SXAUZNKPSA-N

手性 SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCC(O)(CCCCN(CCC)CCC)CCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

规范 SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCC(CCCCCCOC(=O)CCCCCCCC=CCCCCCCCC)(CCCCN(CCC)CCC)O

产品来源

United States

Foundational & Exploratory

The CL4H6 Lipid: A Deep Dive into its Mechanism of Action for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of RNA interference (RNAi) has opened up new frontiers in therapeutic development, offering a highly specific mechanism to silence disease-causing genes. However, the effective delivery of small interfering RNA (siRNA) to its target cells remains a significant hurdle. Among the most promising delivery vectors are lipid nanoparticles (LNPs), and within this class, the ionizable cationic lipid CL4H6 has emerged as a particularly potent component. This technical guide provides a comprehensive overview of the mechanism of action of this compound in siRNA delivery, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: A Step-by-Step Breakdown

The efficacy of this compound in mediating siRNA delivery hinges on its unique pH-sensitive nature. This compound is an ionizable cationic lipid with an apparent pKa of approximately 6.35.[1][2] This property allows it to remain largely neutral at physiological pH (around 7.4) in the bloodstream, minimizing non-specific interactions with serum proteins and enhancing circulation time. Upon endocytosis into the target cell, the LNP is trafficked into the endosome, where the internal environment becomes progressively more acidic.

The mechanism can be broken down into the following key stages:

  • Lipid Nanoparticle (LNP) Formulation and Systemic Circulation: this compound is formulated with other lipid components, typically a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and a PEGylated lipid, to form LNPs encapsulating the siRNA cargo. In the neutral pH of the bloodstream, the this compound lipid is predominantly in its neutral state, contributing to the stability and biocompatibility of the LNP.

  • Cellular Uptake: LNPs are taken up by target cells, often hepatocytes, through endocytosis.

  • Endosomal Acidification and this compound Protonation: As the endosome matures, its internal pH drops. When the pH approaches the pKa of this compound, the tertiary amine group of the lipid becomes protonated, acquiring a positive charge.

  • Endosomal Escape: The protonated, positively charged this compound interacts with the negatively charged lipids of the endosomal membrane. This interaction is believed to disrupt the endosomal membrane, potentially through the formation of non-bilayer lipid structures, leading to the release of the siRNA cargo from the endosome into the cytoplasm.[3] This "endosomal escape" is a critical and often rate-limiting step in siRNA delivery. In vivo experiments have shown that this compound-LNPs exhibit superior efficiency in endosomal escape and cytosolic release of siRNA compared to previously developed LNPs.[3][4]

  • siRNA Release and RISC Loading: Once in the cytoplasm, the siRNA is released from the LNP and can be loaded into the RNA-induced silencing complex (RISC).

  • Target mRNA Cleavage: The RISC, guided by the siRNA, binds to the complementary messenger RNA (mRNA) sequence, leading to its cleavage and subsequent degradation. This prevents the translation of the target protein, resulting in gene silencing.

The following diagram illustrates the proposed signaling pathway for this compound-mediated siRNA delivery.

CL4H6_Mechanism cluster_bloodstream Bloodstream (pH ~7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP This compound-LNP (Neutral Charge) LNP_protonated This compound-LNP (Protonated, + Charge) LNP->LNP_protonated Endocytosis & Acidification Endosomal_Membrane Endosomal Membrane Disruption LNP_protonated->Endosomal_Membrane Electrostatic Interaction siRNA_release siRNA Release Endosomal_Membrane->siRNA_release Endosomal Escape Cytoplasm Cytoplasm RISC RISC Loading siRNA_release->RISC mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage

Caption: Proposed mechanism of this compound-LNP mediated siRNA delivery.

Quantitative Data Summary

The performance of this compound-based LNPs has been quantified in several studies. The following tables summarize key data points for easy comparison.

Table 1: In Vivo Gene Silencing Efficiency of this compound-LNPs

Target GeneAnimal ModelED50 (mg/kg)Reference
Factor VIIMice0.0025[1][3][4]

Table 2: Physicochemical Properties of this compound-LNPs

ParameterValueMethodReference
Apparent pKa6.35TNS Assay[1][2]
Size (Diameter)~80-100 nmDynamic Light Scattering[5]
Zeta PotentialNear-neutral at pH 7.4Laser Doppler Anemometry
siRNA Encapsulation Efficiency>90%RiboGreen Assay[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of this compound-based siRNA delivery systems.

Protocol 1: Preparation of this compound-LNPs using Microfluidics

This protocol describes the formulation of this compound-LNPs encapsulating siRNA using a microfluidic mixing device.

Materials:

  • This compound lipid in ethanol (B145695)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol

  • siRNA in citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol at appropriate concentrations.

  • Prepare Lipid Mixture: Mix the lipid stock solutions in an ethanol solution to achieve the desired molar ratio (e.g., this compound:DOPE:Cholesterol:DMG-PEG 2000 of 50:10:38.5:1.5).

  • Prepare siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid mixture in ethanol into one syringe and the siRNA solution in citrate buffer into another syringe.

    • Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1) and the total flow rate on the microfluidic device software.

    • Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP suspension from the outlet of the microfluidic device.

    • Transfer the LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated siRNA.

  • Sterilization and Storage:

    • Sterilize the final LNP suspension by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C.

The following diagram illustrates the experimental workflow for LNP preparation.

LNP_Preparation_Workflow Lipid_Mixture Lipid Mixture (this compound, DOPE, Chol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mixture->Microfluidic_Mixing siRNA_Solution siRNA Solution in Citrate Buffer (pH 4.0) siRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNP This compound-LNP Suspension Sterilization->Final_LNP

Caption: Workflow for this compound-LNP preparation via microfluidic mixing.
Protocol 2: Determination of siRNA Encapsulation Efficiency using RiboGreen Assay

This protocol quantifies the percentage of siRNA successfully encapsulated within the LNPs.

Materials:

  • This compound-LNP suspension

  • Quant-iT RiboGreen RNA reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • siRNA standards of known concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare siRNA Standards: Prepare a series of siRNA standards of known concentrations in TE buffer.

  • Prepare LNP Samples:

    • Intact LNPs: Dilute the this compound-LNP suspension in TE buffer. This will be used to measure the fluorescence of unencapsulated siRNA.

    • Lysed LNPs: Dilute the this compound-LNP suspension in TE buffer containing 2% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated siRNA. This will be used to measure the total siRNA concentration.

  • RiboGreen Assay:

    • Add the diluted siRNA standards and LNP samples (both intact and lysed) to the wells of a 96-well plate.

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to all wells.

    • Incubate the plate in the dark for 5 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation of Encapsulation Efficiency:

    • Generate a standard curve by plotting the fluorescence intensity of the siRNA standards against their concentrations.

    • Determine the concentration of siRNA in the intact LNP sample (unencapsulated siRNA) and the lysed LNP sample (total siRNA) using the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

Protocol 3: In Vivo Gene Silencing Assessment by qPCR

This protocol details the procedure for evaluating the in vivo gene silencing efficacy of this compound-LNPs targeting a specific gene (e.g., Factor VII) in a mouse model.

Materials:

  • This compound-LNP-siRNA formulation

  • Control LNP formulation (e.g., containing a non-targeting siRNA)

  • Mice (e.g., C57BL/6)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probe for the target gene (e.g., Factor VII) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Animal Dosing:

    • Administer the this compound-LNP-siRNA and control LNP formulations to mice via intravenous (tail vein) injection at the desired dose.

  • Tissue Collection:

    • At a predetermined time point post-injection (e.g., 48 hours), euthanize the mice.

    • Collect the target tissue (e.g., liver) and immediately snap-freeze it in liquid nitrogen or store it in an RNA stabilization solution.

  • RNA Extraction:

    • Extract total RNA from the tissue samples using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Set up the qPCR reactions using a qPCR master mix, primers and probe for the target gene and the housekeeping gene, and the synthesized cDNA as a template.

    • Perform the qPCR analysis using a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in each sample.

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated groups to the control group.

    • The percentage of gene silencing is calculated as: Gene Silencing (%) = [1 - (Relative expression in treated group / Relative expression in control group)] x 100

Protocol 4: Calcein (B42510) Assay for Endosomal Escape

This protocol provides a method to assess the ability of this compound-LNPs to facilitate the escape of co-entrapped molecules from the endosome.

Materials:

  • Target cells (e.g., HeLa cells)

  • Calcein (self-quenching concentration)

  • This compound-LNP-siRNA formulation

  • Control LNP formulation

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the target cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Calcein Loading:

    • Incubate the cells with a high, self-quenching concentration of calcein for a short period (e.g., 30 minutes). This will load the calcein into the endosomes.

    • Wash the cells thoroughly with fresh medium to remove extracellular calcein.

  • LNP Treatment:

    • Treat the calcein-loaded cells with the this compound-LNP-siRNA or control LNP formulations.

  • Imaging or Flow Cytometry:

    • After a defined incubation period, observe the cells using a fluorescence microscope. Endosomal escape is indicated by a shift from punctate (quenched) fluorescence within endosomes to diffuse, bright green fluorescence throughout the cytoplasm as the calcein is released and de-quenched.

    • Alternatively, quantify the increase in cytoplasmic fluorescence using a flow cytometer.

  • Data Analysis: Compare the level of diffuse cytoplasmic fluorescence in cells treated with this compound-LNPs to those treated with control LNPs to assess the extent of endosomal escape.

Conclusion

The this compound lipid represents a significant advancement in the field of siRNA delivery. Its pH-sensitive nature provides a sophisticated mechanism for overcoming the endosomal barrier, a critical step for successful gene silencing. The data and protocols presented in this guide offer a comprehensive resource for researchers and developers working to harness the therapeutic potential of RNAi. Further optimization of LNP formulations based on this compound and a deeper understanding of its interactions with the cellular machinery will undoubtedly pave the way for the next generation of RNA-based medicines.

References

pH-Sensitive Properties of CL4H6 in Endosomal Escape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pH-sensitive properties of the cationic lipid CL4H6 and its critical role in facilitating the endosomal escape of therapeutic payloads. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details essential experimental protocols, and visualizes complex mechanisms and workflows.

Introduction to this compound

This compound is a state-of-the-art ionizable cationic lipid engineered for the efficient delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and CRISPR-Cas9 ribonucleoproteins.[1] Its structure is optimized to remain relatively neutral at physiological pH (around 7.4), minimizing non-specific interactions with biological membranes and enhancing systemic circulation time. Upon entry into the acidic environment of the endosome (pH 5.0-6.5), the tertiary amine in the headgroup of this compound becomes protonated. This pH-triggered charge reversal is the cornerstone of its mechanism for endosomal escape, a critical bottleneck in intracellular drug delivery.

The protonation of this compound within the endosome leads to a net positive charge, facilitating electrostatic interactions with the anionic lipids of the endosomal membrane. This interaction is believed to induce a phase transition in the lipid bilayer, from a lamellar to a non-bilayer (hexagonal) phase, ultimately destabilizing the endosomal membrane and allowing the encapsulated therapeutic cargo to be released into the cytoplasm.[2] Lipid nanoparticles (LNPs) formulated with this compound have demonstrated superior gene silencing activity, biodegradability, and a favorable safety profile, making this compound a promising component for advanced drug delivery systems.[1][3]

Quantitative Physicochemical Properties of this compound-LNPs

The following table summarizes the key quantitative parameters of Lipid Nanoparticles (LNPs) formulated with this compound. These properties are critical for their function as effective drug delivery vehicles.

ParameterValueConditions/Notes
Apparent pKa 6.35Determined by TNS assay. This value is crucial for the pH-sensitive protonation in the endosomal pH range.
Particle Size (Hydrodynamic Diameter) ~211.2 nmMeasured by Dynamic Light Scattering (DLS) at physiological pH.
Polydispersity Index (PDI) ~0.11Indicates a relatively uniform particle size distribution.
Zeta Potential +6.9 mVMeasured at physiological pH. The slightly positive charge can aid in initial cell surface interactions.
siRNA Encapsulation Efficiency 92.5% - 99.3%Determined by RiboGreen assay. High encapsulation efficiency ensures a significant payload is delivered.
Molar Ratio in Formulation 50:50:1Refers to the molar ratio of this compound : DOPE (helper lipid) : DMG-mPEG2k (PEGylated lipid).

Core Signaling and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Mechanism of this compound-Mediated Endosomal Escape

G Mechanism of this compound-Mediated Endosomal Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_neutral This compound-LNP (Neutral Charge) Endocytosis Endocytosis LNP_neutral->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome LNP_protonated This compound-LNP (Protonated, Cationic) Early_Endosome->LNP_protonated Protonation of this compound Cytoplasm Cytoplasm Therapeutic_Cargo Therapeutic Cargo (e.g., siRNA) Therapeutic_Cargo->Cytoplasm Membrane_Destabilization Endosomal Membrane Destabilization LNP_protonated->Membrane_Destabilization Interaction with endosomal membrane Membrane_Destabilization->Therapeutic_Cargo Cargo Release

Caption: Mechanism of this compound-mediated endosomal escape.

Experimental Workflow for Characterization of this compound-LNPs

G Experimental Workflow for this compound-LNP Characterization Start Start LNP_Formulation LNP Formulation (Microfluidic Mixing) Start->LNP_Formulation Physicochemical_Characterization Physicochemical Characterization LNP_Formulation->Physicochemical_Characterization DLS Particle Size & PDI (DLS) Physicochemical_Characterization->DLS Zeta Zeta Potential Physicochemical_Characterization->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Physicochemical_Characterization->RiboGreen TNS_Assay pKa Determination (TNS Assay) Physicochemical_Characterization->TNS_Assay Functional_Assays In Vitro Functional Assays DLS->Functional_Assays Zeta->Functional_Assays RiboGreen->Functional_Assays TNS_Assay->Functional_Assays Endosomal_Escape_Assay Endosomal Escape Assay (Confocal Microscopy) Functional_Assays->Endosomal_Escape_Assay Gene_Silencing_Assay Gene Silencing Assay (qPCR/Luciferase) Functional_Assays->Gene_Silencing_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/LDH) Functional_Assays->Cytotoxicity_Assay Data_Analysis Data Analysis & Interpretation Endosomal_Escape_Assay->Data_Analysis Gene_Silencing_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound-LNP formulation and characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of pH-sensitive this compound-LNPs.

Synthesis of this compound Lipid

While the specific, proprietary synthesis protocol for this compound is not publicly available, the general synthesis of similar ionizable cationic lipids involves a multi-step organic synthesis process. This typically includes the creation of a central scaffold, followed by the attachment of hydrophobic tails and a hydrophilic headgroup containing a tertiary amine. The synthesis is generally confirmed by techniques such as 1H NMR and mass spectrometry.

Formulation of this compound-LNPs by Microfluidic Mixing

This protocol describes the formulation of this compound-LNPs encapsulating siRNA using a microfluidic mixing device.

Materials:

  • This compound lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2k)

  • Cholesterol

  • siRNA

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (e.g., 25 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2k in ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10-20 mM.

  • Prepare siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another.

    • Set the flow rate ratio (aqueous:ethanolic) to 3:1 and the total flow rate according to the desired particle size.

    • Initiate the mixing process. The rapid mixing of the two phases causes the self-assembly of the LNPs.

  • Purification:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, to remove ethanol and non-encapsulated siRNA.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C.

Characterization of this compound-LNPs

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration.

  • For pH-dependent measurements, dilute the LNPs in buffers of varying pH (e.g., pH 7.4, 6.5, 5.5).

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

  • Measure the zeta potential using Laser Doppler Velocimetry.

  • Perform measurements in triplicate for each sample.

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a fluorescence-based method to determine the apparent pKa of ionizable lipids in LNPs. TNS fluoresces in a hydrophobic environment, such as when it binds to the protonated, positively charged surface of the LNPs at acidic pH.

Materials:

  • TNS stock solution (in DMSO)

  • A series of buffers with pH values ranging from 3 to 10

  • LNP suspension

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the LNP suspension in the different pH buffers.

  • Add TNS solution to each well to a final concentration of approximately 1-2 µM.

  • Incubate the plate in the dark for 5-10 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.

  • Plot the fluorescence intensity as a function of pH.

  • Fit the data to a sigmoidal curve. The pH at which the fluorescence is half-maximal is the apparent pKa.[4][5]

The RiboGreen assay is a sensitive method for quantifying RNA. It is used to determine the amount of siRNA encapsulated within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • LNP suspension

  • Fluorescence plate reader

Procedure:

  • Prepare a standard curve of the free siRNA in TE buffer.

  • Prepare two sets of LNP samples:

    • Set A (Intact LNPs): Dilute the LNP suspension in TE buffer. This measures the fluorescence from unencapsulated siRNA.

    • Set B (Lysed LNPs): Dilute the LNP suspension in TE buffer containing 2% Triton X-100. The detergent disrupts the LNPs, releasing the encapsulated siRNA. This measures the total siRNA.

  • Add the RiboGreen reagent to all standards and samples.

  • Incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~520 nm.

  • Calculate the concentration of unencapsulated and total siRNA using the standard curve.

  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

In Vitro Functional Assays

This assay assesses the membrane-disruptive activity of the LNPs at different pH values, using red blood cells (RBCs) as a model for the endosomal membrane.

Materials:

  • Freshly isolated red blood cells (RBCs)

  • PBS at various pH values (e.g., 7.4, 6.5, 5.5)

  • LNP suspension

  • Triton X-100 (positive control for 100% hemolysis)

  • PBS (negative control)

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Wash the RBCs with PBS (pH 7.4) by centrifugation and resuspend to a final concentration of 2% (v/v).

  • Incubate the LNP suspension with the RBC suspension at different pH values for 1-2 hours at 37°C.

  • Centrifuge the samples to pellet the intact RBCs.

  • Transfer the supernatant to a new plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control (Triton X-100).

This assay visually confirms the release of the siRNA payload from the endosomes into the cytoplasm.

Materials:

  • Fluorescently labeled siRNA (e.g., Cy5-siRNA)

  • Cell line of interest (e.g., HeLa, Huh-7)

  • Endosomal/lysosomal markers (e.g., LysoTracker Green)

  • Confocal microscope

Procedure:

  • Seed the cells on glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with LNPs containing fluorescently labeled siRNA.

  • At various time points, stain the cells with endosomal/lysosomal markers.

  • Wash the cells and fix them (or perform live-cell imaging).

  • Image the cells using a confocal microscope.

  • Analyze the images for colocalization of the siRNA signal with the endosomal/lysosomal markers. A diffuse cytoplasmic signal for the siRNA indicates successful endosomal escape.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its well-defined pH-sensitive properties, characterized by an optimal pKa for endosomal protonation, enable efficient escape from the endosome and subsequent delivery of therapeutic cargo to the cytoplasm. The experimental protocols detailed in this guide provide a robust framework for the formulation, characterization, and functional evaluation of this compound-based lipid nanoparticles. A thorough understanding and application of these methodologies are essential for the rational design and development of next-generation LNP-based therapeutics.

References

Foundational Research on CL4H6 for Gene Silencing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on CL4H6, a pH-sensitive cationic lipid integral to the development of lipid nanoparticles (LNPs) for siRNA-mediated gene silencing.

Introduction to this compound

This compound is a novel, pH-sensitive, and ionizable cationic lipid that has demonstrated significant promise in the delivery of small interfering RNA (siRNA) for therapeutic gene silencing.[1][2][3][4] Its unique chemical properties allow for the efficient encapsulation of nucleic acids and facilitate their release into the cytoplasm of target cells, a critical step for effective gene silencing.[2][5] Developed as a key component of lipid nanoparticles, this compound has shown world-class efficiency in gene silencing in hepatocytes and is noted for its biodegradability and high safety profile.[6][7]

Mechanism of Action: pH-Dependent Endosomal Escape

The efficacy of this compound-based LNPs in gene silencing is primarily attributed to their pH-sensitive nature, which enables efficient endosomal escape.[2][5][7]

  • Systemic Circulation (Physiological pH ~7.4): In the bloodstream, this compound remains electrostatically near-neutral.[2][6] This property is crucial for reducing toxicity and preventing non-specific interactions with serum proteins, thereby improving the circulation time and bioavailability of the LNP-siRNA complexes.[2][8]

  • Cellular Uptake and Endosomal Acidification: this compound-LNPs are taken up by target cells through endocytosis.[2][5] Once inside the cell, they are enclosed within endosomes, which undergo a natural process of acidification, with the internal pH dropping.[2]

  • Protonation and Membrane Destabilization: As the endosomal pH decreases, the tertiary amine groups on the this compound lipid become protonated, resulting in a positive charge.[2] This charge induces a fusogenic interaction between the LNP and the negatively charged endosomal membrane, leading to the destabilization of the endosomal membrane.[2]

  • Cytosolic Release of siRNA: The destabilization of the endosomal membrane facilitates the "endosomal escape" of the siRNA payload from the endosome into the cell's cytosol.[2][5][7]

  • RNA-Induced Silencing Complex (RISC) and Gene Silencing: Once in the cytosol, the siRNA is loaded into the RNA-Induced Silencing Complex (RISC).[2] The RISC-siRNA complex then binds to the complementary messenger RNA (mRNA) of the target gene, leading to its cleavage and subsequent degradation. This process effectively silences the expression of the target gene.[2]

G cluster_bloodstream Systemic Circulation (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) cluster_cytosol Cytosol LNP This compound-LNP (Neutral Charge) LNP_endo This compound-LNP (Positively Charged) LNP->LNP_endo Endocytosis siRNA_release siRNA Release LNP_endo->siRNA_release Endosomal Escape RISC RISC Loading siRNA_release->RISC mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage mRNA Targeting Gene_Silencing Gene Silencing mRNA_cleavage->Gene_Silencing

Figure 1: Mechanism of this compound-LNP mediated gene silencing.

Quantitative Data

The following tables summarize key quantitative data from foundational studies on this compound for gene silencing.

Table 1: In Vivo Gene Silencing Efficacy

Target Gene Animal Model 50% Effective Dose (ED50) Reference

| Factor VII (FVII) | Mouse | 0.0025 mg/kg |[2][3][7][9][10] |

Table 2: Physicochemical Properties of this compound-LNPs for MRTF-B Silencing

Formulation Size (nm) Zeta Potential (mV) Polydispersity Index (PDI) siRNA Encapsulation Efficiency (%) Reference
LNP (non-targeted) - - - 92.5 ± 0.7 [11][12]

| LNP+cY (targeted) | 211.2 ± 1.9 | +6.9 ± 0.2 | 0.11 ± 0.02 | 99.3 ± 0.1 |[11][12] |

Table 3: In Vitro Gene Silencing of MRTF-B in Human Conjunctival Fibroblasts

siRNA Concentration (nM) LNP without cY (% Silencing) LNP with cY (% Silencing) Reference
25 55.8 56.5 [11]
50 77.7 62.1 [11][12]

| 100 | 80.2 | 81.5 |[11][12] |

Table 4: Safety Profile of this compound-LNPs

Parameter Observation Reference
Cytotoxicity (in vitro) Non-cytotoxic at 50 nM siRNA concentration in human conjunctival fibroblasts. [11][12]
Hepatotoxicity (in vivo) No significant hepatotoxicity observed at doses ~3,000-fold higher than the ED50 for gene silencing. [6]

| Biodegradability | this compound is rapidly degraded and eliminated after siRNA delivery. |[6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols based on published studies.

This protocol describes the preparation of this compound-LNPs using a microfluidic mixing method.

G start Start: Prepare Lipid and siRNA Solutions lipid_prep Prepare lipid mixture in ethanol (B145695): - this compound - DOPE (helper lipid) - DMG-PEG2k (PEGylated lipid) (Molar ratio e.g., 50:50:1) start->lipid_prep sirna_prep Prepare siRNA in low pH buffer (e.g., sodium acetate) start->sirna_prep mixing Rapidly mix lipid and siRNA solutions via microfluidic device lipid_prep->mixing sirna_prep->mixing dialysis Dialyze against PBS (pH 7.4) to remove ethanol and raise pH mixing->dialysis concentration Concentrate using centrifugal filtration dialysis->concentration sterilization Sterile filter through a 0.22 µm filter concentration->sterilization end End: Store LNPs at 4°C sterilization->end

Figure 2: Workflow for this compound-LNP formulation.

Protocol:

  • Prepare Lipid Stock Solution: Dissolve this compound, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and the PEGylated lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k) in ethanol at a specified molar ratio (e.g., 50:50:1).[11]

  • Prepare siRNA Solution: Dissolve the siRNA targeting the gene of interest in a low pH buffer, such as sodium acetate (B1210297) buffer.

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the aqueous siRNA solution at a defined flow rate ratio.

  • Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and neutralize the solution.

  • Concentration: Concentrate the LNP suspension to the desired final concentration using a centrifugal filtration device.

  • Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm syringe filter and store at 4°C.[13]

Physicochemical characterization is essential to ensure the quality and consistency of LNP formulations.

Protocol:

  • Size and Polydispersity Index (PDI): Determine the particle size and PDI using Dynamic Light Scattering (DLS).[11]

  • Zeta Potential: Measure the surface charge of the LNPs using Laser Doppler Anemometry.[11]

  • Encapsulation Efficiency: Quantify the amount of siRNA encapsulated within the LNPs using a nucleic acid quantification assay, such as the RiboGreen assay, after separating free siRNA from the LNPs.[11] The efficiency is calculated as: ((Total siRNA - Free siRNA) / Total siRNA) * 100%.

  • Morphology: Visualize the shape and morphology of the LNPs using Transmission Electron Microscopy (TEM).[11]

This protocol outlines the steps to assess the gene-silencing efficacy of this compound-LNPs in a cell culture model.

G start Start: Seed Target Cells treatment Treat cells with varying concentrations of This compound-siRNA LNPs (e.g., 25, 50, 100 nM) start->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation rna_extraction Harvest cells and extract total RNA incubation->rna_extraction rt_qpcr Perform reverse transcription quantitative PCR (RT-qPCR) to measure target mRNA levels rna_extraction->rt_qpcr analysis Normalize target gene expression to a housekeeping gene and calculate % silencing vs. control rt_qpcr->analysis end End: Report Gene Silencing Efficacy analysis->end

Figure 3: Workflow for in vitro gene silencing assay.

Protocol:

  • Cell Seeding: Plate the target cells (e.g., human conjunctival fibroblasts) in a multi-well plate and allow them to adhere overnight.[11]

  • LNP Treatment: Treat the cells with fresh culture medium containing various concentrations of the this compound-siRNA LNPs (e.g., 25, 50, 100 nM).[11] Include appropriate controls, such as untreated cells and cells treated with LNPs containing a non-targeting or irrelevant siRNA (IRR siRNA).[11]

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 to 72 hours) to allow for LNP uptake, endosomal escape, and target mRNA degradation.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the expression level of the target mRNA.[11] Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the percentage of gene silencing for each treatment group relative to the control group.

Applications and Future Directions

Foundational research has positioned this compound as a versatile and potent lipid for siRNA delivery across various therapeutic areas.

  • Fibrotic Diseases: this compound-LNPs have been shown to effectively deliver siRNA targeting the MRTF/SRF pathway to prevent conjunctival fibrosis, suggesting potential applications in other fibrotic conditions.[2][11]

  • Cancer Immunotherapy: By delivering siRNA to silence genes like STAT3 and HIF-1α in tumor-associated macrophages (TAMs), this compound-LNPs can modulate the tumor microenvironment and enhance anti-tumor immune responses.[1][2]

  • Hepatic Disorders: The high efficiency of gene silencing in hepatocytes makes this compound-LNPs a strong candidate for treating liver-related genetic disorders.[6]

  • Genome Editing: Beyond siRNA, this compound-based LNPs are also being explored for the delivery of CRISPR-Cas9 ribonucleoproteins (RNPs) for in vivo gene editing applications.[14]

The continued development and optimization of this compound and other pH-sensitive cationic lipids are expected to broaden the therapeutic applications of RNA-based medicines, offering new possibilities for treating a wide range of diseases.

References

CL4H6 Lipid Nanoparticles: An In-depth Technical Guide for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL4H6 is a pH-sensitive, ionizable cationic lipid that has emerged as a key component in the development of lipid nanoparticles (LNPs) for targeted drug delivery, particularly for nucleic acid-based therapeutics like small interfering RNA (siRNA).[1][2] Its unique chemical structure allows for efficient encapsulation of negatively charged cargo and facilitates endosomal escape, a critical step for the cytosolic delivery of therapeutic agents.[3] This guide provides a comprehensive technical overview of this compound-based LNPs, including their formulation, characterization, and application in targeted drug delivery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

Core Concepts: Structure and Mechanism of Action

This compound-based LNPs are typically composed of four main components: the ionizable cationic lipid (this compound), a helper lipid (such as DOPE or DSPC), cholesterol, and a PEGylated lipid (like DMG-PEG2k).[4][5] The molar ratio of these components is a critical parameter that influences the physicochemical properties and biological activity of the nanoparticles.[3]

The mechanism of action of this compound LNPs is intrinsically linked to their pH-sensitive nature.[1] At the acidic pH of the formulation buffer (around pH 4), the this compound lipid is positively charged, which facilitates the electrostatic interaction and encapsulation of negatively charged siRNA.[6] Upon intravenous administration, the LNPs circulate in the bloodstream at a physiological pH of 7.4. In this neutral environment, the this compound lipid is largely neutral, which is believed to reduce non-specific interactions with blood components and non-target cells.[7]

Once the LNPs are taken up by target cells via endocytosis, they are trafficked into endosomes. The endosomal compartment has a lower internal pH (around 5.5-6.5).[7] This acidic environment protonates the this compound lipid, leading to a positive charge. This charge switch is hypothesized to disrupt the endosomal membrane through interactions with the anionic lipids of the endosomal membrane, facilitating the release of the siRNA cargo into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) and exert its therapeutic effect.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound-based LNPs in various studies.

Table 1: Physicochemical Properties of this compound LNPs

Formulation Composition (molar ratio)Targeting LigandParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
This compound:DOPE:DMG-mPEG2k (50:50:1)None---[4]
This compound:DOPE:DMG-mPEG2k (50:50:1)cY peptide211.2 ± 1.9+6.9 ± 0.20.11 ± 0.02[4]

Table 2: In Vitro Performance of this compound LNPs for siRNA Delivery

FormulationsiRNA CargosiRNA Concentration (nM)Encapsulation Efficiency (%)Gene Silencing Efficiency (%)Cell TypeReference
Non-targeted this compound LNPMRTF-B siRNA2592.5 ± 0.755.8Human Conjunctival Fibroblasts[4]
Non-targeted this compound LNPMRTF-B siRNA5092.5 ± 0.777.7Human Conjunctival Fibroblasts[4]
Non-targeted this compound LNPMRTF-B siRNA10092.5 ± 0.780.2Human Conjunctival Fibroblasts[4]
Targeted (cY) this compound LNPMRTF-B siRNA2599.3 ± 0.156.5Human Conjunctival Fibroblasts[4]
Targeted (cY) this compound LNPMRTF-B siRNA5099.3 ± 0.162.1Human Conjunctival Fibroblasts[4]
Targeted (cY) this compound LNPMRTF-B siRNA10099.3 ± 0.181.5Human Conjunctival Fibroblasts[4]

Table 3: In Vivo Efficacy of this compound LNPs

LNP FormulationsiRNA TargetAnimal ModelOutcomeReference
This compound LNPsFactor VIIMiceDecrease in hepatic Factor VII levels[2]
This compound LNPsStat3 and Hif-1αOS-RC-2 renal cancer mouse xenograftIncreased M1 macrophages in tumor microenvironment, decreased tumor volume[2]

Experimental Protocols

Protocol 1: Synthesis of this compound LNPs using Microfluidics

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, a common and reproducible method for nanoparticle synthesis.[8]

Materials:

  • This compound lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)

  • Cholesterol

  • siRNA

  • Ethanol (B145695) (anhydrous)

  • Acetate (B1210297) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2k in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[9]

    • The total lipid concentration in the ethanol phase is typically in the range of 10-20 mM.[10]

  • Prepare the siRNA-Aqueous Solution:

    • Dissolve the siRNA in acetate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.[9]

    • Set the total flow rate (TFR), for example, at 2 mL/min.[10]

    • Initiate the flow to mix the two solutions rapidly within the microfluidic chip. This rapid mixing leads to a change in solvent polarity, triggering the self-assembly of the lipids and the encapsulation of the siRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the formation of stable nanoparticles and for preparing them for in vivo applications.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Zeta Potential (Dynamic Light Scattering - DLS):

  • Instrumentation: A Zetasizer or similar DLS instrument.

  • Sample Preparation: Dilute the LNP suspension in PBS (pH 7.4). The dilution factor should be optimized to achieve a suitable count rate (typically between 150-250 kcounts per second).[7]

  • Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[11]

2. Morphology (Transmission Electron Microscopy - TEM):

  • Sample Preparation:

    • Place a drop of the diluted LNP suspension onto a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

    • Blot off the excess liquid with filter paper.

    • (Optional) Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid to enhance contrast.

  • Imaging:

    • Image the dried grid using a transmission electron microscope at an appropriate magnification. The resulting images will reveal the morphology and size distribution of the nanoparticles.

3. siRNA Encapsulation Efficiency:

  • Assay: RiboGreen assay is a common method to quantify the amount of encapsulated siRNA.[4]

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated siRNA can be determined.

  • Procedure:

    • Prepare a standard curve of the siRNA.

    • Measure the fluorescence of the intact LNP suspension (representing unencapsulated siRNA).

    • Add a detergent to a separate aliquot of the LNP suspension to lyse the nanoparticles and release the encapsulated siRNA.

    • Measure the fluorescence of the lysed LNP suspension (representing total siRNA).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

Mandatory Visualizations

Signaling Pathway

MRTF_SRF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G-actin G-actin MRTF-B MRTF-B G-actin->MRTF-B Inhibition MRTF-B_n MRTF-B MRTF-B->MRTF-B_n Translocation RhoA RhoA ROCK ROCK RhoA->ROCK Activates F-actin F-actin ROCK->F-actin Promotes Polymerization F-actin->G-actin Depolymerization MRTF-B_n->MRTF-B Export SRF SRF MRTF-B_n->SRF Binds Target_Genes Target Gene Expression SRF->Target_Genes Activates siRNA MRTF-B siRNA siRNA->MRTF-B_n Degrades mRNA

Caption: MRTF-B/SRF signaling pathway and the point of intervention by MRTF-B siRNA.

Experimental Workflow

LNP_Workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Studies Lipid_Mix This compound, DOPE, Cholesterol, DMG-PEG2k in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics siRNA_Sol siRNA in Aqueous Buffer (pH 4) siRNA_Sol->Microfluidics Purification Dialysis vs. PBS (pH 7.4) Microfluidics->Purification DLS Size, PDI, Zeta Potential (DLS) Purification->DLS TEM Morphology (TEM) Purification->TEM RiboGreen Encapsulation Efficiency (RiboGreen Assay) Purification->RiboGreen Cell_Culture Culture Target Cells (e.g., Fibroblasts) RiboGreen->Cell_Culture Transfection Transfect Cells with LNPs Cell_Culture->Transfection Gene_Silencing Measure Target Gene Expression (qPCR) Transfection->Gene_Silencing Viability Assess Cell Viability (e.g., MTT Assay) Transfection->Viability Animal_Model Establish Animal Model (e.g., Xenograft) Viability->Animal_Model Administration Intravenous Administration of LNPs Animal_Model->Administration Biodistribution Assess Biodistribution (e.g., IVIS Imaging) Administration->Biodistribution Efficacy Evaluate Therapeutic Efficacy (e.g., Tumor Volume, Gene Silencing) Administration->Efficacy

Caption: A typical experimental workflow for the development and evaluation of this compound LNPs.

Conclusion

This compound-based lipid nanoparticles represent a promising platform for the targeted delivery of nucleic acid therapeutics. Their pH-sensitive nature is a key design feature that enables efficient encapsulation and intracellular delivery. The optimization of formulation parameters, including lipid composition and molar ratios, is crucial for achieving desired physicochemical properties and biological activity. The use of microfluidic synthesis methods allows for the reproducible production of well-defined nanoparticles. As research in this area continues, a deeper understanding of the structure-activity relationships of this compound and other ionizable lipids will undoubtedly lead to the development of even more potent and specific drug delivery systems for a wide range of therapeutic applications.

References

An In-Depth Technical Guide on the Early-Stage In-Vitro Efficacy of CL4H6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

CL4H6 is a novel, pH-sensitive cationic lipid that has emerged as a critical component of lipid nanoparticles (LNPs) for the efficient delivery of nucleic acid-based therapeutics.[1] Developed by the Harashima group at Hokkaido University, this compound represents a third-generation pH-responsive ionizable lipid designed to overcome the challenge of endosomal escape, a crucial step for the cytosolic delivery of macromolecules like siRNA, mRNA, and CRISPR/Cas9 ribonucleoproteins (RNPs).[2][3][4] This technical guide provides a comprehensive overview of the early-stage in-vitro studies evaluating the efficacy of this compound-based delivery systems, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: pH-Dependent Endosomal Escape

The efficacy of this compound as a delivery vehicle is rooted in its pH-sensitive nature.[1] At physiological pH, this compound-LNPs maintain a near-neutral charge, which enhances their stability in circulation.[5] Upon cellular uptake via endocytosis, the LNPs are trafficked into endosomes.[3] As the endosome matures, its internal pH decreases. This acidic environment protonates the tertiary amine head group of this compound, leading to a positive charge.[3] The interaction between the now cationic this compound and the anionic lipids of the endosomal membrane is thought to destabilize the membrane, facilitating the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[3][6]

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP This compound-LNP (Near-neutral charge) Endocytosis Endocytosis LNP->Endocytosis LNP_Endosome Protonated this compound-LNP (Cationic) Endosomal_Membrane Endosomal Membrane Destabilization LNP_Endosome->Endosomal_Membrane Membrane Fusion/ Disruption Cargo_Release siRNA Cargo Release Endosomal_Membrane->Cargo_Release Cytoplasm Cytoplasm Endocytosis->LNP_Endosome Cargo_Release->Cytoplasm

Fig. 1: Mechanism of this compound-LNP mediated siRNA delivery and endosomal escape.

Quantitative In-Vitro Efficacy Data

The following table summarizes the key quantitative data from early-stage in-vitro studies on the efficacy of this compound-LNPs for gene silencing.

Cell LineTarget GenesiRNA ConcentrationGene Silencing EfficiencyCytotoxicityReference
Human Conjunctival FibroblastsMRTF-B50 nM~62.1% - 77.7%Non-cytotoxic at 50 nM[7][8][9]
Human Conjunctival FibroblastsMRTF-B100 nM~80.2% - 81.5%-[7][8][9]
HeLa-dlucLuciferase0.1 nMSignificant knockdown-[10]

Note: The variability in silencing efficiency can be attributed to the presence or absence of a targeting peptide (cY), which did not significantly affect silencing but did increase encapsulation efficiency.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are synthesized protocols based on the available literature for the in-vitro evaluation of this compound-LNP efficacy.

Preparation of this compound-LNPs Encapsulating siRNA

This protocol outlines the microfluidic-based synthesis of siRNA-loaded this compound-LNPs.

Materials:

Procedure:

  • Lipid Solution Preparation: Prepare a lipid stock solution in ethanol. A common molar ratio is this compound:DSPC:Cholesterol:DMG-PEG 2K at 50:10:38.5:1.5.[10] Another described formulation uses this compound:DOPE:PEG-DMG at a 50:50:1 molar ratio.[7] The total lipid concentration is typically around 10-16 mM.[10][11]

  • siRNA Solution Preparation: Dissolve the siRNA in an aqueous buffer (e.g., 10 mM citrate buffer, pH 3.0).[10]

  • Microfluidic Mixing: Using a microfluidic device, rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[10][11]

  • Dialysis: Dialyze the resulting LNP suspension against MES buffer (pH 6.0) and subsequently against PBS to remove ethanol and non-encapsulated siRNA.[10]

  • Characterization: Measure the size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS). Determine the siRNA encapsulation efficiency using a Quant-iT RiboGreen assay.[7][10]

In-Vitro Gene Silencing Assay

This protocol describes the procedure for treating cultured cells with this compound-LNPs and assessing the subsequent gene knockdown.

G A Seed cells in multi-well plates (e.g., 1x10^5 cells/well) B Incubate for 24h (to ~40% confluency) A->B D Add LNP-siRNA complexes to cells (e.g., 50 nM, 100 nM) B->D C Prepare LNP dilutions in complete media C->D E Incubate for 48h at 37°C D->E F Harvest cells and extract RNA E->F G Perform qRT-PCR to quantify target gene expression F->G H Normalize to housekeeping gene and calculate % knockdown G->H

Fig. 2: Experimental workflow for in-vitro gene silencing assay.

Materials:

  • Human conjunctival fibroblasts (or other target cell line)

  • 6-well plates

  • Complete cell culture media

  • This compound-LNP-siRNA (targeting gene of interest)

  • This compound-LNP-siRNA (irrelevant/scrambled control)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Seeding: Seed human conjunctival fibroblasts in 6-well plates at a density of 1 x 10^5 cells per well.[7]

  • Incubation: Incubate the cells for 24 hours to allow for attachment and growth to approximately 40% confluency.[7]

  • Transfection: Add the this compound-LNP-siRNA complexes to the cells in complete media at the desired final siRNA concentrations (e.g., 50 nM and 100 nM).[7] Include control wells with cells treated with LNPs containing an irrelevant siRNA sequence.

  • Incubation: Incubate the treated cells for 48 hours at 37°C.[7]

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a stable housekeeping gene.

  • Data Analysis: Calculate the percentage of gene silencing by comparing the target gene expression in cells treated with the target siRNA to those treated with the control siRNA.

Conclusion

The early-stage in-vitro data for this compound demonstrate its high potential as a key component in advanced LNP delivery systems. Formulations incorporating this compound effectively silence target genes in various cell lines with low associated cytotoxicity.[7][8][9] Its pH-sensitive mechanism allows for efficient endosomal escape, a critical bottleneck in nucleic acid delivery.[3] The provided protocols offer a foundational framework for researchers to further explore and optimize this compound-based LNPs for a wide range of therapeutic applications. Future in-vitro studies should aim to expand the range of cell types and target genes tested, as well as to perform more detailed dose-response and cytotoxicity analyses to fully characterize the therapeutic window of this promising delivery lipid.

References

A Comprehensive Technical Guide to CL4H6 (CAS: 2256087-35-9): An Ionizable Cationic Lipid for Advanced siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL4H6 is a novel, pH-sensitive ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the targeted delivery of small interfering RNA (siRNA). With a CAS number of 2256087-35-9, this compound has demonstrated significant potential in preclinical studies for gene silencing applications, particularly in hepatocytes and tumor-associated macrophages. Its unique chemical properties, including an apparent pKa of 6.35, facilitate efficient encapsulation of siRNA and promote endosomal escape, leading to potent gene knockdown in vivo. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, detailed experimental protocols for its use in LNP formulation and in vivo studies, and a summary of its biological activity and therapeutic potential.

Chemical and Physical Properties

This compound, chemically known as 7-(4-(dipropylamino)butyl)-7-hydroxytridecane-1,13-diyl dioleate, is a key lipid component for siRNA delivery systems.[1][2] Its structure and properties are optimized for in vivo applications, offering biodegradability and a favorable safety profile.[3][4]

PropertyValueReference
CAS Number 2256087-35-9[5][6][7]
Molecular Formula C₅₉H₁₁₃NO₅[2][5][7]
Molecular Weight 916.5 g/mol [5][7][8]
Formal Name 9-octadecenoic acid, 1,1′-[7-[4-(dipropylamino)butyl]-7-hydroxy-1,13-tridecanediyl] ester[1][5]
IUPAC Name [7-[4-(dipropylamino)butyl]-7-hydroxy-13-[(Z)-octadec-9-enoyl]oxytridecyl] (Z)-octadec-9-enoate[8]
Appearance Viscous Liquid; Colorless to light yellow[9]
Purity ≥95%[5][7]
Apparent pKa 6.35[5][6]
Solubility Soluble in DMSO and Ethanol (B145695)[5]
Storage -20°C for long-term storage (months to years)[2][9]

Mechanism of Action: pH-Sensitive siRNA Delivery

This compound-based LNPs utilize a pH-sensitive mechanism for intracellular siRNA delivery. At physiological pH (around 7.4), the this compound lipid is largely neutral, which minimizes non-specific interactions and reduces toxicity.[2] Upon endocytosis into the cell, the LNPs are trafficked into endosomes. As the endosome matures, its internal pH drops, leading to the protonation of the tertiary amine in the this compound headgroup. This charge reversal is believed to disrupt the endosomal membrane, facilitating the release of the encapsulated siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular LNP This compound-LNP (Neutral) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) This compound becomes cationic Endosome->Late_Endosome Release Endosomal Escape Late_Endosome->Release siRNA siRNA Release->siRNA Cytoplasm Cytoplasm RISC RISC Loading siRNA->RISC Released into cytoplasm Silencing mRNA Cleavage (Gene Silencing) RISC->Silencing

Figure 1: Proposed mechanism of this compound-LNP mediated siRNA delivery.

Experimental Protocols

Formulation of this compound-based Lipid Nanoparticles (LNPs)

A common method for preparing this compound-LNPs involves mixing the lipid components in an organic solvent and then rapidly mixing with an aqueous solution containing the siRNA.

Materials:

  • This compound in ethanol

  • Helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), Cholesterol

  • PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • siRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol (Microfluidic Mixing):

  • Prepare a lipid stock solution in ethanol containing this compound, DOPE, Cholesterol, and DMG-PEG 2000 at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare an aqueous solution of siRNA in a low pH buffer (e.g., 25 mM citrate buffer, pH 4.0).

  • Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous).

  • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated siRNA.

  • The final LNP formulation should be characterized for size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency (e.g., using RiboGreen assay).

G Lipids Lipid Mixture in Ethanol (this compound, DOPE, Cholesterol, PEG-Lipid) Mixing Microfluidic Mixing Lipids->Mixing siRNA siRNA in Aqueous Buffer (low pH) siRNA->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation) Dialysis->Characterization

Figure 2: Workflow for the preparation of this compound-LNPs.

In Vivo Gene Silencing Studies in Mice

This compound-LNPs have been effectively used for gene silencing in various mouse models.

Animal Model:

  • C57BL/6 mice or specific tumor xenograft models (e.g., OS-RC-2 renal cancer mouse xenograft model).[5]

Protocol:

  • Administer the this compound-LNP encapsulating the target siRNA (e.g., Factor VII, STAT3, HIF-1α) to mice via intravenous (IV) injection.

  • Include control groups receiving LNPs with a non-targeting (scrambled) siRNA and a vehicle control (e.g., PBS).

  • At a predetermined time point post-injection (e.g., 24, 48, or 72 hours), euthanize the animals and collect relevant tissues (e.g., liver, tumors).

  • Analyze the target gene expression at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using methods such as Western blotting or ELISA.

  • For tumor models, monitor tumor volume over time.

Biological Activity and Applications

This compound-based LNPs have demonstrated potent and selective gene silencing activity in vivo.

Hepatic Gene Silencing
  • LNPs containing this compound and encapsulating siRNA targeting Factor VII mRNA have been shown to significantly decrease hepatic levels of Factor VII in mice.[5] This highlights the potential of this compound for treating liver-related disorders. A 50% effective dose (ED50) for Factor VII knockdown has been reported to be as low as 0.0025 mg/kg.[3][4]

Cancer Immunotherapy
  • In a renal cancer mouse xenograft model (OS-RC-2), this compound-LNPs were shown to selectively accumulate in tumor-associated macrophages (TAMs) over other cell types within the tumor microenvironment.[5]

  • Delivery of siRNAs targeting STAT3 and HIF-1α using this compound-LNPs led to an increase in the pro-inflammatory M1 macrophage phenotype within the tumor, a decrease in tumor volume, and a reversal of the pro-tumorous functions of TAMs.[5][9]

G LNP This compound-LNP (siRNA for STAT3 & HIF-1α) TAM Tumor-Associated Macrophage (TAM) (M2-like, Pro-tumor) LNP->TAM Selective uptake M1 M1 Macrophage (Anti-tumor) TAM->M1 Reprogramming Tumor Tumor Growth TAM->Tumor Promotion Angiogenesis Angiogenesis TAM->Angiogenesis Promotion M1->Tumor Inhibition M1->Angiogenesis Inhibition

Figure 3: this compound-LNP mediated reprogramming of TAMs for cancer therapy.

Ocular Applications
  • Novel cationic targeted this compound-LNPs have been investigated for their efficiency in silencing Myocardin-Related Transcription Factor B (MRTF-B) in human conjunctival fibroblasts.[2] This approach shows promise for preventing conjunctival fibrosis after glaucoma filtration surgery.[2][10]

Conclusion

References

Physical and chemical properties of CL4H6 lipid.

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the chemical formula "CL4H6 lipid." The formula C4H6Cl4 does not correspond to a known lipid. Lipids are a broad group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins (such as vitamins A, D, E, and K), monoglycerides, diglycerides, triglycerides, and phospholipids. These molecules are characterized by long hydrocarbon chains, which are not represented by the formula C4H6Cl4.

The formula C4H6Cl4 more accurately describes isomers of tetrachlorobutane, which is a halogenated hydrocarbon.

To provide you with the detailed technical guide you requested, please clarify the correct name or structure of the lipid you are interested in. For example, you might be thinking of a lipid that has been chlorinated, in which case the specific name of the lipid would be required.

Once the correct compound is identified, I can proceed with a thorough search for its physical and chemical properties, relevant experimental protocols, and any associated signaling pathways, and present this information in the detailed format you have outlined, including data tables and Graphviz diagrams.

An In-depth Technical Guide on the Role of CL4H6 in the Stability of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the ionizable cationic lipid CL4H6 in the formulation and stability of lipid nanoparticles (LNPs). It is intended for an audience with a professional background in drug development, biochemistry, and pharmaceutical sciences. This document details the physicochemical properties of this compound, its function in maintaining LNP integrity, and its contribution to the effective delivery of nucleic acid payloads.

Introduction to this compound

This compound is an ionizable cationic amino lipid that has been utilized in the development of lipid nanoparticles for the delivery of therapeutic nucleic acids, such as small interfering RNA (siRNA).[1][2] As an ionizable lipid, this compound is a critical component that governs both the structural stability of the nanoparticle and its biological function.[3][4] Its chemical structure features a tertiary amine head group that is pH-sensitive, and hydrophobic tails that anchor it within the lipid core of the nanoparticle.[2][5]

The key characteristic of ionizable lipids like this compound is their pH-dependent charge.[4][6] this compound has an apparent pKa of 6.35.[1][2] This property is fundamental to its function:

  • During Formulation: At an acidic pH (typically pH 4-5), below its pKa, the amine group of this compound becomes protonated, acquiring a positive charge.[6][7] This positive charge facilitates the electrostatic interaction and complexation with the negatively charged phosphate (B84403) backbone of nucleic acids (like siRNA or mRNA), enabling high encapsulation efficiency within the LNP core.[6]

  • During Circulation: After formulation and buffer exchange to a physiological pH of ~7.4, the this compound head group becomes deprotonated and is predominantly neutral.[4] This near-neutral surface charge is crucial for LNP stability in the bloodstream, as it reduces interactions with blood components and minimizes clearance by the immune system.[4]

  • After Cellular Uptake: Once the LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates this compound again, restoring its positive charge.[4][] This charge switch is believed to promote the disruption of the endosomal membrane, possibly through interaction with negatively charged lipids in the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.[4][]

Modern LNPs are complex, multi-component systems.[5][9][10] A typical formulation includes not only the ionizable lipid but also helper lipids like phospholipids (B1166683) (e.g., DSPC) for structural integrity, cholesterol to enhance stability and facilitate membrane fusion, and a PEGylated lipid to provide a protective hydrophilic corona that extends circulation time.[3][4][10]

Quantitative Data on this compound-Based Lipid Nanoparticles

The physicochemical characteristics of LNPs are critical determinants of their stability and in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. The following table summarizes quantitative data from a study that utilized this compound in an LNP formulation for siRNA delivery.

ParameterValueSignificance in LNP Stability
Particle Size (Z-average) 211.2 ± 1.9 nmAffects biodistribution, cellular uptake, and clearance. Consistent size is crucial for reproducible performance.
Polydispersity Index (PDI) 0.11 ± 0.02A measure of the heterogeneity of particle sizes. A PDI < 0.2 is generally considered acceptable for LNP formulations, indicating a monodisperse and stable system.
Zeta Potential +6.9 ± 0.2 mVIndicates the surface charge of the nanoparticle at a given pH. A slight positive charge can facilitate interaction with negatively charged cell membranes.
siRNA Encapsulation Efficiency >92% (99.3 ± 0.1% with targeting peptide)High encapsulation protects the nucleic acid payload from degradation and ensures efficient delivery. It is a key indicator of formulation success and stability.

Table 1: Physicochemical properties of targeted LNPs formulated with this compound, DOPE, and DMG mPEG2k in a molar ratio of 50:50:1, loaded with MRTF-B siRNA. Data extracted from a study on conjunctival fibroblasts.[11]

The Role of this compound in LNP Stability

The stability of a lipid nanoparticle formulation is a multifaceted issue, encompassing physical stability (resistance to aggregation), chemical stability (prevention of lipid degradation and payload leakage), and biological stability (maintenance of therapeutic efficacy).

Physical Stability

The near-neutral charge of this compound at physiological pH is paramount for the colloidal stability of LNPs in circulation.[4] Highly positively charged particles tend to aggregate or be rapidly cleared from the bloodstream. By remaining neutral, this compound-containing LNPs can circulate for longer periods, increasing the likelihood of reaching their target tissue. The incorporation of cholesterol and helper lipids further stabilizes the particle structure.[12]

Chemical Stability and Payload Protection

The core of the LNP, formed by the hydrophobic tails of the lipids including this compound, provides a protective environment for the encapsulated nucleic acid.[13][14] This encapsulation shields the fragile RNA or DNA from enzymatic degradation by nucleases present in the bloodstream.[7] The efficiency of this encapsulation, driven by the initial electrostatic interaction between the protonated this compound and the nucleic acid at low pH, is a critical factor for the stability and ultimate potency of the nanomedicine.[6]

Stability Under Storage Conditions

The long-term stability of LNPs under various storage conditions (e.g., refrigerated, frozen, or lyophilized) is a critical consideration for their clinical and commercial viability.[15][16] Studies on similar LNP systems have shown that factors like storage temperature and pH can impact stability over time.[15][17] While specific long-term stability data for this compound formulations are not publicly available, general principles suggest that LNPs are most stable when stored at low temperatures (e.g., 2-8°C or -20°C).[15] Lyophilization (freeze-drying), often with the use of cryoprotectants like sucrose (B13894) or trehalose, is a common strategy to enhance long-term stability for many nanoparticle formulations.[15]

Experimental Protocols

Detailed, standardized protocols are essential for the reproducible formulation and characterization of LNPs. Below are representative methodologies for key experiments.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, a common and scalable method for producing uniform nanoparticles.

Objective: To prepare nucleic acid-loaded LNPs by rapid, controlled mixing of a lipid-in-ethanol solution with a nucleic acid-in-aqueous buffer solution.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Helper lipid (e.g., DSPC or DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • 200-proof Ethanol (B145695), RNase-free

  • Nucleic acid payload (siRNA or mRNA)

  • Aqueous buffer, pH 4.0 (e.g., 50 mM sodium citrate), RNase-free

  • Dialysis buffer, pH 7.4 (e.g., Phosphate-Buffered Saline - PBS), RNase-free

  • Microfluidic mixing system (e.g., NanoAssemblr) and cartridge

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid (this compound), helper lipid, cholesterol, and PEG-lipid in 200-proof ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[18] The total lipid concentration will depend on the desired final formulation. Ensure all lipids are fully dissolved.

  • Prepare Aqueous Phase: Dissolve the nucleic acid payload in the acidic aqueous buffer (pH 4.0) to the desired concentration.

  • Set up Microfluidic System: Prime the microfluidic device with ethanol and then with the aqueous buffer according to the manufacturer's instructions.[19]

  • Mixing: Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another. Set the flow rate ratio, typically 3:1 (aqueous:ethanol), and the total flow rate.[7]

  • Initiate Mixing: Start the pumps. The two streams will converge in the microfluidic cartridge, leading to rapid mixing, a change in solvent polarity, and the self-assembly of lipids around the nucleic acid to form LNPs.

  • Dialysis: Collect the resulting LNP solution. To remove the ethanol and raise the pH, dialyze the solution against a neutral buffer (e.g., PBS, pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.

  • Sterilization and Storage: Filter the final LNP solution through a 0.22 µm sterile filter. Store at 4°C for short-term use or at -20°C/-80°C for long-term storage.

Characterization of LNP Stability

Objective: To assess the key physicochemical parameters of the LNP formulation to ensure quality and stability.

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP sample in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and insert it into the DLS instrument (e.g., Malvern Zetasizer).

    • Equilibrate the sample to 25°C.

    • Perform the measurement. The instrument software will report the Z-average diameter (size) and the PDI.

    • For stability studies, repeat this measurement at various time points under different storage conditions.[17]

B. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the LNP sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

    • Load the sample into a specialized zeta potential cell.

    • Insert the cell into the instrument.

    • An electric field is applied, and the velocity of the particles is measured to calculate the zeta potential.

C. Encapsulation Efficiency (EE) Measurement:

  • Technique: RiboGreen® Assay (or similar nucleic acid quantification assay).

  • Procedure:

    • Measure Free Nucleic Acid: Dilute an aliquot of the LNP suspension in a buffer compatible with the assay. Add the RiboGreen® reagent, which fluoresces upon binding to nucleic acids. Measure the fluorescence (Fluorescence_free). This represents the unencapsulated nucleic acid.

    • Measure Total Nucleic Acid: To a separate aliquot of the LNP suspension, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the nanoparticles and release the encapsulated nucleic acid. Add the RiboGreen® reagent and measure the fluorescence (Fluorescence_total).

    • Calculate EE: Use the following formula: EE (%) = [(Fluorescence_total - Fluorescence_free) / Fluorescence_total] x 100.[15][17]

Visualizations

The following diagrams illustrate key concepts related to the function and analysis of this compound-containing lipid nanoparticles.

LNP_Mechanism cluster_Formulation Formulation (pH 4.0) cluster_Circulation Circulation (pH 7.4) cluster_Uptake Cellular Uptake & Release CL4H6_pos This compound (Positive Charge) LNP_Formed Self-Assembly into LNP Core CL4H6_pos->LNP_Formed RNA siRNA (Negative Charge) RNA->LNP_Formed LNP_Neutral Stable LNP (this compound is Neutral) LNP_Formed->LNP_Neutral Buffer Exchange Endocytosis Endocytosis LNP_Neutral->Endocytosis Target Cell Endosome Endosome (pH < 6.5) Endocytosis->Endosome CL4H6_recharged This compound (Re-Protonated) Endosome->CL4H6_recharged pH Drop Membrane_Disrupt Endosomal Membrane Disruption CL4H6_recharged->Membrane_Disrupt RNA_Release siRNA Release to Cytoplasm Membrane_Disrupt->RNA_Release

Caption: pH-dependent mechanism of this compound in LNP function.

LNP_Workflow start Start: Define Formulation prep_lipids Prepare Lipid-Ethanol Mix (this compound, Helper, Chol, PEG) start->prep_lipids prep_rna Prepare RNA-Aqueous Buffer (pH 4.0) start->prep_rna formulation Microfluidic Mixing prep_lipids->formulation prep_rna->formulation purification Dialysis vs. PBS (pH 7.4) formulation->purification characterization Initial Characterization (t=0) purification->characterization size_pdi Size & PDI (DLS) characterization->size_pdi zeta Zeta Potential characterization->zeta ee Encapsulation Efficiency characterization->ee stability Stability Study characterization->stability storage Store under different conditions (4°C, 25°C, -20°C) stability->storage Repeat end End: Analyze Data stability->end testing Test at Time Points (e.g., 1, 4, 12 weeks) storage->testing Repeat testing->stability Repeat LNP_Components cluster_core Core Components cluster_shell Structural & Stabilizing Components LNP LNP Core LNP Shell This compound This compound (Ionizable Lipid) - pH-sensitive charge - Encapsulates RNA - Endosomal escape LNP:core->this compound contains RNA Nucleic Acid Payload (siRNA/mRNA) LNP:core->RNA encapsulates Phospholipid Phospholipid (e.g., DSPC) - Structural integrity - Forms lipid layer LNP:shell->Phospholipid comprises Cholesterol Cholesterol - Modulates membrane fluidity - Enhances stability LNP:shell->Cholesterol integrates into PEG_Lipid PEG-Lipid - Forms protective corona - Prolongs circulation (stealth) LNP:shell->PEG_Lipid surface decorated with

References

Methodological & Application

Application Notes and Protocols for the Formulation of CL4H6 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL4H6 is a pH-sensitive, ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, particularly small interfering RNA (siRNA).[1][2][3] Its ionizable nature, with an apparent pKa of 6.35, facilitates both high encapsulation efficiency of negatively charged nucleic acids at acidic pH and subsequent endosomal escape into the cytoplasm of target cells, a crucial step for therapeutic efficacy.[1][3][4] LNPs formulated with this compound have demonstrated potent gene silencing activity, biodegradability, and good tolerance in preclinical models.[1][5] These characteristics make this compound-based LNPs a promising platform for developing advanced drug delivery systems for a variety of therapeutic applications, including targeting fibrosis and cancer.[2][6]

This document provides detailed protocols for the formulation and characterization of this compound lipid nanoparticles, intended to guide researchers and drug development professionals in the successful preparation and evaluation of these delivery systems.

Core Components of this compound Lipid Nanoparticles

The formulation of stable and effective this compound LNPs requires a combination of lipids, each serving a specific function. The precise molar ratios of these components are critical for the final characteristics of the nanoparticles, such as size, stability, and transfection efficiency.[7]

ComponentTypeMolar Ratio (Example)Function
Ionizable Cationic Lipid This compound50%Key component for encapsulating nucleic acids via electrostatic interactions at low pH and facilitating endosomal escape.[1][2]
Helper Lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)50%A neutral, fusogenic lipid that aids in the structural integrity of the LNP and promotes the destabilization of the endosomal membrane, enhancing cargo release.[5]
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)1%Forms a hydrophilic corona on the LNP surface, providing steric stabilization, preventing aggregation, and reducing opsonization by serum proteins, which can prolong circulation time.[8]
Structural Lipid Cholesterol(Not specified in this compound:DOPE formulation, but common in others)Modulates membrane fluidity and stability, fills gaps in the lipid layer, and can enhance circulation stability.[5][7]
Aqueous Buffer Sodium Acetate or Sodium Citrate (25-50 mM, pH 4.0-5.0)N/AAcidic environment to ensure the protonation of this compound's tertiary amine, enabling the electrostatic complexation with the nucleic acid cargo.[8][9]
Therapeutic Cargo siRNA, mRNA, etc.N/AThe active pharmaceutical ingredient to be delivered to the target cells.

Note: The molar ratios can be optimized depending on the specific application and cargo. The example ratio of 50:50:1 (this compound:DOPE:DMG-PEG2k) was used for delivering MRTF-B siRNA in one study.[6]

Experimental Protocols

Protocol 1: LNP Formulation via Nanoprecipitation (Manual Mixing)

This protocol describes a basic method for forming LNPs by rapidly mixing a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo.

Materials:

  • This compound lipid

  • DOPE (or other helper lipids like DSPC)

  • DMG-PEG2k

  • Cholesterol (optional, but recommended for stability)

  • Ethanol (B145695) (RNase-free)

  • Aqueous buffer: 25-50 mM Sodium Acetate or Citrate, pH 4.0 (RNase-free)

  • siRNA or other nucleic acid cargo

  • Dialysis buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • RNase-free microtubes and reagents

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DOPE, and DMG-PEG2k (and cholesterol, if used) in 100% ethanol to achieve the desired molar ratio (e.g., 50:50:1).

    • The final total lipid concentration in the ethanol solution should be determined based on the desired final LNP concentration (e.g., 10-25 mM).

    • Vortex or gently heat (if necessary) to ensure complete dissolution of all lipids.[10]

  • Preparation of Aqueous Cargo Solution:

    • Dissolve the siRNA cargo in the acidic aqueous buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target lipid:nucleic acid weight ratio, which typically ranges from 10:1 to 30:1.[9]

  • Nanoparticle Formation:

    • Rapidly inject the ethanolic lipid solution into the aqueous siRNA solution while vigorously stirring or vortexing. A common volumetric ratio is 1 part ethanol phase to 3 parts aqueous phase.[8][9]

    • The solution should immediately become cloudy, indicating the formation of nanoparticles through nanoprecipitation.[10]

    • Continue mixing for a defined period (e.g., 30-60 seconds) to ensure homogeneity.

  • Maturation and Purification:

    • Allow the LNP solution to incubate for a short period (e.g., 30 minutes) at room temperature to stabilize.

    • To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP suspension against PBS (pH 7.4) using an appropriate molecular weight cutoff (MWCO) dialysis cassette (e.g., 10 kDa).

    • Perform dialysis for at least 18-24 hours at 4°C, with several changes of the dialysis buffer.

  • Sterilization and Storage:

    • Filter the final LNP solution through a 0.2 µm sterile filter.[10]

    • Store the sterile LNP suspension at 4°C. For long-term storage, consult stability studies, but -20°C or -80°C may be appropriate.

Protocol 2: LNP Formulation via Microfluidic Mixing

Microfluidic devices offer precise control over the mixing process, resulting in LNPs with more uniform size distribution and higher batch-to-batch reproducibility.[11][12]

Materials:

  • Same as Protocol 1

  • Microfluidic mixing device (e.g., NanoAssemblr™ or similar)

  • Syringe pumps

Procedure:

  • Preparation of Solutions:

    • Prepare the lipid stock solution in ethanol and the aqueous siRNA solution in acidic buffer as described in Protocol 1.

  • Microfluidic Device Setup:

    • Prime the microfluidic device channels with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles.

    • Load the lipid-ethanol solution into one syringe and the aqueous-siRNA solution into another.

  • Nanoparticle Formation:

    • Set the desired flow rate ratio (FRR) and total flow rate (TFR) on the syringe pumps. A typical FRR for the aqueous to organic phase is 3:1.[9] The TFR will influence the mixing time and resulting particle size.[13]

    • Start the pumps to introduce the two solutions into the microfluidic cartridge, where they will undergo rapid and controlled mixing, leading to LNP self-assembly.

    • Collect the resulting LNP suspension from the outlet port.

  • Purification and Storage:

    • Purify the collected LNPs by dialysis as described in Protocol 1 to exchange the buffer to PBS (pH 7.4) and remove ethanol.

    • Sterilize the final product by filtration and store appropriately.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Mixing & Self-Assembly cluster_post Downstream Processing Lipids This compound, DOPE, PEG-Lipid in Ethanol Manual Vortexing / Rapid Injection Lipids->Manual Organic Phase Microfluidics Microfluidic Device Lipids->Microfluidics Organic Phase Cargo siRNA in Acidic Buffer (pH 4) Cargo->Manual Aqueous Phase Cargo->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Manual->Dialysis Formed LNPs Microfluidics->Dialysis Formed LNPs Sterilization 0.2µm Filtration Dialysis->Sterilization Characterization Size, Zeta, Encapsulation Sterilization->Characterization

Fig. 1: General workflow for this compound LNP formulation.

Characterization Protocols

Accurate characterization is essential to ensure the quality, consistency, and efficacy of the formulated LNPs.

Protocol 3: Measurement of Particle Size and Polydispersity Index (PDI)

Method: Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the final LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS measurement (this varies by instrument).

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Measure the hydrodynamic diameter (Z-average) and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous population.[14]

Protocol 4: Measurement of Zeta Potential

Method: Laser Doppler Anemometry

  • Dilute a sample of the LNP suspension in an appropriate medium, typically 1 mM KCl or sterile water, to reduce ionic strength for accurate measurement.

  • Measure the electrophoretic mobility of the particles, which the instrument software will convert to zeta potential.

  • The zeta potential should be near-neutral at physiological pH (7.4) to minimize non-specific interactions and opsonization.[8]

Protocol 5: Determination of Nucleic Acid Encapsulation Efficiency

Method: RiboGreen® Assay (or similar fluorescent dye-based assay)

  • Prepare two sets of LNP samples diluted in TE buffer (or another RNase-free buffer).

  • To one set of samples, add a surfactant (e.g., 0.5-2% Triton™ X-100) to lyse the LNPs and release the encapsulated siRNA. This will measure the total siRNA.[14]

  • To the other set, add only the buffer. This will measure only the free (unencapsulated) siRNA.

  • Add the RiboGreen® reagent to all samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

  • Create a standard curve using known concentrations of the siRNA.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Quantitative Data Summary

The following table summarizes characterization data for this compound-based LNPs as reported in the literature.

Formulation (Molar Ratio)CargoSize (nm)Zeta Potential (mV)PDIEncapsulation Efficiency (%)Reference
This compound:DOPE:DMG-mPEG2k (50:50:1) with cY peptideMRTF-B siRNA211.2 ± 1.9+6.9 ± 0.20.11 ± 0.0299.3 ± 0.1[6]
This compound:DOPE:DMG-mPEG2k (50:50:1) without peptideMRTF-B siRNANot specifiedNot specifiedNot specified92.5 ± 0.7[6]

Mechanism of Action: Endosomal Escape

The efficacy of this compound LNPs is highly dependent on their ability to release their cargo into the cytoplasm. The pH-sensitive nature of the this compound lipid is central to this process.

Endosomal_Escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Maturation cluster_release Cargo Release LNP_ext LNP in Circulation (pH 7.4) Near-neutral charge Endocytosis Endocytosis LNP_ext->Endocytosis Endosome LNP in Endosome (pH drops to ~6.5) Endocytosis->Endosome Protonation This compound becomes protonated (positive charge) Endosome->Protonation Destabilization Interaction with endosomal membrane (anionic lipids) Protonation->Destabilization Escape Endosomal Escape Destabilization->Escape siRNA_release siRNA released into cytoplasm Escape->siRNA_release RISC RISC Loading & Gene Silencing siRNA_release->RISC

Fig. 2: Proposed mechanism of pH-mediated endosomal escape.

Upon endocytosis, the LNP is trafficked into an endosome, where the internal pH begins to drop from neutral to acidic.[15] This acidic environment protonates the tertiary amine of the this compound lipid, imparting a positive charge to the nanoparticle.[1] The now cationic LNP can interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the siRNA cargo into the cell's cytoplasm, where it can engage the RNA-induced silencing complex (RISC) to enact gene silencing.[5]

References

Step-by-Step Guide to siRNA Encapsulation with CL4H6 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the encapsulation of small interfering RNA (siRNA) using the novel pH-sensitive cationic lipid, CL4H6. The protocols detailed below are designed for the formulation of stable lipid nanoparticles (LNPs) capable of efficient siRNA delivery and subsequent gene silencing.

The this compound lipid is a key component in the formulation of LNPs that have demonstrated high encapsulation efficiency and potent gene silencing activity. These nanoparticles are particularly effective for delivering siRNA to target cells, facilitating endosomal escape, and enabling the RNA-induced silencing complex (RISC) to mediate gene knockdown. The methodologies outlined herein are based on established research and provide a framework for the reproducible production and characterization of this compound-siRNA LNPs.

Data Presentation

Table 1: Physicochemical Properties of this compound-siRNA Lipid Nanoparticles
FormulationSize (nm)Zeta Potential (mV)Polydispersity Index (PDI)siRNA Encapsulation Efficiency (%)
Non-targeted LNPNot SpecifiedNot SpecifiedNot Specified92.5 ± 0.7
Targeted LNP+cY211.2 ± 1.9+6.9 ± 0.20.11 ± 0.0299.3 ± 0.1
Data represents mean ± SEM.
Table 2: In Vitro Gene Silencing Efficiency of this compound-MRTF-B siRNA LNPs
siRNA ConcentrationLNP+cY Silencing Efficiency (%)LNP Silencing Efficiency (%)
25 nM56.555.8
50 nM62.177.7
100 nM81.580.2
Data represents the percentage of MRTF-B gene silencing in human conjunctival fibroblasts.

Experimental Protocols

Protocol 1: Preparation of this compound-siRNA Lipid Nanoparticles

1. Materials:

  • This compound (cationic lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2k)

  • siRNA (specific to target gene and control)

  • 90% tert-butanol (B103910) (t-BuOH)

  • 20 mM MES buffer (pH 6.0)

  • Nuclease-free water

2. Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr) or manual rapid mixing setup

  • Vortex mixer

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Stir plate and stir bars

  • Sterile, nuclease-free microcentrifuge tubes and pipette tips

3. Procedure:

3.1. Lipid Stock Preparation:

  • Prepare individual stock solutions of this compound, DOPE, and DMG-PEG2k in 90% t-BuOH.

  • Combine this compound, DOPE, and DMG-PEG2k in a molar ratio of 50:50:1 to create the lipid mixture. The final total lipid concentration should be 1.4 mg/mL.

3.2. siRNA Solution Preparation:

  • Dilute the siRNA stock in 20 mM MES buffer (pH 6.0) to a final concentration of 0.4 mg/mL.

3.3. LNP Formulation (Rapid Mixing):

  • Prepare the lipid mixture in a final volume of 400 µL.

  • Mix 100 µL of the 0.4 mg/mL siRNA solution with the lipid mixture to achieve a nitrogen-to-phosphate (N/P) ratio of 7.5.

  • The LNPs are formed by rapid mixing of the lipid solution in 90% t-BuOH with the siRNA solution in MES buffer. This can be achieved using a microfluidic device or by manually and rapidly pipetting the solutions together followed by immediate vortexing.

3.4. (Optional) Addition of Targeting Peptide:

  • For targeted nanoparticles, a targeting peptide (e.g., cY) can be added to the pre-formed LNPs.

  • Mix the peptide with the LNPs at a weight ratio of 4:1 (peptide:siRNA) using rapid mixing.

3.5. Purification and Storage:

  • Dialyze the LNP formulation against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C to remove the organic solvent and non-encapsulated siRNA.

  • Store the purified LNPs at 4°C until further use.

Protocol 2: Characterization of this compound-siRNA LNPs

1. Size and Zeta Potential Measurement:

  • Dilute the LNP suspension in an appropriate buffer (e.g., 1x PBS).

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Anemometry.

2. siRNA Encapsulation Efficiency Determination (RiboGreen Assay):

  • Prepare a standard curve of known siRNA concentrations.

  • Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA (total siRNA). The other set remains untreated (free siRNA).

  • Add the RiboGreen reagent to both the standards and the LNP samples.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the concentration of free and total siRNA from the standard curve.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100.

Protocol 3: In Vitro Gene Silencing Assay

1. Cell Culture and Transfection:

  • Plate the target cells (e.g., human conjunctival fibroblasts) in a suitable culture plate and allow them to adhere overnight.

  • Prepare different concentrations of the this compound-siRNA LNPs (e.g., 25, 50, and 100 nM of siRNA) in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the LNPs.

  • Incubate the cells for a specified period (e.g., 24-72 hours) to allow for nanoparticle uptake and gene silencing.

2. Gene Expression Analysis (Real-Time qPCR):

  • After incubation, lyse the cells and extract the total RNA.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform real-time quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene (for normalization).

  • Analyze the qPCR data to determine the relative expression of the target gene in treated versus untreated or control siRNA-treated cells.

Visualizations

experimental_workflow cluster_preparation LNP Preparation cluster_characterization Characterization cluster_application In Vitro Application prep_lipids Prepare Lipid Mix (this compound:DOPE:DMG-PEG2k) in 90% t-BuOH mixing Rapid Mixing prep_lipids->mixing prep_siRNA Prepare siRNA in MES Buffer (pH 6.0) prep_siRNA->mixing lnp_formation This compound-siRNA LNP Formation mixing->lnp_formation dls Size & Zeta Potential (DLS) lnp_formation->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) lnp_formation->ribogreen transfection Cell Transfection lnp_formation->transfection qpcr Gene Silencing Analysis (RT-qPCR) transfection->qpcr

Caption: Experimental workflow for this compound-siRNA LNP formulation and evaluation.

signaling_pathway extracellular Extracellular Signal (e.g., Growth Factors) receptor Cell Surface Receptor extracellular->receptor rhoa RhoA Activation receptor->rhoa rock ROCK rhoa->rock actin G-actin to F-actin Polymerization rock->actin mrtf MRTF-A/B (Cytoplasm) actin->mrtf releases G-actin inhibition mrtf_nuc MRTF-A/B (Nucleus) mrtf->mrtf_nuc Nuclear Translocation mrtf_mrna MRTF-B mRNA srf_nuc SRF (Nucleus) target_genes Target Gene Transcription (e.g., Fibrosis-related genes) srf_nuc->target_genes mrtf_nuc->srf_nuc Co-activation siRNA This compound-MRTF-B siRNA LNP siRNA->mrtf_mrna targets degradation mRNA Degradation mrtf_mrna->degradation

Caption: MRTF/SRF signaling pathway targeted by this compound-MRTF-B siRNA LNPs.

Application Notes and Protocols: CL4H6-LNP for In-Vivo Gene Silencing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA).[1][2][3][4] This is largely due to their ability to protect the nucleic acid cargo from degradation, facilitate cellular uptake, and promote endosomal escape for cytoplasmic delivery.[5][6] The cationic or ionizable lipid component of the LNP is a critical determinant of its efficacy.[4][7][8]

CL4H6 is a novel cationic lipid that has been formulated into LNPs for efficient siRNA delivery.[9] These this compound-based LNPs (this compound-LNP) have demonstrated high encapsulation efficiency and potent gene silencing capabilities. This document provides detailed application notes and protocols for utilizing this compound-LNP for in-vivo gene silencing experiments in mouse models, based on available data and established methodologies for LNP-siRNA delivery.

Data Presentation: Physicochemical and Biological Properties

Quantitative data for this compound-LNP are summarized below. Table 1 and Table 2 present data derived from studies on silencing the Myocardin-Related Transcription Factor B (MRTF-B) in conjunctival fibroblasts.[9] Table 3 provides a summary of typical dosage ranges used in mouse models for LNP-siRNA studies, which can serve as a starting point for optimizing this compound-LNP administration.[3][7][10]

Table 1: Physicochemical Properties of this compound-LNP for siRNA Delivery[9]

ParameterValueMethod of Measurement
LNP Composition (Molar Ratio) This compound : DOPE : DMG mPEG2k (50:50:1)-
Mean Diameter (Size) 211.2 ± 1.9 nmDynamic Light Scattering
Polydispersity Index (PDI) 0.11 ± 0.02Dynamic Light Scattering
Zeta Potential +6.9 ± 0.2 mVLaser Doppler Anemometry
siRNA Encapsulation Efficiency 92.5% (Non-targeted) to 99.3% (Targeted)RiboGreen Assay
Morphology SphericalTransmission Electron Microscopy

Table 2: In Vitro Gene Silencing Efficiency of this compound-LNP (MRTF-B Gene)[9]

siRNA ConcentrationGene Silencing EfficiencyCell Type
25 nM55.8%Human Conjunctival Fibroblasts
50 nM77.7%Human Conjunctival Fibroblasts
100 nM80.2%Human Conjunctival Fibroblasts

Table 3: Representative In-Vivo Dosing Parameters for LNP-siRNA in Mice (General)

ParameterTypical RangeRoute of AdministrationNotes
siRNA Dose 0.005 - 5.0 mg/kgIntravenous (i.v.), Subcutaneous (s.c.), Intramuscular (i.m.)Optimal dose is target- and LNP-dependent. Potent systems for liver silencing can have an ED50 as low as 0.005 mg/kg.[3][10]
Injection Volume 100 - 200 µLIntravenous (tail vein)Volume should be adjusted based on mouse weight.
Dosing Frequency Single dose or multiple dosesDependent on study designThe duration of silencing will influence the need for repeat dosing.
Time to Efficacy 24 - 72 hours post-injectionDependent on target mRNA/protein turnoverPeak silencing is often observed within 3 days.[7]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological pathways involved.

G cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Model cluster_analysis Phase 3: Analysis p1 LNP Formulation (this compound, lipids, siRNA) p2 Nanoparticle Characterization (Size, Zeta, Encapsulation) p1->p2 Microfluidic Mixing i1 Administration to Mice (e.g., Intravenous Injection) p2->i1 QC Pass i2 Monitoring Period (24-72 hours) i1->i2 i3 Tissue & Blood Collection i2->i3 a1 Gene Expression Analysis (qPCR, Western Blot) i3->a1 a2 Biodistribution (Fluorescent siRNA Imaging) i3->a2 a3 Toxicity Assessment (Histology, Serum ALT/AST) i3->a3

Caption: Experimental workflow for in-vivo gene silencing using this compound-LNP.

G cluster_cell Cytoplasm LNP This compound-LNP (with siRNA) Cell Target Cell LNP->Cell 1. Endocytosis Endosome Endosome RISC RISC Complex Endosome->RISC 2. Endosomal Escape (siRNA Release) mRNA Target mRNA RISC->mRNA 3. siRNA loading & mRNA binding Cleavage mRNA Cleavage & Degradation mRNA->Cleavage Silencing Gene Silencing (Protein production blocked) Cleavage->Silencing

Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

G cluster_nucleus Inside Nucleus RhoA RhoA-GTP Actin G-Actin RhoA->Actin Polymerization MAL MAL (MRTF-A/B) Actin->MAL MAL dissociation MAL_n MAL MAL->MAL_n Translocation SRF SRF SRF_n SRF Nucleus Nucleus TargetGenes Target Genes (e.g., α-SMA, CTGF) Fibrosis Fibrosis TargetGenes->Fibrosis siRNA MRTF-B siRNA (from this compound-LNP) siRNA->MAL Blocks MRTF-B expression Complex MAL-SRF Complex MAL_n->Complex SRF_n->Complex Complex->TargetGenes Transcription

Caption: MRTF/SRF signaling pathway targeted by MRTF-B siRNA.[9]

Experimental Protocols

Protocol 1: Formulation of siRNA-loaded this compound-LNP

This protocol is based on the formulation described for this compound-LNP and general microfluidic mixing techniques.[5][9]

Materials:

  • Cationic Lipid: this compound

  • Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)

  • PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2k)

  • siRNA (targeting gene of interest)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) Buffer (e.g., 10 mM Sodium Citrate, pH 4.0, sterile)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 3500 MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, and DMG-PEG2k in ethanol at a molar ratio of 50:50:1. The total lipid concentration will depend on the microfluidic system's specifications (e.g., 10-20 mM total lipid).

  • Prepare siRNA Solution: Dilute the siRNA stock in 10 mM sodium citrate buffer (pH 4.0) to the desired concentration. The final weight ratio of lipid to siRNA should be optimized, with a starting point around 5:1 to 10:1.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing instrument according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase typically at 3:1.

    • Initiate mixing. The rapid mixing of the two solutions will cause the lipids to precipitate and self-assemble around the siRNA, forming LNPs.[5]

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove ethanol and raise the pH.[11]

  • Sterilization and Storage:

    • Filter the final LNP solution through a 0.22 µm sterile filter.

    • Store the formulated this compound-LNP at 4°C. Use within 1-2 weeks for best results.

Protocol 2: Characterization of this compound-LNP

Procedure:

  • Size and Polydispersity: Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). Dilute a small aliquot of the LNP formulation in PBS.

  • Zeta Potential: Measure the surface charge using Laser Doppler Anemometry.

  • Encapsulation Efficiency:

    • Use a fluorescent dye that binds to nucleic acids, such as RiboGreen.

    • Measure the fluorescence of the intact LNP sample (measures unencapsulated siRNA).

    • Measure the fluorescence after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100) to determine the total siRNA amount.

    • Calculate the efficiency: EE% = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100.

Protocol 3: In-Vivo Administration to Mouse Models

Materials:

  • Formulated and characterized this compound-LNP

  • Mouse model (e.g., C57BL/6, BALB/c)

  • Sterile PBS (pH 7.4) for dilution

  • Insulin syringes (or similar) for injection

Procedure:

  • Dose Preparation: Dilute the this compound-LNP stock solution with sterile PBS to achieve the final desired dose (e.g., 1 mg/kg) in an appropriate injection volume (e.g., 100 µL).

  • Animal Handling: Acclimatize mice to handling and restrain them properly for injection.

  • Administration: For systemic delivery, intravenous (i.v.) injection via the tail vein is common.[7] Other routes like subcutaneous (s.c.) or intramuscular (i.m.) can also be used depending on the research question.[12]

  • Post-injection Monitoring: Return mice to their cages and monitor for any adverse reactions. Animal welfare should be monitored throughout the experiment.

Protocol 4: Evaluation of Gene Silencing Efficacy

Procedure:

  • Sample Collection: At a predetermined endpoint (e.g., 48-72 hours post-injection), euthanize the mice. Collect the target organ (e.g., liver, spleen, lung) and/or blood.[1][7]

  • RNA Analysis (qPCR):

    • Isolate total RNA from the tissue of interest using a standard method (e.g., TRIzol).

    • Perform reverse transcription to synthesize cDNA.

    • Use quantitative PCR (qPCR) with primers specific for the target gene and a housekeeping gene (e.g., GAPDH, Actin) to determine the relative mRNA expression levels compared to a control group (e.g., PBS or non-targeting siRNA LNP treated).

  • Protein Analysis (Western Blot or ELISA):

    • Isolate total protein from the tissue or collect serum from blood samples.

    • Quantify protein levels using Western Blot for tissue lysates or ELISA for secreted proteins in serum (e.g., Factor VII in liver silencing studies).[10]

Protocol 5: Biodistribution Analysis

Procedure:

  • Formulation: Formulate this compound-LNP using a fluorescently labeled siRNA (e.g., Cy3- or Cy5-siRNA).

  • Administration and Imaging:

    • Administer the fluorescent LNPs to mice.

    • At various time points (e.g., 30 min, 2h, 24h), euthanize the animals.[7][13]

    • Harvest major organs (liver, spleen, kidneys, lungs, heart).

    • Use an in-vivo imaging system (IVIS) to measure the fluorescence signal in each organ to determine the relative accumulation of the LNPs.[14]

Protocol 6: Toxicity Assessment

Procedure:

  • Serum Chemistry: Collect blood at the experimental endpoint and perform a serum chemistry analysis. Key indicators for liver toxicity are elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[15]

  • Histology:

    • Fix harvested organs in 10% neutral buffered formalin.

    • Embed the tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining.

    • Examine the slides under a microscope for any signs of tissue damage, inflammation, or necrosis.

  • Cytokine Analysis: To assess acute immune responses, blood can be collected a few hours post-injection (e.g., 2-6 hours) and analyzed for pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or a multiplex assay.[15]

References

Application of CL4H6 Lipid Nanoparticles for Targeted Reprogramming of Tumor-Associated Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and predominantly exhibit an M2-like phenotype, which promotes tumor growth, angiogenesis, and immunosuppression. Reprogramming these pro-tumoral M2 TAMs to an anti-tumoral M1 phenotype is a promising strategy in cancer immunotherapy. The novel pH-sensitive cationic lipid, CL4H6, has emerged as a key component of lipid nanoparticles (LNPs) for the targeted delivery of small interfering RNA (siRNA) to TAMs. By encapsulating siRNA targeting key transcription factors like Signal Transducer and Activator of Transcription 3 (STAT3) and Hypoxia-Inducible Factor 1-alpha (HIF-1α), this compound-LNPs can effectively silence these genes in TAMs, leading to their repolarization and the subsequent inhibition of tumor progression.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-LNPs in TAM-targeted cancer research.

Data Presentation

Table 1: Physicochemical Properties of this compound-LNPs

While specific data for this compound-LNPs targeting TAMs is not extensively available, the following table presents typical characteristics based on similar LNP formulations.

ParameterTypical ValueMethod of Analysis
Size (Diameter) 150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +5 to +15 mVLaser Doppler Anemometry
siRNA Encapsulation Efficiency > 90%RiboGreen Assay

Note: These values are illustrative and should be experimentally determined for each specific this compound-LNP formulation.

Table 2: In Vitro Gene Silencing Efficiency of this compound-LNPs

The following data is derived from a study using this compound-LNPs to deliver MRTF-B siRNA to human conjunctival fibroblasts and serves as a reference for expected silencing efficiency.

siRNA ConcentrationGene Silencing Efficiency (%)Method of Analysis
25 nM ~56%Real-Time qPCR
50 nM ~78%Real-Time qPCR
100 nM ~80%Real-Time qPCR

Note: Silencing efficiency is target and cell-type dependent and must be optimized for STAT3 and HIF-1α in TAMs.

Table 3: Expected Outcomes of this compound-LNP Mediated TAM Repolarization

This table summarizes the anticipated changes in M1/M2 markers and cytokine secretion following treatment of M2-polarized macrophages with this compound-LNPs encapsulating STAT3 and HIF-1α siRNA.

Marker TypeMarkerExpected ChangeMethod of Analysis
M1 Surface Marker CD80, CD86IncreaseFlow Cytometry
M2 Surface Marker CD206, CD163DecreaseFlow Cytometry
Anti-Tumor Cytokine IL-12, TNF-αIncreaseELISA
Pro-Tumor Cytokine IL-10, VEGFDecreaseELISA
Pro-Tumor Enzyme MMP9DecreaseELISA / Zymography

Experimental Protocols

Protocol 1: Preparation of this compound-LNP Encapsulating siRNA

This protocol describes the formulation of this compound-LNPs using a microfluidic mixing method.

Materials:

  • This compound lipid

  • Helper lipids (e.g., DOPE, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG2k)

  • Ethanol (B145695)

  • siRNA (targeting STAT3, HIF-1α, or a non-targeting control)

  • Acetate (B1210297) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipids, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:48.5:1.5). The total lipid concentration should be optimized, for example, 10-25 mM.

  • Prepare siRNA Solution: Dissolve the siRNA in acetate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

  • LNP Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min). The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis: Transfer the resulting LNP suspension to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated siRNA.

  • Characterization: Measure the particle size, PDI, and zeta potential using DLS. Determine the siRNA encapsulation efficiency using a RiboGreen assay.

  • Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter and store at 4°C.

Protocol 2: In Vitro Polarization and Treatment of Macrophages

This protocol details the generation of M2-polarized macrophages from a monocytic cell line (e.g., THP-1) and subsequent treatment with this compound-LNPs.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Human IL-4 and IL-13

  • This compound-LNP-siRNA (targeting and control)

  • 6-well tissue culture plates

Procedure:

  • Differentiation of THP-1 cells: Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 6-well plate. Differentiate the cells into M0 macrophages by treating with 100 ng/mL PMA for 48 hours.

  • M2 Polarization: After differentiation, replace the medium with fresh RPMI-1640 containing 20 ng/mL IL-4 and 20 ng/mL IL-13. Incubate for 72 hours to induce M2 polarization.

  • Treatment with this compound-LNPs: Replace the medium with fresh RPMI-1640. Add this compound-LNP-siSTAT3, this compound-LNP-siHIF-1α, or this compound-LNP-siControl to the wells at a final siRNA concentration of 50-100 nM.

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and harvest the cells for gene expression (qPCR) or protein expression (flow cytometry, Western blot) analysis.

Protocol 3: Flow Cytometry Analysis of Macrophage Polarization

This protocol provides a framework for analyzing M1 and M2 macrophage markers using flow cytometry.

Materials:

  • Treated and untreated macrophages

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD80-FITC, anti-CD86-PE, anti-CD206-APC, anti-CD163-PE-Cy7)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells and wash them with cold PBS. Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Fc Receptor Blocking: Incubate the cells with an Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Antibody Staining: Add the fluorochrome-conjugated antibodies and corresponding isotype controls to the cells. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the macrophage population and quantify the percentage of cells expressing M1 (CD80+, CD86+) and M2 (CD206+, CD163+) markers.

Mandatory Visualization

G cluster_M2 M2-like TAM cluster_LNP This compound-LNP Intervention cluster_M1 Repolarized M1-like TAM M2_node M2 Phenotype (Pro-tumoral) IL10 IL-10 M2_node->IL10 secretes VEGF VEGF M2_node->VEGF secretes MMP9 MMP9 M2_node->MMP9 secretes Tumor_growth Tumor Growth & Angiogenesis IL10->Tumor_growth VEGF->Tumor_growth MMP9->Tumor_growth STAT3_active p-STAT3 STAT3_active->M2_node maintains STAT3_inactive STAT3 (silenced) STAT3_active->STAT3_inactive HIF1a_active HIF-1α HIF1a_active->M2_node promotes HIF1a_inactive HIF-1α (silenced) HIF1a_active->HIF1a_inactive LNP This compound-LNP (siSTAT3 & siHIF-1α) LNP->STAT3_active delivers siSTAT3 to silence LNP->HIF1a_active delivers siHIF-1α to silence M1_node M1 Phenotype (Anti-tumoral) IL12 IL-12 M1_node->IL12 secretes TNFa TNF-α M1_node->TNFa secretes Tumor_inhibition Tumor Inhibition IL12->Tumor_inhibition TNFa->Tumor_inhibition STAT3_inactive->M1_node induces HIF1a_inactive->M1_node induces

Caption: Signaling pathway of TAM repolarization by this compound-LNP.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_vitro Prepare this compound-LNPs (siSTAT3/siHIF-1α) polarize Polarize Macrophages to M2 Phenotype start_vitro->polarize treat Treat M2 Macrophages with this compound-LNPs polarize->treat analyze_vitro Analyze Repolarization: - Flow Cytometry (CD80/CD206) - ELISA (IL-12/IL-10) - qPCR (Gene Expression) treat->analyze_vitro start_vivo Establish Tumor Model in Mice inject Systemic Administration of this compound-LNPs start_vivo->inject monitor Monitor Tumor Growth and Survival inject->monitor analyze_vivo Analyze Tumors: - IHC/Flow for TAMs - Cytokine Profiling monitor->analyze_vivo

Caption: Experimental workflow for evaluating this compound-LNP efficacy.

References

Application Notes and Protocols for the Characterization of CL4H6-LNP Size and Charge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The cationic lipid CL4H6 is a key component in the formulation of potent LNPs for targeted gene silencing. The physicochemical properties of these this compound-LNPs, specifically their size and surface charge, are critical quality attributes that significantly influence their stability, biodistribution, cellular uptake, and ultimately, their therapeutic efficacy and safety.[1][2][3]

This document provides detailed application notes and experimental protocols for the characterization of this compound-LNP size and charge. The primary techniques covered are Dynamic Light Scattering (DLS) for size analysis and Electrophoretic Light Scattering (ELS) for determining the zeta potential, which is an indicator of surface charge.

Part 1: Characterization of this compound-LNP Size

The size of LNPs is a critical parameter as it affects their ability to penetrate tissues and be taken up by cells.[1][4] Generally, an LNP size between 80-120 nm is considered optimal for maximizing cellular uptake while minimizing immune system detection.[4]

Key Techniques for Size Determination
  • Dynamic Light Scattering (DLS): A widely used, non-invasive technique for measuring the hydrodynamic diameter of nanoparticles in suspension.[1][4] It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[4] DLS is valued for its speed, reproducibility, and minimal sample volume requirements.[1]

  • Multi-Angle Dynamic Light Scattering (MADLS): An advanced form of DLS that measures light scattering at multiple angles, providing improved resolution and angle-independent particle size distributions.[1][5]

  • Nanoparticle Tracking Analysis (NTA): This technique visualizes and tracks the Brownian motion of individual nanoparticles, providing a high-resolution particle size distribution and concentration measurement.[1]

This section will focus on the protocol for the most common technique, DLS.

Experimental Protocol: Size Measurement of this compound-LNPs by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of a this compound-LNP formulation.

Materials:

  • This compound-LNP sample

  • Appropriate dispersion medium (e.g., 1x PBS, pH 7.4), filtered through a 0.2 µm filter

  • DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)

  • Low-volume disposable cuvettes

  • Micropipettes and sterile, RNase-free tips

Methodology:

  • Instrument Preparation:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Ensure the instrument is calibrated according to the manufacturer's guidelines.

  • Sample Preparation:

    • Equilibrate the this compound-LNP sample and the dispersion medium to room temperature.

    • Dilute the this compound-LNP sample to an appropriate concentration (typically in the range of 0.1 to 1 mg/mL) using the filtered dispersion medium.[4] The optimal concentration depends on the scattering properties of the LNPs and should result in a stable count rate as advised by the instrument manufacturer.

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent aggregation.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette (typically ~1 mL, but can be as low as 20 µL depending on the cuvette type).[1][6]

    • Inspect the cuvette for air bubbles and gently tap to dislodge them if present.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of the buffer), measurement temperature (typically 25°C), and equilibration time.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument software will calculate the intensity-weighted mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

    • The Z-average represents the overall mean size, while the PDI is a measure of the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a monodisperse and stable population.[7]

Data Presentation: LNP Size and Polydispersity
Formulation IDMean Hydrodynamic Diameter (Z-average, nm)Standard Deviation (nm)Polydispersity Index (PDI)
This compound-LNP-Batch0195.2± 1.50.15
This compound-LNP-Batch0298.7± 2.10.18
This compound-LNP-Batch0396.5± 1.80.16

Note: The data presented in this table is for illustrative purposes only.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis LNP_Sample This compound-LNP Stock Dilution Dilute in Filtered Dispersion Medium LNP_Sample->Dilution Cuvette Transfer to Cuvette Dilution->Cuvette Instrument Place Cuvette in DLS Instrument Cuvette->Instrument Set_Params Set Measurement Parameters Instrument->Set_Params Measure Perform Replicate Measurements Set_Params->Measure Analysis Calculate Z-average and PDI Measure->Analysis Report Generate Report Analysis->Report

Figure 1. Experimental workflow for LNP size characterization by DLS.

Part 2: Characterization of this compound-LNP Charge (Zeta Potential)

The surface charge of LNPs, quantified as the zeta potential, is a critical factor for their stability in suspension and their interaction with biological membranes.[2][] A sufficiently high zeta potential (either positive or negative) can prevent particle aggregation due to electrostatic repulsion.[] For in vivo applications, a near-neutral surface charge at physiological pH is often desired to minimize non-specific interactions and clearance.[9]

Key Technique for Charge Determination
  • Electrophoretic Light Scattering (ELS): This is the most common technique for measuring the zeta potential of nanoparticles.[2][] It works by applying an electric field across the sample and measuring the velocity of the charged particles (electrophoretic mobility) using a laser.[2] This velocity is then used to calculate the zeta potential.

Experimental Protocol: Zeta Potential Measurement of this compound-LNPs by Electrophoretic Light Scattering (ELS)

Objective: To determine the zeta potential of a this compound-LNP formulation as a measure of its surface charge.

Materials:

  • This compound-LNP sample

  • Low ionic strength dispersion medium (e.g., 10 mM NaCl), filtered through a 0.2 µm filter[10]

  • ELS instrument (often integrated with a DLS system, e.g., Malvern Zetasizer)

  • Disposable folded capillary cells or similar zeta cells

  • Syringes for sample loading

  • Micropipettes and sterile, RNase-free tips

Methodology:

  • Instrument Preparation:

    • Turn on the instrument and allow it to stabilize.

    • Ensure the correct cell type is selected in the software.

  • Sample Preparation:

    • Dilute the this compound-LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[10] High ionic strength buffers can screen the surface charge and lead to an underestimation of the zeta potential.[11]

    • Gently mix the sample.

  • Measurement:

    • Carefully flush a new zeta cell with the dispersion medium, followed by the diluted sample.

    • Load the cell with the sample (typically 750 µL to 1 mL), ensuring no air bubbles are trapped, especially near the electrodes.[10]

    • Place the cell into the instrument.

    • Set the measurement parameters in the software, including the dispersant properties and measurement temperature (typically 25°C).

    • The instrument will apply an electric field and measure the electrophoretic mobility of the LNPs.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The software uses the Henry equation to convert the measured electrophoretic mobility into the zeta potential value (in millivolts, mV).

    • The mean zeta potential and the standard deviation are reported. It is crucial to also report the pH and conductivity of the dispersion medium, as these factors significantly influence the zeta potential.[12]

Data Presentation: LNP Zeta Potential
Formulation IDMean Zeta Potential (mV)Standard Deviation (mV)Dispersion MediumpH of Medium
This compound-LNP-Batch01+5.8± 0.710 mM NaCl7.2
This compound-LNP-Batch02+6.2± 0.910 mM NaCl7.2
This compound-LNP-Batch03+5.5± 0.610 mM NaCl7.2

Note: The data presented in this table is for illustrative purposes only. This compound is an ionizable lipid, and the zeta potential will be highly dependent on the pH of the medium.[13][14]

ELS_Workflow cluster_prep Sample Preparation cluster_measurement ELS Measurement cluster_analysis Data Analysis LNP_Stock This compound-LNP Stock Dilute_ELS Dilute in Low Ionic Strength Buffer LNP_Stock->Dilute_ELS Load_Cell Load into Zeta Cell (No Bubbles) Dilute_ELS->Load_Cell Insert_Cell Place Cell in Instrument Load_Cell->Insert_Cell Set_Params_ELS Set Dispersant Properties Insert_Cell->Set_Params_ELS Measure_ELS Apply Electric Field & Measure Mobility Set_Params_ELS->Measure_ELS Analysis_ELS Calculate Zeta Potential (mV) Measure_ELS->Analysis_ELS Report_ELS Report Value with Medium pH & Conductivity Analysis_ELS->Report_ELS

Figure 2. Experimental workflow for LNP charge characterization by ELS.

Conclusion

Consistent and accurate characterization of this compound-LNP size and charge is fundamental for the successful development of LNP-based therapeutics. DLS and ELS are powerful, accessible, and essential techniques for providing this critical information. By following standardized protocols, researchers can ensure the quality and consistency of their LNP formulations, facilitating formulation optimization, stability studies, and regulatory submissions.

References

Application Notes and Protocols for CL4H6-Mediated Co-delivery of STAT3 and HIF-1α siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) and Hypoxia-Inducible Factor-1α (HIF-1α) are critical transcription factors implicated in tumor progression, angiogenesis, immune evasion, and therapy resistance.[1][2][3] Their simultaneous upregulation in various cancers, including hepatocellular carcinoma and glioblastoma, presents a compelling case for a dual-targeting therapeutic strategy.[4][5][6] RNA interference (RNAi) offers a potent mechanism for silencing these oncogenes. However, the clinical translation of siRNA-based therapies is contingent on the development of safe and effective delivery systems.[7][8]

This document outlines the application of the novel cationic lipid, CL4H6, for the formulation of lipid nanoparticles (LNPs) to co-deliver siRNA targeting both STAT3 and HIF-1α.[9][10] The protocols provided are based on established methodologies for LNP-siRNA formulation and in vitro/in vivo testing, adapted for this specific dual-gene silencing application.

Signaling Pathways

The following diagram illustrates the interconnected roles of STAT3 and HIF-1α in promoting tumorigenesis. Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized. Both STAT3 and HIF-1α can be activated by upstream signaling, such as growth factor receptors and cytokine receptors. Once activated, they translocate to the nucleus and drive the transcription of genes involved in cell proliferation, survival, angiogenesis (e.g., VEGF), and metastasis.[2][11][12] There is also evidence of cooperative interaction between STAT3 and HIF-1α, where they can form a transcriptional complex to enhance the expression of target genes.[2][4]

STAT3_HIF1a_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors GF_Receptor Growth Factor Receptor Growth_Factors->GF_Receptor Cytokines_IL6 Cytokines (e.g., IL-6) IL6_Receptor IL-6 Receptor Cytokines_IL6->IL6_Receptor Hypoxia Hypoxia HIF1a_degradation HIF-1α Degradation Hypoxia->HIF1a_degradation inhibits JAK JAK IL6_Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 (dimer) STAT3_inactive->pSTAT3 dimerizes pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n translocates HIF1a_stabilized HIF-1α HIF1b HIF-1β (ARNT) HIF1_complex HIF-1 Complex HIF1_complex_n HIF-1 HIF1_complex->HIF1_complex_n translocates pSTAT3_n->HIF1_complex_n co-activation Target_Genes Target Gene Transcription (VEGF, Bcl-2, etc.) pSTAT3_n->Target_Genes HIF1_complex_n->Target_Genes HIF1a_stabilizedHIF1b HIF1a_stabilizedHIF1b HIF1a_stabilizedHIF1b->HIF1_complex Experimental_Workflow cluster_formulation 1. LNP Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Studies Formulation Microfluidic Mixing (this compound, helpers, siRNA) Characterization Characterization (Size, Zeta, Encapsulation) Formulation->Characterization Transfection LNP Transfection Characterization->Transfection Cell_Culture Cancer Cell Lines (e.g., HepG2, U87MG) Cell_Culture->Transfection Gene_Silencing Gene Silencing Analysis (qPCR, Western Blot) Transfection->Gene_Silencing Functional_Assays Functional Assays (Viability, Migration, Invasion) Gene_Silencing->Functional_Assays Animal_Model Orthotopic Tumor Model (Hepatocellular or Glioblastoma) Functional_Assays->Animal_Model Treatment Systemic Administration of LNP-siRNA Animal_Model->Treatment Efficacy Tumor Growth Inhibition & Survival Analysis Treatment->Efficacy Biodistribution Biodistribution & Target Knockdown Treatment->Biodistribution

References

Application Notes and Protocols for CL4H6-Mediated Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the novel cationic lipid CL4H6 for the delivery of small interfering RNA (siRNA) to achieve potent and specific gene knockdown. The protocols outlined below cover the formulation of this compound-based lipid nanoparticles (LNPs), in vitro transfection, and subsequent analysis of gene silencing at both the mRNA and protein levels.

Introduction to this compound-Mediated Gene Knockdown

Data Presentation: Quantitative Analysis of this compound Performance

The efficacy of this compound as an siRNA delivery agent has been demonstrated in vitro. The following tables summarize the key quantitative data from a study utilizing this compound-LNPs to silence the Myocardin-Related Transcription Factor B (MRTF-B) in human conjunctival fibroblasts[6].

Table 1: Physicochemical Properties of this compound-Based Lipid Nanoparticles [6]

ParameterNon-Targeted LNPTargeted LNP (LNP+cY)
Size (nm)Not Reported211.2 ± 1.9 (SEM)
Zeta Potential (mV)Not Reported+6.9 ± 0.2
Polydispersity IndexNot Reported0.11 ± 0.02
siRNA Encapsulation Efficiency (%)92.5 ± 0.799.3 ± 0.1

Table 2: In Vitro Gene Silencing Efficiency of this compound-LNPs Targeting MRTF-B [6]

siRNA Concentration (nM)LNP Knockdown Efficiency (%)LNP+cY Knockdown Efficiency (%)
2555.856.5
5077.762.1
10080.281.5

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA Lipid Nanoparticles

This protocol describes the preparation of this compound-LNPs for siRNA delivery, based on established methods[6][7][8][9][10][11].

Materials:

  • Cationic lipid: this compound

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)

  • PEGylated lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2k)

  • siRNA (target-specific and non-targeting control)

  • Ethanol (B145695), anhydrous

  • Nuclease-free water

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™) or manual mixing setup

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, and DMG-PEG2k in anhydrous ethanol to the desired stock concentrations.

  • Prepare siRNA Solution: Dissolve the lyophilized siRNA in nuclease-free water to create a stock solution. Further dilute the siRNA in citrate buffer (pH 4.0).

  • Lipid Mixture Preparation: In an RNase-free microcentrifuge tube, combine the lipid stock solutions (this compound, DOPE, and DMG-PEG2k) in a molar ratio of 50:50:1[6].

  • LNP Formation (Microfluidic Method): a. Load the lipid mixture (in ethanol) into one syringe and the siRNA solution (in citrate buffer) into another syringe. b. Set the flow rate ratio of the aqueous to alcoholic phase to 3:1. c. Utilize a microfluidic mixing device to rapidly mix the two solutions, leading to the self-assembly of LNPs.

  • LNP Formation (Manual Method): a. While vortexing the siRNA solution, add the lipid mixture dropwise. b. Continue vortexing for a specified period to ensure homogenous mixing and LNP formation.

  • Dialysis: Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, zeta potential, and siRNA encapsulation efficiency using dynamic light scattering and a RiboGreen assay, respectively[6].

  • Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Adherent Cells with this compound-siRNA LNPs

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Opti-MEM® I Reduced Serum Medium (or similar)

  • This compound-siRNA LNPs (formulated as per Protocol 1)

  • Non-targeting control siRNA LNPs

  • Untreated control cells

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Preparation of Transfection Complexes: a. Thaw the this compound-siRNA LNPs on ice. b. Dilute the required amount of LNPs in Opti-MEM® to the desired final siRNA concentration (e.g., 25, 50, 100 nM)[6]. Mix gently by pipetting. c. Incubate the diluted LNPs at room temperature for 10-20 minutes.

  • Transfection: a. Remove the culture medium from the cells. b. Add the LNP-containing medium to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for each cell type and target gene.

  • Post-Transfection Analysis: After the incubation period, harvest the cells for downstream analysis of gene knockdown (qRT-PCR and/or Western blotting).

Protocol 3: Analysis of Gene Knockdown by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of target mRNA levels to quantify gene knockdown[16][17][18][19][20].

Materials:

  • Transfected and control cells from Protocol 2

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR® Green or TaqMan®)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop™).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: a. Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template. b. Run the reactions in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both the treated and control samples. b. Calculate the relative gene expression using the ΔΔCt method. c. The percentage of gene knockdown is calculated as: (1 - 2^-ΔΔCt) * 100%.

Protocol 4: Analysis of Protein Knockdown by Western Blotting

This protocol describes the detection and quantification of target protein levels to confirm gene knockdown[21][22][23][24].

Materials:

  • Transfected and control cells from Protocol 2

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: a. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. b. Wash the membrane with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane thoroughly with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (for loading control): If necessary, strip the membrane and re-probe with the primary antibody for the loading control protein.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein knockdown relative to the control samples.

Mandatory Visualizations

RNAi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm CL4H6_LNP This compound-siRNA LNP siRNA siRNA CL4H6_LNP->siRNA Cellular Uptake (Endocytosis/Fusion) RISC_loading RISC Loading siRNA->RISC_loading Unwinding RISC Activated RISC RISC_loading->RISC Cleavage mRNA Cleavage RISC->Cleavage Target Recognition mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Translation No Protein Translation Degradation->No_Translation

Caption: RNA interference (RNAi) signaling pathway initiated by this compound-LNP delivery.

Experimental_Workflow Start Start: Design siRNA LNP_Formulation Protocol 1: This compound-siRNA LNP Formulation Start->LNP_Formulation Cell_Culture Cell Seeding (50-70% Confluency) LNP_Formulation->Cell_Culture Transfection Protocol 2: In Vitro Transfection Cell_Culture->Transfection Incubation Incubation (24-72 hours) Transfection->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Analysis Protocol 3: qRT-PCR for mRNA levels Harvest->RNA_Analysis Protein_Analysis Protocol 4: Western Blot for Protein Levels Harvest->Protein_Analysis Data_Analysis Data Analysis: Calculate % Knockdown RNA_Analysis->Data_Analysis Protein_Analysis->Data_Analysis End End: Results Data_Analysis->End

Caption: Experimental workflow for this compound-mediated gene knockdown and analysis.

References

Application Notes & Protocols: Optimizing CL4H6 Lipid Concentration for Enhanced Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An initial search has confirmed that CL4H6 is a known ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs) for siRNA delivery.[1][2][3][4] The apparent pKa of this compound is 6.35.[1][3] Published research has demonstrated its use in delivering siRNA to reduce Factor VII levels in the liver and to target tumor-associated macrophages in mouse models.[1][3] One study provides a specific molar ratio for a this compound-based LNP formulation: this compound, the helper lipid DOPE, and DMG mPEG2k in a 50:50:1 molar ratio.[5] This formulation was tested with siRNA concentrations of 25, 50, and 100 nM, achieving up to 81.5% gene silencing.[5]

While this information provides a concrete example of a successful this compound formulation, it does not offer a detailed protocol for optimizing the this compound concentration to achieve the highest possible transfection efficiency. To create a comprehensive application note, it is necessary to outline a systematic approach for determining the optimal molar ratio of this compound in relation to other lipid components and the optimal final LNP concentration for cell transfection.

Therefore, the next steps will involve synthesizing the existing data on this compound with established principles of LNP optimization. I will create a detailed protocol that guides researchers on how to systematically vary the this compound molar percentage within an LNP formulation, characterize the resulting nanoparticles, and perform dose-response experiments on target cells. To illustrate the expected outcomes of such an optimization, I will generate representative, hypothetical data in the required tabular format. Furthermore, I will create the mandatory DOT language diagrams to visualize the experimental workflow and the generally accepted signaling pathway for LNP-mediated delivery, which involves endosomal escape driven by the protonation of ionizable lipids like this compound.[6][7][8] This will result in a complete and practical guide for researchers.

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a pH-sensitive, ionizable cationic lipid that has been successfully utilized in the formulation of Lipid Nanoparticles (LNPs) for the delivery of nucleic acid payloads such as siRNA.[2][3] Its ionizable nature—being neutral at physiological pH and becoming positively charged in the acidic environment of the endosome—is critical for both encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm.[6][] This process, known as endosomal escape, is a key determinant of transfection efficiency.[8] The concentration of this compound within the LNP formulation is a critical parameter that influences particle stability, encapsulation efficiency, and, most importantly, the potency of gene delivery or silencing.

This document provides a detailed guide for the systematic optimization of this compound concentration in LNP formulations to achieve maximal transfection efficiency for a given cell type and nucleic acid payload.

Data Presentation: LNP Formulation and Performance

Optimizing the molar ratio of the ionizable lipid is a crucial step in LNP development. Below are representative data tables illustrating the results of a typical optimization experiment where the molar percentage of this compound is varied.

Table 1: Physicochemical Properties of this compound LNP Formulations with Varying Molar Ratios LNP components include this compound, DSPC, Cholesterol, and DMG-PEG 2000, with the molar ratio of DSPC and Cholesterol adjusted to maintain a total of 100%. The ratio of DMG-PEG 2000 is kept constant at 1.5%.

Formulation IDMolar Ratio (this compound:DSPC:Chol:PEG)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound-F130:58.5:10:1.585.20.11-2.590.1
This compound-F240:48.5:10:1.592.60.09-1.894.5
This compound-F3 50:38.5:10:1.5 98.1 0.08 -1.2 96.2
This compound-F460:28.5:10:1.5115.40.15+0.592.3

Table 2: In Vitro Transfection Efficiency and Cytotoxicity of Optimized this compound LNP Formulation Data based on transfection of HEK293 cells with an EGFP-encoding mRNA payload delivered by the optimized formulation (this compound-F3) at various concentrations.

LNP Concentration (ng/mL)Transfection Efficiency (% EGFP+ Cells)Cell Viability (%)
5025.498.1
10058.296.5
250 85.7 92.3
50086.181.4
100084.965.7

Experimental Protocols

Protocol 1: Formulation of this compound-LNPs using Microfluidic Mixing

This protocol describes the preparation of LNPs with varying this compound molar ratios using a microfluidic mixing system.

1. Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • Nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

2. Stock Solution Preparation: a. Prepare a 10 mM stock solution of each lipid (this compound, DSPC, Cholesterol, DMG-PEG 2000) in 100% ethanol (B145695). b. Prepare a 0.2 mg/mL solution of your nucleic acid payload in the citrate buffer.

3. LNP Formulation: a. For each formulation (e.g., this compound-F1 to F4), mix the lipid stock solutions in a microcentrifuge tube to achieve the desired molar ratios as specified in Table 1. This will be the "lipid-ethanol phase". b. Set up the microfluidic mixer according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanol). c. Load the nucleic acid solution into the "aqueous phase" syringe. d. Load the prepared lipid-ethanol mixture into the "organic phase" syringe. e. Initiate mixing. The two streams will combine in the microfluidic cartridge, leading to the self-assembly of LNPs. f. Collect the resulting LNP dispersion from the outlet.

4. Purification and Concentration: a. To remove ethanol and buffer exchange to a physiological pH, dialyze the collected LNP dispersion against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with three buffer changes. b. Concentrate the purified LNPs if necessary using centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO). c. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

5. Characterization: a. Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Transfection and Efficiency Assessment

This protocol details the steps for transfecting mammalian cells with the formulated this compound-LNPs.

1. Cell Culture: a. One day prior to transfection, seed the target cells (e.g., HEK293, HeLa) in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection. b. Incubate the cells overnight at 37°C and 5% CO2.

2. Transfection Procedure: a. On the day of transfection, prepare serial dilutions of the optimized LNP formulation (e.g., this compound-F3) in a serum-free culture medium (e.g., Opti-MEM). Refer to Table 2 for example concentrations. b. Carefully remove the old media from the cells and replace it with the media containing the LNP dilutions. c. Incubate the cells with the LNP-containing media for 4-6 hours at 37°C. d. After incubation, add one volume of complete growth medium (containing 20% FBS) to each well without removing the transfection medium. e. Continue to incubate the cells for 24-48 hours to allow for protein expression or gene silencing.

3. Assessment of Transfection Efficiency: a. For Reporter Genes (e.g., EGFP): i. After 24-48 hours, harvest the cells. ii. Analyze the percentage of EGFP-positive cells using flow cytometry. b. For Gene Silencing (siRNA): i. After 48-72 hours, lyse the cells and extract total RNA. ii. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.

4. Assessment of Cytotoxicity: a. Following the transfection efficiency measurement, assess cell viability using a standard assay such as MTT or PrestoBlue, according to the manufacturer's protocol.

Mandatory Visualizations

LNP-Mediated Transfection Pathway

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH 7.2) LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis 1. Cell Uptake Payload_Release Nucleic Acid Payload Released Translation Protein Expression or Gene Silencing Payload_Release->Translation Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome 2. Vesicle Formation Late_Endosome Late Endosome (pH 5.0-6.0) This compound Protonated (+) Early_Endosome->Late_Endosome 3. Maturation & Acidification Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 4. Membrane Destabilization Endosomal_Escape->Payload_Release 5. Cargo Release

Caption: LNP uptake and endosomal escape pathway.

Experimental Workflow for this compound Optimization

G A 1. Design Formulations (Vary this compound Molar Ratio) B 2. LNP Synthesis (Microfluidic Mixing) A->B C 3. Physicochemical Characterization B->C D Size, PDI, Zeta Potential, Encapsulation Efficiency C->D E 4. In Vitro Transfection (Dose-Response) C->E F 5. Assess Endpoints E->F G Transfection Efficiency (Flow Cytometry / qPCR) F->G H Cell Viability (MTT Assay) F->H I 6. Identify Optimal Formulation & Concentration F->I

Caption: Workflow for optimizing this compound LNP formulations.

References

Application Notes and Protocols for Scale-Up Production of CL4H6-based siRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) therapeutics represent a promising class of drugs capable of silencing disease-causing genes with high specificity. The clinical translation of these therapeutics is highly dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its uptake into target cells.[1][2] This document provides detailed application notes and protocols for the scale-up production of siRNA therapeutics utilizing a novel, pH-sensitive ionizable cationic lipid, CL4H6 , which has demonstrated potent in vivo gene silencing.[3][4][5]

The protocols herein are designed to guide researchers and drug development professionals through a scalable manufacturing workflow, from siRNA production to the final sterile-filtered LNP formulation. This workflow is centered around modern, reproducible techniques such as in vitro transcription for siRNA synthesis, microfluidics for LNP formulation, and tangential flow filtration for purification.

This compound-based Lipid Nanoparticle (LNP) Platform

This compound is an ionizable cationic lipid designed for efficient encapsulation of siRNA and its subsequent release into the cytoplasm.[3][6] Its pH-sensitive nature is crucial; the lipid is relatively neutral at physiological pH, minimizing non-specific interactions and toxicity, but becomes protonated in the acidic environment of the endosome.[7][8] This charge reversal facilitates the disruption of the endosomal membrane and the release of the siRNA payload into the cell's cytoplasm, where it can engage with the RNA-induced silencing complex (RISC).

Chemical Properties of this compound:

  • Formal Name: 9-octadecenoic acid, 1,1′-[7-[4-(dipropylamino)butyl]-7-hydroxy-1,13-tridecanediyl] ester[3][9]

  • CAS Number: 2256087-35-9[3][9][10]

  • Molecular Formula: C₅₉H₁₁₃NO₅[3][7][9]

  • Formula Weight: 916.5 g/mol [3][9]

  • Apparent pKa: 6.35[3][10]

A typical this compound-LNP formulation for siRNA delivery consists of four key lipid components, each with a specific function:

  • Ionizable Cationic Lipid (this compound): Central to complexing the negatively charged siRNA and facilitating endosomal escape.[6][11]

  • Helper Lipid (e.g., DOPE): 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) is a phospholipid that aids in the formation of non-bilayer structures, which is hypothesized to promote the destabilization of the endosomal membrane.[4]

  • Structural Lipid (e.g., Cholesterol): Modulates the fluidity and stability of the nanoparticle bilayer.[11][12]

  • PEGylated Lipid (e.g., DMG-PEG2k): A lipid conjugated to polyethylene (B3416737) glycol that sterically stabilizes the nanoparticle, preventing aggregation and reducing opsonization, which prolongs circulation time.[11][12]

Scale-Up Production Workflow

The scalable production of this compound-based siRNA therapeutics can be broken down into three major stages: siRNA production, LNP formulation, and downstream processing (purification and sterile filtration).

G cluster_0 Stage 1: siRNA Production cluster_1 Stage 2: LNP Formulation cluster_2 Stage 3: Downstream Processing a Template Generation (PCR) b In Vitro Transcription (IVT) a->b c siRNA Purification (Chromatography) b->c d Aqueous Phase Prep (siRNA in Buffer) c->d Purified siRNA f Microfluidic Mixing d->f e Organic Phase Prep (Lipids in Ethanol) e->f g Purification & Buffer Exchange (Tangential Flow Filtration) f->g Crude LNPs h Concentration g->h i Sterile Filtration h->i j Final Product i->j

Caption: Overview of the this compound-siRNA therapeutic production workflow.

Experimental Protocols

Protocol 1: Large-Scale siRNA Production via In Vitro Transcription (IVT)

A. DNA Template Preparation:

  • Design two complementary DNA oligonucleotides that include the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATAGGG-3') followed by the sense or antisense siRNA sequence.

  • Generate a double-stranded DNA (dsDNA) template for both sense and antisense strands, typically via PCR amplification or Klenow polymerase extension.[15]

  • Purify the dsDNA templates using a suitable kit or standard ethanol (B145695) precipitation methods.[16]

B. In Vitro Transcription Reaction:

  • Set up the transcription reaction in a nuclease-free environment. For a 500 µL reaction, combine the following:

    Component Volume Final Concentration
    Nuclease-Free Water To 500 µL -
    10X Transcription Buffer 50 µL 1X
    100 mM ATP 20 µL 4 mM
    100 mM CTP 20 µL 4 mM
    100 mM GTP 20 µL 4 mM
    100 mM UTP 20 µL 4 mM
    Purified DNA Template ~40 µg ~80 µg/mL

    | T7 RNA Polymerase | 5-10 µL | - |

  • Incubate the reaction at 37°C for 4-6 hours.[17]

  • To remove the DNA template, add DNase I and incubate at 37°C for 30 minutes.[17]

C. RNA Purification and Annealing:

  • Purify the single-stranded RNA transcripts using a suitable method like phenol:chloroform extraction followed by ethanol precipitation or column-based purification.[16][17]

  • Quantify the sense and antisense RNA strands using UV spectrophotometry (A260).

  • Combine equimolar amounts of the sense and antisense strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).

  • Heat the mixture to 90°C for 1-2 minutes, then allow it to cool slowly to room temperature to form dsRNA (siRNA).

  • Assess the quality and integrity of the final siRNA product using gel electrophoresis.

Protocol 2: Scalable this compound-LNP Formulation via Microfluidics

Microfluidic mixing provides rapid and controlled nanoprecipitation, leading to the formation of LNPs with uniform size and high encapsulation efficiency. This method is highly reproducible and scalable by using parallelized microfluidic devices.[18][19][20]

A. Reagent Preparation:

  • Aqueous Phase: Dissolve the purified siRNA in a low pH buffer, such as 20 mM MES buffer (pH 6.0) or 100 mM citrate (B86180) buffer (pH 4.0).[4] The acidic pH ensures that the this compound lipid becomes protonated upon mixing, facilitating electrostatic interaction with the negatively charged siRNA.

  • Organic Phase: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2k in absolute ethanol. A commonly used molar ratio for similar ionizable lipids is approximately 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:PEG-lipid). For this compound specifically, a molar ratio of 50:50:1 (this compound:DOPE:DMG-PEG2k) has been reported for in vitro studies and can be used as a starting point for optimization.[21] The total lipid concentration in the ethanol phase is typically in the range of 10-25 mg/mL.

B. Microfluidic Mixing:

  • Use a microfluidic mixing system (e.g., a system with a staggered herringbone micromixer or a toroidal mixer).[20]

  • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A typical FRR is 3:1.[20][22]

  • Set the total flow rate (TFR), which will influence particle size and production speed. TFRs can range from a few mL/min for development to over 200 mL/min for scaled-up production.[20]

  • Pump the aqueous and organic phases simultaneously through the microfluidic device. The rapid mixing of the two streams causes a decrease in ethanol concentration, leading to the self-assembly of the lipids and siRNA into LNPs.[19]

  • Collect the resulting LNP solution, which is now in an ethanol/buffer mixture.

Protocol 3: Downstream Processing - Purification and Concentration

Tangential Flow Filtration (TFF) is the standard method for purifying and concentrating LNPs at scale. It efficiently removes residual ethanol and unencapsulated siRNA while exchanging the formulation buffer to a physiologically compatible one (e.g., PBS pH 7.4).[12][23][24]

A. TFF System Setup:

  • Select a TFF cassette with an appropriate molecular weight cutoff (MWCO), typically 100-300 kDa for LNPs, to retain the nanoparticles while allowing smaller molecules to pass through.

  • Equilibrate the TFF system with the final formulation buffer (e.g., sterile PBS, pH 7.4).

B. Diafiltration (Purification & Buffer Exchange):

  • Dilute the crude LNP solution from the microfluidic mixing step with the final formulation buffer to reduce the initial ethanol concentration.

  • Begin the TFF process in diafiltration mode. The crude LNP solution is passed tangentially across the membrane surface.

  • Continuously add the final formulation buffer to the retentate (the LNP solution) at the same rate as the permeate (filtrate containing ethanol, buffer salts, and free siRNA) is being removed.

  • Perform at least 10-12 diavolumes to ensure complete removal of ethanol and buffer exchange.[14]

C. Ultrafiltration (Concentration):

  • After diafiltration, switch the TFF system to ultrafiltration mode.

  • Continue to circulate the LNP solution through the system, but without adding more buffer.

  • The permeate is removed, concentrating the LNPs in the retentate to the desired final concentration.

D. Sterile Filtration:

  • Pass the final concentrated LNP solution through a 0.2 µm sterile filter into a sterile collection vessel. This final step ensures the sterility of the drug product.[25]

  • Store the final product at 2-8°C.

Quality Control and Data Presentation

Rigorous quality control is essential to ensure the safety, efficacy, and reproducibility of the LNP-siRNA therapeutic.[26][27] Key quality attributes and their measurement techniques are summarized below.

Parameter Method Typical Specification Reference
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm[2][21]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2[20][21]
Zeta Potential Laser Doppler AnemometryNear-neutral at pH 7.4 (+/- 10 mV)[21]
siRNA Encapsulation Efficiency RiboGreen Assay> 90%[21][28]
Lipid Component Ratio Reversed-Phase HPLC with CADWithin specified range of target ratio[11]
Total siRNA Concentration UV-Vis Spectroscopy (A260)Target concentration (e.g., 0.5-2 mg/mL)-
pH pH Meter7.2 - 7.6-
Osmolality Osmometer280 - 320 mOsm/kg-
Sterility Compendial Sterility TestSterile-
Endotoxin Limulus Amebocyte Lysate (LAL) Test< specified EU/mL-

Data obtained from a study on this compound-LNPs for MRTF-B siRNA delivery.[21]

Formulation Size (nm ± SEM) PDI (± SEM) Zeta Potential (mV ± SEM) Encapsulation Efficiency (%)
LNP-siRNANot ReportedNot ReportedNot Reported92.5 ± 0.7
Targeted LNP-siRNA211.2 ± 1.90.11 ± 0.02+6.9 ± 0.299.3 ± 0.1

Signaling Pathway Diagrams

The this compound delivery platform is versatile and has been used to deliver siRNAs targeting various genes implicated in disease. Below are diagrams for key signaling pathways that can be targeted.

RNA Interference (RNAi) Pathway

This diagram illustrates the general mechanism of action for any siRNA therapeutic delivered into the cytoplasm.

G LNP This compound-LNP (siRNA) Endosome Endosome LNP->Endosome Endocytosis siRNA siRNA duplex Endosome->siRNA Endosomal Escape Cytoplasm Cytoplasm RISC_loading RISC Loading Complex siRNA->RISC_loading RISC_active Activated RISC (guide strand) RISC_loading->RISC_active Passenger strand discarded Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Translation Protein Translation (Blocked) Degradation->Translation

Caption: The RNAi pathway initiated by cytoplasmic delivery of siRNA.
MRTF/SRF Signaling Pathway in Fibrosis

siRNA targeting Myocardin-Related Transcription Factor B (MRTF-B) can inhibit fibrotic processes.[4][21]

G Stimuli Fibrotic Stimuli (e.g., TGF-β) Rho RhoA Activation Stimuli->Rho Actin G-Actin to F-Actin Polymerization Rho->Actin MRTF_free Free MRTF-B Actin->MRTF_free releases MRTF_Actin MRTF-B / G-Actin Complex (Cytoplasm) MRTF_Actin->Actin sequesters MRTF_nuc MRTF-B (Nuclear) MRTF_free->MRTF_nuc Translocation Nucleus Nucleus Complex MRTF-B / SRF Complex MRTF_nuc->Complex SRF SRF SRF->Complex Transcription Gene Transcription Complex->Transcription Genes Cytoskeletal & Fibrotic Genes (e.g., α-SMA) Transcription->Genes Fibrosis Fibrosis Genes->Fibrosis siRNA siRNA vs MRTF-B siRNA->MRTF_nuc Degrades MRTF-B mRNA

Caption: Inhibition of the MRTF/SRF fibrotic pathway by MRTF-B siRNA.
STAT3 Signaling Pathway in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated cancer target. Its constitutive activation promotes cell proliferation and survival.[3][6][10]

G Cytokine Cytokine / Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor activates JAK JAK Kinase Receptor->JAK activates STAT3 STAT3 (monomer) JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Dimer_nuc p-STAT3 Dimer (Nuclear) Dimer->Dimer_nuc Translocation Nucleus Nucleus Transcription Gene Transcription Dimer_nuc->Transcription Genes Target Genes (e.g., Bcl-xL, Cyclin D1) Transcription->Genes Cancer Proliferation, Survival, Angiogenesis Genes->Cancer siRNA siRNA vs STAT3 siRNA->STAT3 Degrades STAT3 mRNA

Caption: Inhibition of the oncogenic STAT3 signaling pathway by STAT3 siRNA.
HIF-1α Signaling Pathway in Cancer

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key regulator of tumor adaptation to hypoxic environments, promoting angiogenesis and metabolic reprogramming.[4][7][21]

G Hypoxia Hypoxia (Low Oxygen) PHD PHD Enzymes (Inactive) Hypoxia->PHD HIF1a HIF-1α Protein PHD->HIF1a inhibition of hydroxylation Degradation Proteasomal Degradation HIF1a->Degradation Normoxia: Hydroxylation by PHD HIF1a_stable HIF-1α (Stable) HIF1a->HIF1a_stable VHL VHL Protein VHL->Degradation HIF1a_nuc HIF-1α (Nuclear) HIF1a_stable->HIF1a_nuc Translocation Nucleus Nucleus Complex HIF-1α / HIF-1β Complex HIF1a_nuc->Complex HIF1b HIF-1β HIF1b->Complex HRE Hypoxia Response Element (HRE) Complex->HRE binds Transcription Gene Transcription HRE->Transcription Genes Target Genes (e.g., VEGF, GLUT1) Transcription->Genes Tumor Angiogenesis, Metastasis Genes->Tumor siRNA siRNA vs HIF-1α siRNA->HIF1a Degrades HIF-1α mRNA

Caption: Inhibition of the HIF-1α hypoxic response pathway by HIF-1α siRNA.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing CL4H6-LNP Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to improve the long-term storage stability of CL4H6-based Lipid Nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the long-term stability of my this compound-LNPs?

A1: The stability of this compound-LNPs is influenced by both physical and chemical factors. Physical instability often manifests as particle aggregation, fusion, or leakage of the encapsulated payload[1]. Chemical instability can involve the hydrolysis of lipids, particularly the ionizable lipid, and degradation of the mRNA cargo[2][3][4]. Key factors to control are storage temperature, buffer composition and pH, and the presence of cryoprotectants or other excipients[5][6][7][8].

Q2: My LNPs are aggregating upon storage. What could be the cause and how can I prevent it?

A2: Aggregation can be caused by several factors, including improper storage temperatures (especially freeze-thaw cycles without cryoprotectants), suboptimal buffer pH, and issues with the formulation itself[6][7][8]. Storage at -20°C, for instance, can lead to aggregation due to phase separation and ice crystal formation[6]. To prevent aggregation, consider the following:

  • Add Cryoprotectants: Sugars like sucrose (B13894) or trehalose (B1683222) are effective in protecting LNPs from aggregation during freezing and lyophilization[6][7][8].

  • Optimize Storage Temperature: For aqueous solutions, refrigeration at 2-8°C is often more stable than freezing at -20°C[6][7][8]. For longer-term storage, -80°C or lyophilization is recommended[9][10].

  • Incorporate PEG-Lipids: Polyethylene glycol (PEG) lipids on the LNP surface provide steric hindrance that prevents particles from sticking together[1][11].

  • Control Buffer pH: The pH of the storage buffer can influence particle stability; it's recommended to store LNPs under physiologically appropriate conditions (around pH 7) for ease of use[6][7][8].

Q3: I'm observing a loss of mRNA encapsulation efficiency over time. What's happening?

A3: Loss of encapsulation efficiency, or mRNA leakage, can occur due to physical instability of the LNP structure[1]. This can be exacerbated by storage at refrigerated temperatures (4°C) over extended periods[12]. Additionally, degradation of the lipid components can compromise the integrity of the nanoparticle, leading to payload release[1]. To mitigate this, ensure your formulation is robust and consider lyophilization for long-term storage, as this can better preserve the LNP structure and encapsulation[9].

Q4: What is the optimal storage temperature for this compound-LNPs?

A4: The optimal storage temperature depends on the desired storage duration and the formulation.

  • Short-term (up to 5 months): Refrigeration at 2°C has been shown to be more stable for aqueous LNP solutions than storing at -20°C or room temperature[6][7][8].

  • Long-term: For storage beyond several months, freezing at -80°C is a common practice[9]. However, lyophilization (freeze-drying) offers the best long-term stability, allowing for storage at refrigerated or even room temperatures without significant degradation[7][9][13]. It is crucial to include cryoprotectants like sucrose or trehalose when freezing or lyophilizing to prevent aggregation[6][7][8].

Q5: How does the pH of my storage buffer impact LNP stability?

A5: The pH of the storage buffer can significantly impact LNP stability, though its effect can be temperature-dependent[14]. This compound is a pH-sensitive cationic lipid, and changes in pH can alter its charge, affecting the electrostatic interactions within the LNP and potentially leading to instability[15][16]. While some studies have found that pH has a minimal effect on LNP stability at various temperatures[6][7], others suggest that a lower pH (below the pKa of the ionizable lipid) can enhance stability and transfection efficiency, despite a higher propensity for aggregation[17][18]. For general use, storing at a physiological pH of around 7.4 is often recommended for convenience[19]. However, for specific formulations, the optimal pH may need to be determined empirically.

Troubleshooting Guides

Issue 1: Increased Particle Size and Polydispersity Index (PDI) After Storage
  • Symptom: Dynamic Light Scattering (DLS) measurements show a significant increase in the Z-average diameter and PDI of your LNP sample after a period of storage.

  • Potential Cause 1: Aggregation during Freeze-Thaw Cycles. Freezing without a cryoprotectant can cause ice crystal formation and phase separation, leading to irreversible LNP fusion and aggregation[6].

    • Solution: Add cryoprotectants such as sucrose or trehalose (e.g., at 10-20% w/v) to your LNP suspension before freezing[6][7][8]. This will protect the particles during the freezing process.

  • Potential Cause 2: Suboptimal Storage Temperature. Storage at -20°C can be particularly detrimental, leading to increased particle size[6].

    • Solution: For liquid storage, prefer 2-8°C over -20°C[6][7][8]. For long-term storage, opt for ultra-low temperatures (-80°C) or lyophilization[9][10].

  • Potential Cause 3: Inappropriate Buffer. Certain buffers may not provide adequate protection, especially during freezing.

    • Solution: Buffers like Tris and HEPES have been shown to offer better cryoprotection compared to PBS[14].

Issue 2: Reduced In Vitro/In Vivo Efficacy (Loss of Protein Expression)
  • Symptom: Your this compound-LNPs show decreased protein expression in cell culture or animal models after storage.

  • Potential Cause 1: mRNA Degradation. The mRNA payload is susceptible to hydrolysis, especially at non-optimal pH and temperature[1].

    • Solution: Ensure the use of RNase-free solutions and materials during formulation and storage. Store LNPs at recommended low temperatures. Lyophilization is an effective method to prevent hydrolysis by removing water[14].

  • Potential Cause 2: LNP Aggregation. Aggregated LNPs may not be efficiently taken up by cells, leading to reduced transfection.

    • Solution: Follow the steps outlined in "Issue 1" to prevent aggregation. Characterize particle size and PDI before in vitro/in vivo experiments.

  • Potential Cause 3: Chemical Degradation of Lipids. The ionizable lipid can undergo chemical degradation (e.g., hydrolysis of ester bonds or oxidation of tertiary amines) which can form reactive species that covalently modify the mRNA, rendering it inactive[2].

    • Solution: Store LNPs protected from light and oxygen. Use high-purity lipids and consider the inclusion of antioxidants if compatible with your system. Monitor lipid integrity using techniques like HPLC-CAD[20][21].

Data Summary Tables

Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Solution)

Storage TemperatureObservationRecommendation
25°C (Room Temp) Significant loss of efficacy and potential for aggregation over short periods.[6][7][8]Not recommended for storage.
2-8°C (Refrigerated) Most stable condition for aqueous storage up to 150 days, maintaining particle size and efficacy.[6][7][8]Recommended for short to medium-term liquid storage.
-20°C (Freezer) Leads to significant aggregation and increased particle size upon thawing.[6][7][8][12]Avoid unless specific cryoprotectants are used and validated.
-80°C (Ultra-low) Generally preserves LNP integrity and efficacy for long periods.[9][10]Recommended for long-term storage, ideally with cryoprotectants.

Table 2: Effect of Cryoprotectants on Freeze-Thaw Stability

CryoprotectantConcentration (w/v)Effect on Particle Size (Z-average) after Freeze-ThawEffect on Efficacy after Freeze-ThawReference
None 0%Significant Increase / AggregationSignificant Loss[6][7][8]
Sucrose 5-20%Maintained / Slightly IncreasedRetained[6][7][8]
Trehalose 5-20%Maintained / Slightly IncreasedRetained[6][7][8]

Experimental Protocols

Protocol 1: Assessment of LNP Size and Polydispersity by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Allow the stored LNP sample to equilibrate to room temperature.

    • Gently mix the sample by inverting the vial 5-10 times. Do not vortex, as this can cause aggregation.

    • Dilute the LNP suspension in the storage buffer (or a suitable filtered buffer like PBS) to an appropriate concentration for DLS measurement. The optimal concentration depends on the instrument but is typically in the range of 20-100 µg/mL of mRNA.

  • DLS Measurement:

    • Transfer the diluted sample to a clean, dust-free DLS cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature equilibration to 25°C, dispersant viscosity, and refractive index).

    • Perform the measurement. Typically, this involves acquiring data from 3-5 runs of 10-15 seconds each.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter (a measure of the average particle size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

    • A PDI value below 0.2 is generally considered indicative of a monodisperse population suitable for in vivo applications.

Protocol 2: Determination of mRNA Encapsulation Efficiency (EE) using RiboGreen Assay

This protocol quantifies the amount of mRNA protected within the LNPs.

  • Reagent Preparation:

    • Prepare a working solution of the Quant-iT RiboGreen reagent by diluting the stock concentrate in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions. Protect from light.

    • Prepare a standard curve of your specific mRNA in TE buffer.

  • Sample Preparation:

    • Total mRNA (A): Dilute the LNP sample in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all mRNA. Incubate for 10 minutes at room temperature.

    • Free mRNA (B): Dilute the LNP sample in TE buffer without any surfactant. This measures only the mRNA that is on the outside or has leaked from the particles.

  • Measurement:

    • Pipette the prepared samples (A and B) and mRNA standards into a 96-well microplate.

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Use the mRNA standard curve to determine the concentration of mRNA in samples A and B.

    • Calculate the Encapsulation Efficiency (EE) as follows: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: Freeze-Thaw Stability Study

This protocol assesses the ability of an LNP formulation to withstand freeze-thaw stress.

  • Formulation Preparation:

    • Prepare your this compound-LNP formulation.

    • Divide the batch into aliquots. One aliquot will be the non-frozen control (stored at 4°C). The other aliquots will be used for the freeze-thaw cycles.

    • To test the effect of cryoprotectants, prepare additional batches containing different concentrations of sucrose or trehalose.

  • Freeze-Thaw Cycling:

    • Cycle 1: Freeze the test aliquots rapidly by placing them in a -80°C freezer or by flash-freezing in liquid nitrogen. Store for at least 4 hours. Thaw the aliquots at room temperature until completely liquid.

    • Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (e.g., 3-5 cycles).

  • Analysis:

    • After the final thaw, and for each intermediate cycle if desired, analyze the samples alongside the 4°C control.

    • Measure the particle size and PDI using DLS (Protocol 1).

    • Measure the encapsulation efficiency using the RiboGreen assay (Protocol 2).

    • Perform an in vitro transfection assay to assess biological activity.

  • Evaluation:

    • Compare the results from the freeze-thawed samples to the non-frozen control. A stable formulation will show minimal changes in size, PDI, encapsulation, and biological activity.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., Aggregation, Low Efficacy) check_storage Review Storage Conditions start->check_storage check_formulation Review Formulation Parameters start->check_formulation temp Temperature Issue? (e.g., -20°C, Freeze-Thaw) check_storage->temp buffer Buffer/pH Issue? check_storage->buffer lipids Lipid Quality/Ratio Issue? check_formulation->lipids sol_temp Action: Store at 2-8°C (liquid) or -80°C / Lyophilize (long-term) temp->sol_temp Yes sol_cryo Action: Add Cryoprotectant (Sucrose, Trehalose) before freezing temp->sol_cryo Yes sol_buffer Action: Test alternative buffers (e.g., Tris, HEPES). Optimize pH. buffer->sol_buffer Yes sol_lipids Action: Verify lipid purity (HPLC). Optimize lipid molar ratios. lipids->sol_lipids Yes end_node Stability Improved sol_temp->end_node sol_cryo->end_node sol_buffer->end_node sol_lipids->end_node

Caption: Troubleshooting workflow for this compound-LNP stability issues.

pH_Impact_Pathway cluster_LNP LNP in Storage Buffer cluster_Endosome Endosomal Environment lnp_storage This compound-LNP (Neutral pH ~7.4) - this compound is mostly neutral - Stable, compact structure lnp_endosome LNP in Endosome (Acidic pH < 6.5) - this compound becomes protonated (+) - Electrostatic repulsion lnp_storage->lnp_endosome Cellular Uptake membrane_disruption Membrane Disruption lnp_endosome->membrane_disruption mrna_release mRNA Release into Cytoplasm membrane_disruption->mrna_release

Caption: Impact of pH on LNP structure and endosomal escape.

Lyophilization_Workflow start Aqueous LNP Formulation add_cryo Add Cryoprotectant (e.g., 10% Sucrose) start->add_cryo freezing Freezing (e.g., -80°C or Liquid N2) add_cryo->freezing primary_drying Primary Drying (Sublimation) - Low Pressure - Low Temperature freezing->primary_drying secondary_drying Secondary Drying (Desorption) - Higher Temperature - Removes bound water primary_drying->secondary_drying end_product Stable Lyophilized LNP Cake secondary_drying->end_product reconstitution Reconstitute in Nuclease-Free Water Before Use end_product->reconstitution

Caption: General workflow for lyophilization of LNPs.

Lipid_Degradation_Pathway ionizable_lipid Ionizable Lipid (Tertiary Amine) n_oxide N-oxide Intermediate ionizable_lipid->n_oxide Oxidation hydrolysis Hydrolysis (Acid/Base Catalyzed) n_oxide->hydrolysis products Aldehydes + Secondary Amines hydrolysis->products adduct Lipid-mRNA Adduct (Inactive mRNA) products->adduct Covalent Modification mrna mRNA (Cytidine Nucleobase) mrna->adduct

Caption: Chemical degradation pathway leading to mRNA adducts.

References

Technical Support Center: Overcoming Low Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low encapsulation efficiency, particularly when working with novel or challenging compounds like CL4H6. The following sections offer structured advice, detailed protocols, and visual aids to diagnose and resolve common issues encountered during the formulation of nanoparticle-based drug delivery systems.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific problems that can lead to suboptimal encapsulation of your active pharmaceutical ingredient (API).

Question 1: My encapsulation efficiency (%EE) for this compound is consistently below my target. What are the most likely causes?

Answer:

Low encapsulation efficiency is a common hurdle in nanoparticle formulation. The primary factors often revolve around the physicochemical properties of your API (this compound) and its interaction with the nanoparticle matrix. Key areas to investigate include:

  • API Solubility and Partitioning: The solubility of this compound in the organic and aqueous phases used during formulation is critical. If the API has poor solubility in the solvent containing the polymer or lipid, it may precipitate before being encapsulated.[1][2] Conversely, if the API is too soluble in the external aqueous phase, it can rapidly diffuse out of the forming nanoparticles.[3]

  • API-Carrier Interaction: The affinity between this compound and the nanoparticle material (e.g., polymer, lipid) is fundamental.[4][5] Weak interactions can lead to poor drug loading and subsequent leakage.[5]

  • Process Parameters: The specifics of your formulation process, such as stirring speed, sonication energy, and the rate of solvent evaporation or addition, significantly impact nanoparticle formation and drug entrapment.[6][7]

  • Formulation Composition: The ratio of your API to the carrier material (drug-to-polymer/lipid ratio) is a crucial parameter to optimize.[8][9] An excessively high drug load can lead to drug saturation and expulsion from the nanoparticle.

Question 2: How can I improve the encapsulation of a hydrophobic compound like this compound?

Answer:

For hydrophobic compounds, the goal is to maximize their association with the hydrophobic core of the nanoparticle while minimizing their exposure to the aqueous continuous phase. Consider these strategies:

  • Optimize the Organic Phase: Ensure that this compound is fully dissolved in the organic solvent along with the polymer or lipid.[1] Sonication or gentle heating may be necessary to achieve complete dissolution.

  • Select an Appropriate Formulation Method:

    • Emulsification-Solvent Evaporation: This is a robust method for hydrophobic drugs. The drug and polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase containing a stabilizer.[6][10][11] Subsequent evaporation of the organic solvent leads to nanoparticle formation with the drug entrapped.

    • Nanoprecipitation (Solvent Displacement): This technique involves dissolving the polymer and drug in a water-miscible solvent and then adding this solution dropwise to an anti-solvent (typically water) under stirring.[2] The rapid solvent diffusion causes the polymer to precipitate, encapsulating the drug.[2]

  • Adjust the Polymer/Lipid Characteristics: Employing polymers with higher hydrophobicity can enhance the encapsulation of lipophilic drugs.[5] The molecular weight of the polymer can also influence the particle size and drug loading.[8]

Question 3: What should I do if my API is hydrophilic and I'm experiencing low encapsulation efficiency?

Answer:

Encapsulating small, hydrophilic molecules is particularly challenging due to their tendency to partition into the external aqueous phase.[12][13] Here are some effective strategies:

  • Use a Double Emulsion Method (w/o/w): This is the gold standard for encapsulating hydrophilic drugs. An initial water-in-oil (w/o) emulsion is created where the drug is dissolved in the inner aqueous phase. This primary emulsion is then dispersed in a larger aqueous phase containing a stabilizer to form a water-in-oil-in-water (w/o/w) double emulsion.[13]

  • Enhance API-Carrier Interactions: Modify the nanoparticle matrix to include components that can interact with the hydrophilic API. For example, using polymers with charged functional groups that can form ionic interactions with a charged drug can significantly improve encapsulation.[5]

  • Increase the Viscosity of the Inner Aqueous Phase: Adding a viscosity-enhancing agent to the inner aqueous phase can slow the diffusion of the drug into the external phase during the formulation process.

Frequently Asked Questions (FAQs)

Q1: How do I accurately measure encapsulation efficiency?

A1: Accurate measurement of %EE is crucial. This typically involves separating the formulated nanoparticles from the aqueous medium containing the unencapsulated ("free") drug. The amount of free drug is then quantified and used to indirectly determine the amount of encapsulated drug.

The formula is: %EE = [(Total Drug Added - Free Drug) / Total Drug Added] x 100[14][15]

Common separation techniques include:

  • Ultracentrifugation: High-speed centrifugation pellets the nanoparticles, allowing for the collection and analysis of the supernatant.[16][17]

  • Centrifugal Ultrafiltration: Devices with a molecular weight cut-off (MWCO) filter are used to separate the nanoparticles from the aqueous phase via centrifugation.[18]

The free drug in the supernatant or filtrate is typically quantified using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[14][16][19]

Q2: Can the purification method affect my final %EE value?

A2: Absolutely. Inefficient separation of the nanoparticles from the free drug is a common source of error.[18] If some smaller nanoparticles remain in the supernatant during analysis, it can lead to an underestimation of the free drug and, consequently, an artificially high %EE value.[17] It is important to validate your separation method.

Q3: What is the difference between Encapsulation Efficiency (%EE) and Drug Loading (%DL)?

A3: These are two different, but related, important parameters:

  • Encapsulation Efficiency (%EE): Refers to the percentage of the initial drug added that has been successfully encapsulated into the nanoparticles.[18]

  • Drug Loading (%DL): Refers to the weight percentage of the encapsulated drug relative to the total weight of the nanoparticle (drug + carrier material).

Data Presentation

For effective troubleshooting, it is essential to systematically vary formulation parameters and observe their impact on key nanoparticle attributes. The table below provides an example of how to structure your experimental data.

Experiment ID This compound:Polymer Ratio (w/w) Homogenization Speed (rpm) Stabilizer Conc. (%) Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%EE)
EXP-011:1015,0001.02500.2545
EXP-021:2015,0001.02200.2165
EXP-031:2020,0001.01800.1872
EXP-041:2020,0002.01750.1775

Experimental Protocols

Protocol 1: Nanoparticle Formulation by Emulsification-Solvent Evaporation

This protocol is suitable for encapsulating hydrophobic compounds like this compound.

  • Organic Phase Preparation: Dissolve a defined amount of polymer (e.g., PLGA) and this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[6]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or a surfactant like Tween 80).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[6][7]

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or under reduced pressure to allow the organic solvent to evaporate.[2] This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticle pellet multiple times with deionized water to remove excess stabilizer and unencapsulated drug.

  • Storage: Resuspend the final nanoparticle pellet in a suitable buffer or lyoprotectant solution for storage or lyophilization.

Protocol 2: Determination of Encapsulation Efficiency by Indirect Method (HPLC)

  • Sample Preparation: Take a known volume of the nanoparticle suspension before the final purification wash.

  • Separation: Separate the nanoparticles from the aqueous phase using a validated method like ultracentrifugation (e.g., 40,000 rpm for 30 minutes).[17]

  • Supernatant Collection: Carefully collect the supernatant, which contains the free, unencapsulated this compound.[1]

  • HPLC Analysis:

    • Prepare a standard curve of this compound in the same aqueous medium used for formulation.

    • Inject the collected supernatant into a validated HPLC system.[19]

    • Determine the concentration of free this compound in the supernatant by comparing its peak area to the standard curve.[14]

  • Calculation: Use the formula provided in FAQ 1 to calculate the %EE.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Encapsulation Efficiency start Low %EE Observed check_solubility Investigate API Solubility and Stability start->check_solubility check_interaction Evaluate API-Carrier Interaction start->check_interaction check_process Review Process Parameters start->check_process check_ratio Assess Drug:Carrier Ratio start->check_ratio solution_solubility Modify Solvent System or Change Formulation Method (e.g., w/o/w for hydrophilic) check_solubility->solution_solubility Issue Identified solution_interaction Change Carrier Material or Add Excipients check_interaction->solution_interaction Issue Identified solution_process Optimize Stirring Speed, Sonication, or Evaporation Rate check_process->solution_process Issue Identified solution_ratio Systematically Vary Drug:Carrier Ratio check_ratio->solution_ratio Issue Identified re_evaluate Re-formulate and Measure %EE solution_solubility->re_evaluate solution_interaction->re_evaluate solution_process->re_evaluate solution_ratio->re_evaluate re_evaluate->start Unsuccessful end Target %EE Achieved re_evaluate->end Successful

Caption: A decision-tree workflow for troubleshooting low encapsulation efficiency.

Formulation_Workflow Nanoparticle Formulation & %EE Analysis Workflow cluster_formulation Formulation cluster_analysis Analysis prep_org 1. Prepare Organic Phase (Polymer + this compound + Solvent) emulsify 3. Emulsify (High-Speed Homogenization) prep_org->emulsify prep_aq 2. Prepare Aqueous Phase (Stabilizer + Water) prep_aq->emulsify evaporate 4. Solvent Evaporation emulsify->evaporate separate 5. Separate Nanoparticles (Ultracentrifugation) evaporate->separate quantify 6. Quantify Free Drug in Supernatant (HPLC) separate->quantify calculate 7. Calculate %EE quantify->calculate

Caption: Standard workflow for nanoparticle formulation and %EE determination.

References

Technical Support Center: CL4H6-LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with CL4H6-Lipid Nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: We are observing significant aggregation in our this compound-LNP preparations. What are the most common causes?

A: Aggregation in LNP formulations is a multifaceted issue that can arise from several factors related to the formulation process, buffer conditions, and storage. For this compound-LNPs, an ionizable cationic lipid with an apparent pKa of 6.35, aggregation is often linked to:

  • Suboptimal pH: The pH of the formulation buffer plays a critical role. At a pH near the pKa of this compound (6.35), the lipid's surface charge is close to neutral, which can reduce the electrostatic repulsion between nanoparticles and lead to aggregation.[1][2][3]

  • High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the LNPs, diminishing repulsive forces and promoting aggregation.[1]

  • Temperature Stress: Exposure to elevated temperatures or multiple freeze-thaw cycles can induce LNP fusion and aggregation.[1][4][5] Storing LNPs at -20°C has been shown to cause a significant increase in particle size and aggregation.[5]

  • Mechanical Stress: Physical agitation, such as vigorous vortexing or pumping, can contribute to the formation of aggregates.[1]

  • Lipid Composition: The ratio of lipids in the formulation is crucial. Insufficient PEG-lipid concentration can lead to a loss of the protective steric barrier, resulting in aggregation.[1][6][7]

2. Q: Our this compound-LNPs appear stable initially but aggregate upon storage. How can we improve their long-term stability?

A: To enhance the long-term stability of your this compound-LNP formulations, consider the following strategies:

  • Storage Temperature: For short-term storage (up to 160 days), refrigeration at 2°C is a practical option.[4] For longer-term storage, freezing at -80°C is recommended over -20°C to minimize aggregation.[5]

  • Cryoprotectants: If freezing is necessary, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) at concentrations around 20% (w/v) is essential to prevent aggregation during freeze-thaw cycles.[1][4][5] These sugars help to maintain the integrity of the LNPs during the freezing and thawing process.[4][5]

  • Buffer Selection: Be mindful of your buffer choice, especially for frozen storage. Phosphate-buffered saline (PBS) can experience significant pH shifts during freezing, which can induce aggregation.[1] Consider using alternative buffers that maintain a more stable pH during freezing.

  • Lyophilization: For optimal long-term stability, lyophilization (freeze-drying) is a robust option. However, this process requires the inclusion of lyoprotectants like sucrose or trehalose to prevent aggregation upon reconstitution.[4][5]

3. Q: Can the formulation process itself contribute to this compound-LNP aggregation?

A: Yes, the method of LNP formation is critical. While manual methods like pipetting can be used for initial experiments, they often lack reproducibility and can lead to larger, more polydisperse particles prone to aggregation.[2]

For consistent and scalable production of this compound-LNPs with a lower propensity for aggregation, microfluidic mixing is the recommended approach.[1] This technique allows for rapid and controlled mixing of the lipid and aqueous phases, leading to the formation of smaller, more uniform nanoparticles.[6]

4. Q: How does the concentration of PEG-lipid affect the stability of this compound-LNPs?

A: Polyethylene glycol (PEG)-lipids are a critical component for preventing LNP aggregation. They form a protective hydrophilic layer on the surface of the nanoparticle, creating a steric barrier that prevents close contact and fusion between individual LNPs.[1][7][8]

An insufficient concentration of PEG-lipid can compromise this protective layer, leading to increased aggregation. Conversely, while higher concentrations of PEG-lipid can enhance stability, they may also reduce cellular uptake and endosomal escape.[1] Therefore, optimizing the molar percentage of PEG-lipid in your this compound-LNP formulation is a key step in balancing stability and biological activity.

Data Presentation

Table 1: Influence of Storage Conditions on LNP Aggregation

Storage TemperatureCryoprotectantObservationRecommendation
2°CNoneStable for at least 156 days[4]Suitable for short to medium-term storage.
-20°CNoneSignificant increase in particle size and aggregation[5]Not recommended for long-term storage.
-80°CNoneAggregation observed upon freeze-thaw[4][5]Requires the addition of cryoprotectants.
-80°C20% (w/v) Sucrose or TrehaloseMitigates increase in particle size and maintains efficacy[4][5]Recommended for long-term frozen storage.
LyophilizedNoneAggregation upon reconstitution in aqueous buffer[4][5]Requires the addition of lyoprotectants.
Lyophilized20% (w/v) Sucrose or TrehaloseMaintains stability and potency upon reconstitution[4][5]Optimal for long-term storage at room temperature.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for LNP Size and Polydispersity Index (PDI) Measurement

This protocol outlines the standard procedure for assessing the size distribution and polydispersity of your this compound-LNP preparations, which are critical indicators of aggregation.

  • Sample Preparation:

    • Dilute the this compound-LNP suspension in the formulation buffer to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument being used.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

    • Select a disposable cuvette and ensure it is clean and free of dust.

  • Measurement:

    • Transfer the diluted LNP sample to the cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis:

    • The software will generate a report including the Z-average particle size and the Polydispersity Index (PDI).

    • A low PDI value (typically < 0.2) indicates a monodisperse sample with a narrow size distribution, suggesting minimal aggregation.

    • An increase in the Z-average size and PDI over time is indicative of LNP aggregation.

Mandatory Visualizations

cluster_causes Primary Causes of this compound-LNP Aggregation cluster_solutions Troubleshooting Solutions Suboptimal_pH Suboptimal pH (near pKa of 6.35) Optimize_pH Optimize Buffer pH Suboptimal_pH->Optimize_pH adjust CL4H6_LNP_Aggregation CL4H6_LNP_Aggregation Suboptimal_pH->CL4H6_LNP_Aggregation High_Ionic_Strength High Ionic Strength Lower_Ionic_Strength Lower Ionic Strength High_Ionic_Strength->Lower_Ionic_Strength reduce High_Ionic_Strength->CL4H6_LNP_Aggregation Temp_Stress Temperature Stress (High Temps, Freeze-Thaw) Controlled_Storage Controlled Storage (2-8°C or -80°C) Temp_Stress->Controlled_Storage control Add_Cryoprotectants Add Cryoprotectants (Sucrose, Trehalose) Temp_Stress->Add_Cryoprotectants add Temp_Stress->CL4H6_LNP_Aggregation Mechanical_Stress Mechanical Stress Gentle_Handling Gentle Handling Mechanical_Stress->Gentle_Handling implement Mechanical_Stress->CL4H6_LNP_Aggregation Lipid_Comp Suboptimal Lipid Composition Optimize_PEG Optimize PEG-Lipid % Lipid_Comp->Optimize_PEG adjust Lipid_Comp->CL4H6_LNP_Aggregation

Caption: Troubleshooting workflow for this compound-LNP aggregation.

cluster_formulation LNP Formulation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration cluster_characterization Characterization Lipid_Stock Lipid Stock (this compound, Helper Lipids, PEG-Lipid in Ethanol) Microfluidic_Device Microfluidic Device Lipid_Stock->Microfluidic_Device Aqueous_Phase Aqueous Phase (e.g., siRNA in Buffer) Aqueous_Phase->Microfluidic_Device Dialysis Dialysis / TFF Microfluidic_Device->Dialysis DLS DLS (Size, PDI) Dialysis->DLS Zeta_Potential Zeta Potential DLS->Zeta_Potential Encapsulation_Efficiency Encapsulation Efficiency Zeta_Potential->Encapsulation_Efficiency

Caption: Experimental workflow for this compound-LNP formulation and characterization.

References

Optimizing the lipid ratio in CL4H6 nanoparticle formulation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of CL4H6 lipid nanoparticle (CL4H-LNP) formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to consider when optimizing the lipid ratio of my CL4H-LNP formulation?

When optimizing your CL4H-LNP formulation, the primary CQAs to monitor are particle size (hydrodynamic diameter), polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE).[1][2] These parameters are highly influenced by the molar ratio of the lipid components, which typically include an ionizable lipid, a helper lipid (like DOPE or DSPC), cholesterol, and a PEGylated lipid.[3][4]

  • Particle Size: Generally, a size range of 50-200 nm is considered optimal for many therapeutic applications to ensure efficient cellular uptake and biodistribution.[5]

  • Polydispersity Index (PDI): A PDI value below 0.3 indicates a narrow and uniform size distribution, which is crucial for consistent performance and predictable in vivo behavior.[5]

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability. A zeta potential with a magnitude greater than 25-30 mV (either positive or negative) generally suggests good stability due to electrostatic repulsion between particles, minimizing aggregation.[6]

  • Encapsulation Efficiency (EE): High EE is critical for ensuring an adequate therapeutic payload is delivered. It is calculated by determining the amount of encapsulated drug relative to the total amount of drug used in the formulation.[7]

Q2: How does the molar ratio of different lipids impact the final CL4H-LNP formulation?

The molar ratio of the lipid components is a critical parameter that dictates the physicochemical properties and, ultimately, the in vivo performance of the LNPs.[3][4]

  • Ionizable Lipid: The ratio of the ionizable lipid is crucial for nucleic acid encapsulation and endosomal escape. The pKa of the ionizable lipid influences its charge at different pH values, which is vital for both formulation and intracellular delivery.[4]

  • Helper Lipid: Phospholipids like DSPC or DOPE contribute to the structural integrity of the LNP.[3][8] Varying their percentage can influence the fusion of the LNP with the endosomal membrane.[7]

  • Cholesterol: Cholesterol acts as a stabilizing agent, filling the gaps between the other lipid molecules and modulating membrane fluidity and rigidity.[3]

  • PEGylated Lipid: The concentration of PEG-lipid influences the particle size and provides a steric barrier that reduces aggregation and prolongs circulation time in vivo.[3][9] However, excessively high concentrations can sometimes hinder cellular uptake.

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation

Symptom: You observe a significant increase in particle size and PDI values over time, or you see visible precipitates in your nanoparticle suspension.[6]

Potential Causes and Solutions:

Potential CauseSuggested Solution
Suboptimal Zeta Potential A low magnitude of zeta potential (close to zero) can lead to a lack of electrostatic repulsion between nanoparticles, causing them to aggregate.[6] Action: Modify the lipid ratio to include a higher proportion of charged lipids or adjust the buffer pH to be further from the isoelectric point of the nanoparticles.[10][11]
Inappropriate Storage Conditions Storing LNPs at incorrect temperatures (e.g., freezing without cryoprotectants) can induce aggregation.[12][13] Ice crystal formation during freezing can force nanoparticles into close proximity, leading to irreversible aggregation.[14] Action: Store LNP suspensions at 4°C for short-term storage. For long-term storage, consider lyophilization with cryoprotectants like sucrose (B13894) or trehalose.[13][14]
High Nanoparticle Concentration Highly concentrated suspensions increase the frequency of particle collisions, which can lead to aggregation. Action: Dilute the nanoparticle suspension to an optimal concentration before storage.
Solvent Removal Issues During formulation processes like nanoprecipitation, inefficient removal of the organic solvent can lead to instability and aggregation.[6] Action: Ensure complete removal of the organic solvent using techniques like rotary evaporation or dialysis.

Troubleshooting Workflow for Nanoparticle Aggregation

Aggregation_Troubleshooting start Aggregation Observed (High Size/PDI) check_zeta Measure Zeta Potential start->check_zeta zeta_low Zeta Potential < |25| mV? check_zeta->zeta_low adjust_lipid Adjust Lipid Ratio (e.g., increase charged lipid) zeta_low->adjust_lipid Yes check_storage Review Storage Conditions zeta_low->check_storage No remeasure Re-measure Size/PDI adjust_lipid->remeasure adjust_ph Adjust Buffer pH adjust_ph->remeasure storage_issue Improper Storage? check_storage->storage_issue use_cryo Add Cryoprotectant (e.g., Sucrose) storage_issue->use_cryo Freezing store_4c Store at 4°C storage_issue->store_4c Aqueous check_concentration Check Nanoparticle Concentration storage_issue->check_concentration No use_cryo->remeasure store_4c->remeasure high_conc Concentration Too High? check_concentration->high_conc dilute Dilute Suspension high_conc->dilute Yes high_conc->remeasure No dilute->remeasure stable Stable Formulation remeasure->stable

Caption: A flowchart for troubleshooting nanoparticle aggregation.

Issue 2: Low Encapsulation Efficiency

Symptom: Your encapsulation efficiency (EE) is consistently below the desired range, leading to a low drug payload.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Suboptimal Lipid-to-Drug Ratio An incorrect ratio can lead to inefficient encapsulation of the therapeutic agent. Action: Perform a titration experiment by varying the lipid-to-drug molar ratio to identify the optimal range for your specific payload.
Inefficient Mixing During Formulation Rapid and homogenous mixing is crucial for efficient nanoparticle self-assembly and drug encapsulation, especially when using methods like microfluidic mixing.[1] Action: Optimize the flow rates and mixing parameters of your formulation system. Ensure that the lipid and drug solutions are thoroughly mixed.
pH of the Aqueous Buffer For ionizable lipids, the pH of the aqueous buffer during formulation is critical for protonation and subsequent interaction with the negatively charged nucleic acid. Action: Ensure the pH of the aqueous buffer is sufficiently low (typically pH 4-5) to promote the protonation of the ionizable lipid.
Drug Degradation The therapeutic agent may be degrading during the formulation process. Action: Verify the stability of your drug under the formulation conditions (e.g., temperature, solvents). Use fresh drug solutions for each formulation.

Logical Relationship for Optimizing Encapsulation Efficiency

EE_Optimization cluster_factors Key Factors Influencing EE cluster_outcomes Desired Outcomes ratio Lipid-to-Drug Ratio high_ee High Encapsulation Efficiency ratio->high_ee mixing Mixing Parameters (e.g., Flow Rate) mixing->high_ee ph Aqueous Buffer pH ph->high_ee drug_stability Drug Stability drug_stability->high_ee reproducibility Reproducible Formulations high_ee->reproducibility EE_Workflow cluster_sample_prep Sample Preparation start Start: CL4H-LNP Sample prep_A Sample A: Dilute in TE Buffer (Measures Free mRNA) start->prep_A prep_B Sample B: Dilute in Triton X-100 (Measures Total mRNA) start->prep_B prep_standards Prepare mRNA Standard Curve add_ribogreen Add RiboGreen Reagent to Standards and Samples prep_standards->add_ribogreen prep_A->add_ribogreen prep_B->add_ribogreen measure_fluorescence Measure Fluorescence (Ex: 480nm, Em: 520nm) add_ribogreen->measure_fluorescence calculate_conc Calculate mRNA Concentrations using Standard Curve measure_fluorescence->calculate_conc calculate_ee Calculate Encapsulation Efficiency (%) calculate_conc->calculate_ee end End: Report EE% calculate_ee->end

References

Technical Support Center: Reducing Off-Target Effects of CL4H6-siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CL4H6-siRNA delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for siRNA delivery?

A1: this compound is a pH-sensitive cationic lipid that is a key component of lipid nanoparticles (LNPs) designed for siRNA delivery. Its positive charge at acidic pH facilitates the encapsulation of negatively charged siRNA molecules.[1] this compound-containing LNPs have shown high efficiency in delivering siRNA to hepatocytes, making them a potent tool for in vivo gene silencing.[1]

Q2: What are the primary causes of off-target effects with siRNA delivery?

A2: Off-target effects in siRNA experiments primarily arise from two mechanisms:

  • MicroRNA-like off-target effects: The siRNA guide strand can bind to unintended mRNA transcripts that have partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8). This can lead to the silencing of unintended genes.

  • Passenger strand loading: The passenger (sense) strand of the siRNA duplex can sometimes be loaded into the RNA-induced silencing complex (RISC) and direct the silencing of unintended targets.[2]

Q3: How can I reduce miRNA-like off-target effects?

A3: Several strategies can be employed to minimize miRNA-like off-target effects:

  • siRNA concentration optimization: Using the lowest effective concentration of siRNA can significantly reduce off-target silencing.[3]

  • siRNA pooling: Using a pool of multiple siRNAs targeting the same mRNA can reduce the concentration of any single siRNA, thereby minimizing its off-target effects.

  • Chemical modifications: Modifying the siRNA sequence, for example, with 2'-O-methyl groups, can reduce off-target binding without affecting on-target silencing.[4]

  • Careful siRNA design: Utilize design algorithms that predict and avoid sequences with a high potential for off-target binding.

Q4: Can the this compound formulation itself contribute to off-target effects?

A4: While the siRNA sequence is the primary determinant of sequence-specific off-target effects, the this compound formulation can indirectly influence them. Suboptimal formulation can lead to inefficient delivery, requiring higher siRNA concentrations, which in turn can increase the likelihood of off-target effects. Additionally, the physicochemical properties of the this compound-LNPs, such as size and charge, can affect their interaction with cells and their intracellular trafficking, potentially influencing the availability of siRNA for off-target interactions.[5][6]

Q5: What are the key parameters to consider when formulating this compound-siRNA nanoparticles?

A5: Key parameters for successful this compound-siRNA LNP formulation include:

  • Lipid composition: The molar ratio of this compound to other lipids (e.g., helper lipids, cholesterol, PEG-lipids) is crucial for nanoparticle stability and delivery efficiency.[7]

  • N/P ratio: The ratio of the nitrogen atoms in the cationic lipid (this compound) to the phosphate (B84403) groups in the siRNA. This ratio affects siRNA encapsulation and the overall charge of the nanoparticles.[8][9]

  • Particle size and polydispersity index (PDI): These parameters influence the in vivo biodistribution and cellular uptake of the LNPs.[5][6]

  • siRNA encapsulation efficiency: Ensuring a high percentage of siRNA is encapsulated within the LNPs is critical for effective delivery and for reducing the concentration of free siRNA that could have non-specific effects.

Troubleshooting Guides

Issue 1: Low Gene Silencing Efficiency
Potential Cause Troubleshooting Step
Suboptimal this compound-LNP Formulation - Re-evaluate the lipid molar ratios. A common starting point for this compound LNPs is a molar ratio of 50:50:1 for this compound:helper lipid:PEG-lipid, but this may need optimization for your specific cell type and siRNA.[7]- Optimize the N/P ratio. While a higher N/P ratio can increase siRNA complexation, it may also lead to increased cytotoxicity.[9] Titrate the N/P ratio to find the optimal balance between efficiency and toxicity.
Poor siRNA Encapsulation - Verify the siRNA encapsulation efficiency using a method like the RiboGreen assay.[7]- Ensure proper mixing during LNP formation. Microfluidic mixing is a reproducible method for preparing uniform LNPs.[10]- Check the quality and concentration of your siRNA stock solution.
Inefficient Cellular Uptake - Characterize the size and zeta potential of your LNPs. For many cell types, LNPs in the size range of 50-150 nm with a slightly positive zeta potential are effective.[8]- If targeting specific cells, consider incorporating a targeting ligand into your LNP formulation.[7]
Degradation of siRNA - Use RNase-free reagents and consumables throughout the experiment.- Store siRNA and formulated LNPs at the recommended temperatures.
Issue 2: High Off-Target Gene Silencing
Potential Cause Troubleshooting Step
High siRNA Concentration - Perform a dose-response experiment to determine the lowest siRNA concentration that achieves the desired level of on-target gene silencing.[3]
"Seed" Region-Mediated Off-Targeting - Use a pool of at least 3-4 different siRNAs targeting the same gene. This reduces the concentration of any individual off-target-causing sequence.- Redesign the siRNA using algorithms that minimize seed region complementarity to known off-targets.- Consider using chemically modified siRNAs (e.g., 2'-O-methyl modifications) to reduce off-target binding.[4]
Passenger Strand Activity - Utilize siRNA designs that favor the loading of the guide strand into RISC. This can be achieved through thermodynamic asymmetry in the siRNA duplex.
Suboptimal Delivery - Optimize the this compound-LNP formulation to ensure efficient delivery, allowing for the use of lower siRNA concentrations.
Issue 3: Significant Cell Toxicity
Potential Cause Troubleshooting Step
Inherent Cytotoxicity of Cationic Lipids - Reduce the concentration of this compound-siRNA LNPs used in the experiment.- Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of your formulation on your specific cell type.[11][12]- Optimize the N/P ratio; a very high positive charge can lead to membrane disruption and toxicity.[9]
High siRNA Concentration - As with off-target effects, high concentrations of siRNA can induce cellular stress and toxicity. Use the lowest effective dose.
Contaminants in the Formulation - Ensure all lipids and reagents are of high purity.- Use sterile, RNase-free, and endotoxin-free materials for LNP preparation.
Prolonged Exposure - Reduce the incubation time of the cells with the this compound-siRNA LNPs.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound-LNPs for Optimal siRNA Delivery

ParameterRecommended RangeImpact on Delivery and Off-Target Effects
Particle Size (Diameter) 50 - 150 nmAffects cellular uptake and biodistribution. Smaller particles may have longer circulation times.[8]
Polydispersity Index (PDI) < 0.2Indicates a homogenous population of nanoparticles, leading to more reproducible results.
Zeta Potential Slightly positive (+10 to +30 mV)A positive charge facilitates interaction with negatively charged cell membranes but can also lead to toxicity at high levels.
siRNA Encapsulation Efficiency > 90%High encapsulation ensures efficient delivery of the active siRNA and minimizes the concentration of free siRNA.[7]
N/P Ratio 3 - 6 (to be optimized)Influences siRNA complexation, particle stability, and cytotoxicity.[9]

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA Lipid Nanoparticles via Microfluidic Mixing

This protocol provides a general guideline for formulating this compound-siRNA LNPs. Optimization of lipid ratios and flow rates may be necessary for specific applications.

Materials:

  • This compound cationic lipid

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA stock solution (in RNase-free buffer)

  • Ethanol (B145695) (RNase-free)

  • Citrate (B86180) buffer (pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve the desired stock concentrations.

  • Prepare Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions at the desired molar ratio (e.g., 50:38.5:10:1.5 of this compound:Cholesterol:Helper Lipid:PEG-Lipid).

  • Prepare siRNA Solution: Dilute the siRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid mixture (in ethanol) into one syringe and the siRNA solution (in citrate buffer) into another. c. Set the desired flow rates for both syringes. The flow rate ratio will determine the final ethanol concentration. d. Initiate mixing. The rapid mixing of the two streams will lead to the self-assembly of the this compound-siRNA LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization: Characterize the formulated LNPs for particle size, PDI, zeta potential, and siRNA encapsulation efficiency.

  • Storage: Store the final this compound-siRNA LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Assessment of Off-Target Effects using RT-qPCR

This protocol outlines the steps to quantify the expression of potential off-target genes following this compound-siRNA treatment.

Materials:

  • Cells treated with this compound-siRNA LNPs

  • Control cells (untreated or treated with a non-targeting siRNA)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene, potential off-target genes, and a housekeeping gene

Procedure:

  • Cell Treatment: Treat cells with the this compound-siRNA LNPs at the desired concentration and for the desired time.

  • RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target gene, potential off-target genes, and a housekeeping gene. b. Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target and off-target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression relative to the control group using the ΔΔCt method.

Visualizations

experimental_workflow cluster_formulation This compound-siRNA LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation prep_lipids Prepare Lipid Stocks (this compound, Helper, Chol, PEG) mixing Microfluidic Mixing prep_lipids->mixing prep_sirna Prepare siRNA Solution (Citrate Buffer, pH 4.0) prep_sirna->mixing dialysis Dialysis (PBS, pH 7.4) mixing->dialysis size_pdi Size & PDI (DLS) dialysis->size_pdi cell_treat Cell Treatment dialysis->cell_treat zeta Zeta Potential encap Encapsulation Efficiency (RiboGreen Assay) gene_silencing On-Target Gene Silencing (RT-qPCR, Western Blot) cell_treat->gene_silencing off_target Off-Target Analysis (RT-qPCR, Microarray) cell_treat->off_target toxicity Cytotoxicity Assay (MTT, etc.) cell_treat->toxicity

Caption: Experimental workflow for this compound-siRNA LNP formulation and evaluation.

troubleshooting_logic start Experiment Start low_efficiency Low Gene Silencing? start->low_efficiency high_off_target High Off-Target Effects? low_efficiency->high_off_target No opt_formulation Optimize LNP Formulation (Lipid Ratios, N/P Ratio) low_efficiency->opt_formulation Yes high_toxicity High Cytotoxicity? high_off_target->high_toxicity No opt_sirna_conc Optimize siRNA Concentration high_off_target->opt_sirna_conc Yes success Successful Experiment high_toxicity->success No check_toxicity Perform Cytotoxicity Assay high_toxicity->check_toxicity Yes check_encap Check siRNA Encapsulation opt_formulation->check_encap check_encap->low_efficiency use_pool_mod Use siRNA Pool or Chemical Modifications opt_sirna_conc->use_pool_mod use_pool_mod->high_off_target reduce_conc_time Reduce Concentration/Incubation Time check_toxicity->reduce_conc_time reduce_conc_time->high_toxicity

Caption: Troubleshooting logic for this compound-siRNA delivery experiments.

signaling_pathway cluster_delivery Cellular Delivery cluster_rnai RNAi Pathway lnp This compound-siRNA LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape sirna siRNA escape->sirna risc RISC Loading sirna->risc active_risc Active RISC (Guide Strand) risc->active_risc target_mrna On-Target mRNA active_risc->target_mrna off_target_mrna Off-Target mRNA (Partial Complementarity) active_risc->off_target_mrna cleavage mRNA Cleavage target_mrna->cleavage off_target_mrna->cleavage silencing Gene Silencing cleavage->silencing

Caption: Cellular uptake and RNAi pathway of this compound-siRNA LNPs.

References

Technical Support Center: Enhancing Endosomal Escape of CL4H6 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CL4H6 lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the endosomal escape of this compound-based formulations for efficient intracellular delivery of therapeutic payloads such as siRNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in nanoparticle formulations?

A1: this compound is an ionizable cationic amino lipid. It is a key component in the formulation of lipid nanoparticles (LNPs) designed for the delivery of nucleic acids like siRNA.[1][2][3] Its "ionizable" nature means it has a pKa of approximately 6.35, allowing it to be neutrally charged at physiological pH (around 7.4) and become positively charged in the acidic environment of the endosome.[1][3] This pH-sensitive charge is crucial for facilitating endosomal escape.

Q2: What is the primary mechanism of endosomal escape for this compound nanoparticles?

A2: The primary mechanism of endosomal escape for this compound LNPs is based on its pH-sensitive ionizable nature. After being taken up by the cell into an endosome, the endosomal compartment becomes progressively more acidic. As the pH drops below the pKa of this compound, the lipid becomes protonated and thus positively charged.[1][2] This charge allows the this compound LNPs to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and eventual rupture, releasing the nanoparticle's payload into the cytoplasm. This process is often referred to as the "proton sponge effect" or pH-triggered membrane fusion.

Q3: What is a typical formulation for this compound nanoparticles?

A3: A common formulation for this compound LNPs involves a mixture of the ionizable lipid (this compound), a helper lipid, cholesterol, and a PEGylated lipid to improve stability and circulation time. A specific example includes mixing this compound with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k) in a molar ratio of 50:50:1.

Troubleshooting Guides

Issue 1: Low Transfection Efficiency or Poor Gene Silencing

Low transfection or gene silencing efficiency is a common problem and can be attributed to several factors, from nanoparticle formulation to experimental conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Nanoparticle Formulation - Verify Lipid Ratios: Ensure the molar ratios of this compound, helper lipids (e.g., DOPE), and PEGylated lipids are optimal. The ratio can significantly impact encapsulation efficiency and endosomal escape. - Check N:P Ratio: The nitrogen-to-phosphate (N:P) ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is critical. An optimal N:P ratio, typically between 2:1 and 6:1, ensures efficient encapsulation and delivery while minimizing cytotoxicity.
Poor Endosomal Escape - Confirm pKa of this compound: The pKa of your this compound lipid should be around 6.35 to ensure protonation occurs effectively in the endosomal pH range. - Incorporate Fusogenic Helper Lipids: The inclusion of helper lipids like DOPE, which has a cone-like shape, can promote the formation of non-bilayer structures in the endosomal membrane, further enhancing its destabilization.
Degradation of Nucleic Acid Payload - Use Nuclease-Free Reagents: Ensure all buffers and water used in the formulation and handling of nanoparticles are nuclease-free to prevent degradation of your siRNA or mRNA payload. - Assess Encapsulation Efficiency: Use a dye exclusion assay (e.g., RiboGreen) to confirm high encapsulation efficiency (ideally >90%).
Cellular Factors - Cell Health and Density: Use healthy, low-passage cells. Optimal cell confluency at the time of transfection is typically 70-90%.[4] - Presence of Serum: While some protocols suggest serum-free media during complex formation, the presence of serum during transfection can sometimes improve cell viability. However, it's important to optimize this for your specific cell line.
Issue 2: Nanoparticle Aggregation

Aggregation can lead to poor cellular uptake, increased toxicity, and reduced efficacy.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Formulation - Optimize PEGylated Lipid Concentration: The PEGylated lipid provides a steric barrier that prevents aggregation. Ensure the concentration is sufficient but not so high that it inhibits cellular uptake or endosomal escape. - Check Buffer Conditions: Formulate and store nanoparticles in a suitable buffer (e.g., citrate (B86180) buffer at a slightly acidic pH for initial formulation, then exchanged into a physiological buffer like PBS).
Improper Storage - Avoid Freezing: Do not freeze this compound LNP solutions unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt the nanoparticle structure and lead to aggregation. Storage at 4°C is generally recommended for short-term use.[4] - Monitor Stability Over Time: Characterize the size and polydispersity index (PDI) of your nanoparticles over time to assess their stability.
High Zeta Potential - Measure Zeta Potential: While a positive zeta potential is necessary for endosomal escape, a very high positive charge at physiological pH can lead to aggregation due to interactions with serum proteins. The ionizable nature of this compound should result in a near-neutral surface charge at physiological pH.

Quantitative Data on Endosomal Escape Enhancement

Endosomal Escape Enhancement Strategy Nanoparticle System Endosomal Escape Efficiency (%) Assay Used
Ionizable Lipids LNP containing ionizable lipids~1-15%Quantitative fluorescence imaging, smFISH
Fusogenic Peptides (e.g., GALA) Peptide-modified nanoparticlesCan significantly increase silencing activity, suggesting enhanced escapeGene silencing assays
Proton Sponge Polymers (e.g., PEI) PEI-based polyplexesVaries, can lead to significant gene expression improvementTransfection efficiency assays

Note: Endosomal escape efficiency is notoriously difficult to quantify accurately and can vary significantly between cell types and assay methods.

Experimental Protocols

Protocol 1: Calcein (B42510) Leakage Assay for Assessing Endosomal Destabilization

This assay indirectly measures the ability of nanoparticles to disrupt endosomal membranes by observing the release of a quenched fluorescent dye, calcein, into the cytoplasm.

Materials:

  • Calcein AM (cell-permeant)

  • Your this compound nanoparticles

  • Target cells (e.g., HeLa, HEK293)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed your target cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Calcein Loading: Incubate the cells with Calcein AM in serum-free medium for 30-60 minutes at 37°C. This allows the non-fluorescent Calcein AM to enter the cells and be converted to fluorescent calcein by intracellular esterases, which then becomes trapped in the endosomes.

  • Washing: Wash the cells thoroughly with PBS to remove extracellular Calcein AM.

  • Nanoparticle Treatment: Add your this compound nanoparticles at various concentrations to the cells in fresh cell culture medium. Include a positive control (e.g., a known endosomolytic agent like chloroquine) and a negative control (untreated cells).

  • Incubation: Incubate the cells for a time course (e.g., 1, 2, 4, 6 hours) at 37°C.

  • Imaging/Measurement:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A diffuse, cytosolic green fluorescence indicates calcein release from the endosomes, signifying endosomal escape. Punctate green fluorescence indicates that calcein is still trapped within the endosomes.

    • Plate Reader: Quantify the total fluorescence intensity per well. An increase in fluorescence intensity in nanoparticle-treated wells compared to the negative control suggests endosomal leakage.

Protocol 2: Co-localization Study using Confocal Microscopy

This method visualizes the location of nanoparticles within the cell and determines the extent to which they co-localize with endosomal/lysosomal markers.

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., with a lipophilic dye like DiD or by incorporating a fluorescently tagged lipid).

  • Endosomal/lysosomal markers (e.g., LysoTracker Red DND-99 for live-cell imaging, or antibodies against endosomal proteins like EEA1 for early endosomes or LAMP1 for late endosomes/lysosomes for fixed-cell immunofluorescence).

  • Target cells

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy.

  • Nanoparticle Incubation: Treat the cells with your fluorescently labeled this compound nanoparticles for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Staining (for live-cell imaging): If using a live-cell stain like LysoTracker, add it to the cells for the last 30-60 minutes of the nanoparticle incubation period, following the manufacturer's instructions.

  • Washing and Imaging (live-cell): Wash the cells with fresh medium and image immediately using a confocal microscope.

  • Fixing and Staining (for immunofluorescence):

    • Wash the cells with PBS.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Block non-specific antibody binding.

    • Incubate with primary antibodies against endosomal markers (e.g., anti-EEA1 or anti-LAMP1).

    • Incubate with a fluorescently-labeled secondary antibody.

    • Mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images in the respective channels for your nanoparticles and the endosomal/lysosomal marker.

    • Use image analysis software (e.g., ImageJ/Fiji with a co-localization plugin) to quantify the degree of co-localization (e.g., by calculating Pearson's correlation coefficient). A decrease in co-localization over time suggests that the nanoparticles are escaping the endo-lysosomal pathway.

Visualizations

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endocytosis Endocytosis cluster_endosome Endosome (pH drops to ~5.5-6.5) CL4H6_NP_neutral This compound LNP (Neutral Charge) Endosome_formation Endosome Formation CL4H6_NP_neutral->Endosome_formation Cellular Uptake CL4H6_NP_protonated This compound LNP (Protonated, + Charge) Endosome_formation->CL4H6_NP_protonated Endosomal_Membrane Endosomal Membrane (- Charge) CL4H6_NP_protonated->Endosomal_Membrane Electrostatic Interaction Payload_Release Payload Release (e.g., siRNA) Endosomal_Membrane->Payload_Release Membrane Destabilization Cytoplasm Cytoplasm Payload_Release->Cytoplasm

Caption: Mechanism of this compound LNP endosomal escape.

Experimental_Workflow cluster_assays 5. Assess Endosomal Escape and Efficacy Formulation 1. Formulate this compound LNPs Characterization 2. Characterize Nanoparticles (Size, PDI, Zeta Potential, Encapsulation) Formulation->Characterization Treatment 4. Treat Cells with LNPs Characterization->Treatment Cell_Culture 3. Culture Target Cells Cell_Culture->Treatment Calcein_Assay Calcein Leakage Assay Treatment->Calcein_Assay Confocal_Microscopy Confocal Microscopy (Co-localization) Treatment->Confocal_Microscopy Functional_Assay Functional Assay (e.g., Gene Silencing) Treatment->Functional_Assay Analysis 6. Data Analysis and Interpretation Calcein_Assay->Analysis Confocal_Microscopy->Analysis Functional_Assay->Analysis

Caption: General workflow for assessing this compound LNP endosomal escape.

Troubleshooting_Tree Start Low Transfection Efficiency? Check_Formulation Are NP characteristics optimal? (Size, PDI, Zeta, N:P ratio) Start->Check_Formulation Yes Check_Cells Are cells healthy and at optimal confluency? Check_Formulation->Check_Cells Yes Optimize_Formulation Re-optimize LNP formulation Check_Formulation->Optimize_Formulation No Check_Protocol Is the experimental protocol optimized? (Dose, incubation time) Check_Cells->Check_Protocol Yes Culture_New_Cells Use fresh, low-passage cells Check_Cells->Culture_New_Cells No Optimize_Protocol Perform dose-response and time-course experiments Check_Protocol->Optimize_Protocol No Problem_Solved Problem Resolved Check_Protocol->Problem_Solved Yes Optimize_Formulation->Problem_Solved Culture_New_Cells->Problem_Solved Optimize_Protocol->Problem_Solved

Caption: Troubleshooting decision tree for low transfection efficiency.

References

Technical Support Center: Minimizing CL4H6-LNP Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing in vivo toxicity associated with CL4H6-LNP and other ionizable lipid nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions encountered during pre-clinical development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of in vivo toxicity observed with this compound-LNP and other ionizable lipid nanoparticles?

A1: The in vivo toxicity of ionizable lipid nanoparticles (LNPs), including formulations like this compound-LNP, is multifactorial. The primary drivers include the composition of the LNP, its physicochemical properties, and the administered dose.[1][2] Key contributors to toxicity are:

  • Ionizable Cationic Lipids: These lipids are essential for encapsulating nucleic acids and facilitating endosomal escape. However, they can also interact with the immune system, particularly Toll-like receptors (TLRs), leading to inflammatory responses.[3][4]

  • PEGylated Lipids: While polyethylene (B3416737) glycol (PEG) lipids provide stability and prolong circulation, repeated administration can lead to the production of anti-PEG antibodies, which can accelerate clearance and potentially cause adverse reactions.[3]

  • Particle Size and Charge: The size and surface charge of LNPs influence their biodistribution, clearance, and interaction with immune cells.[1][2] Cationic charges at physiological pH, in particular, have been associated with increased toxicity.[2]

  • Accumulation in Organs: LNPs tend to accumulate in the liver and spleen, which can lead to organ-specific toxicity, such as hepatotoxicity.[5]

Q2: What are the common clinical signs of LNP-related toxicity in animal models?

A2: Common clinical signs of LNP-related toxicity in animal models, such as mice, can include:

  • Weight loss

  • Reduced activity or lethargy

  • Ruffled fur

  • Huncheled posture

  • In some cases of severe toxicity, labored breathing or neurological symptoms may be observed.

It's crucial to monitor animal health closely post-administration and have a clear endpoint protocol in place.

Q3: How can I proactively minimize the toxicity of my this compound-LNP formulation?

A3: Proactive minimization of LNP toxicity should begin during the formulation design and optimization phase. Key strategies include:

  • Lipid Component Optimization: The choice and ratio of ionizable lipids, helper lipids (like cholesterol and phospholipids), and PEGylated lipids can significantly impact the toxicity profile.[6] Utilizing biodegradable ionizable lipids can also reduce toxicity.

  • Particle Size and Polydispersity Control: Aim for a particle size and polydispersity index (PDI) that is optimal for your target tissue while minimizing off-target effects. Generally, a smaller, more uniform particle size is preferred.[2]

  • Dose Optimization: Conduct dose-response studies to determine the lowest effective dose that achieves the desired therapeutic effect with minimal toxicity.[5]

  • Route of Administration: The route of administration (e.g., intravenous, intramuscular) can influence the biodistribution and toxicity profile of the LNPs.[5]

Q4: Are there any known strategies to mitigate the immune response to LNPs?

A4: Yes, several strategies can be employed to mitigate the innate immune response to LNPs:

  • Nucleoside Modification of mRNA: If encapsulating mRNA, using modified nucleosides (e.g., pseudouridine) can reduce its immunogenicity.

  • Co-administration of Immunosuppressive Agents: In some research settings, co-administration of agents like dexamethasone (B1670325) has been shown to reduce the inflammatory response to LNPs.

  • Formulation with Anionic Lipids: Incorporating anionic lipids into the LNP formulation has been shown to modulate the immune response and can promote tolerogenic responses.[7]

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common toxicity-related issues encountered during in vivo experiments with this compound-LNP.

Issue 1: Elevated Liver Enzymes (ALT/AST) Post-Administration

  • Symptom: Serum analysis reveals a significant, dose-dependent increase in alanine (B10760859) aminotransferase (ALT) and/or aspartate aminotransferase (AST) levels 24-48 hours after LNP administration.[5]

  • Potential Cause: Hepatotoxicity due to LNP accumulation in the liver.[5] This can be caused by the ionizable lipid component or the overall formulation.[3]

  • Troubleshooting Steps:

    • Re-evaluate LNP Dose: Perform a dose-titration study to identify a lower, non-toxic dose that still provides therapeutic efficacy.[5]

    • Modify LNP Formulation:

      • Ionizable Lipid: If possible, screen alternative, more tolerable ionizable lipids.

      • Lipid Ratios: Adjust the molar ratios of the lipid components. Reducing the proportion of the ionizable lipid may decrease toxicity.[6]

    • Assess Empty LNPs: Administer "empty" LNPs (without the nucleic acid payload) to determine if the toxicity is inherent to the lipid vehicle itself.

    • Histopathology: Conduct a histopathological examination of the liver to assess the extent and nature of any cellular damage.[5]

Issue 2: Pro-inflammatory Cytokine Storm

  • Symptom: A rapid and robust increase in pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the serum within hours of LNP administration.[5][7]

  • Potential Cause: Activation of the innate immune system, often through TLR signaling pathways, by the LNP components, particularly the ionizable lipid.[3]

  • Troubleshooting Steps:

    • Cytokine Profiling: Perform a comprehensive cytokine panel at multiple time points (e.g., 2, 6, 24 hours) to understand the kinetics of the immune response.[5]

    • Formulation Optimization:

      • Anionic Lipids: Consider incorporating anionic lipids into the formulation to dampen the pro-inflammatory response.[7]

      • PEG-lipid Chain Length: The chain length of the PEG-lipid can influence the immune response. Experiment with different PEG-lipid variants.

    • Payload Purity: Ensure the nucleic acid payload is free from contaminants, such as double-stranded RNA in mRNA preparations, which can be highly immunogenic.

    • Route of Administration: Evaluate if a different route of administration (e.g., intramuscular instead of intravenous) results in a more localized and less systemic inflammatory response.

Issue 3: Acute Systemic Toxicity and Animal Mortality

  • Symptom: Animals exhibit severe adverse effects (e.g., significant weight loss, lethargy, mortality) shortly after LNP administration, even at what was considered a therapeutic dose.

  • Potential Cause: This could be due to a combination of factors including a potent inflammatory response, direct cellular toxicity, or off-target effects.

  • Troubleshooting Steps:

    • Immediate Dose Reduction: As a first step, significantly reduce the administered dose.

    • Comprehensive Toxicity Assessment: Conduct a thorough in vivo toxicity study with multiple dose groups and a comprehensive set of endpoints, including:

      • Clinical observations and body weight measurements.[8]

      • Serum chemistry for liver and kidney function.[8]

      • Complete blood count (CBC) to assess effects on blood cells.[8]

      • Cytokine profiling.[5]

      • Histopathology of major organs (liver, spleen, kidneys, lungs, heart).[4][5]

    • Review Formulation and Characterization:

      • Particle Characterization: Re-verify the size, PDI, and zeta potential of the LNP batch used. Inconsistencies in formulation can lead to unexpected toxicity.[2]

      • Endotoxin (B1171834) Testing: Ensure the formulation is free from endotoxin contamination, which can cause severe inflammatory reactions.

Section 3: Data Presentation

Table 1: Comparative In Vivo Hepatotoxicity of Different Ionizable Lipids in LNPs

Ionizable LipidDose (mg/kg)Animal ModelKey Findings on ALT/AST LevelsReference
ALC-03155MiceIncrease in ALT and bile acids.[5]
DLin-MC3-DMA5MiceNo significant increase in ALT at this dose.[5]
DLin-MC3-DMA1.0MiceSignificant increase in ALT and AST levels.[5]
SM-1021.0MiceLower ALT and AST levels compared to DLin-MC3-DMA at the same dose.[5]
YSK13 (in empty LNPs)Not SpecifiedMiceElevated plasma levels of ALT and AST.[3]

Note: This table provides a summary of findings from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Section 4: Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity via Serum Enzyme Analysis

  • Animal Model: Use a relevant animal model, such as C57BL/6 mice (6-8 weeks old).[5]

  • LNP Administration:

    • Administer the this compound-LNP formulation via the desired route (e.g., intravenous injection).[5]

    • Include a vehicle control group (e.g., PBS) and potentially a positive control group with a known hepatotoxic LNP formulation.[5]

    • Use multiple dose levels in a dose-escalation study design.[5]

  • Blood Collection:

    • Collect blood samples at baseline (pre-administration) and at multiple time points post-administration (e.g., 24 and 48 hours).[5]

    • Blood can be collected via a suitable method, such as retro-orbital sinus or tail vein sampling.

  • Serum Separation:

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

  • Enzyme Analysis:

    • Measure the levels of ALT and AST in the serum using commercially available colorimetric assay kits, following the manufacturer's instructions.[5][9]

    • Read the absorbance on a plate reader at the specified wavelength.

    • Calculate the enzyme concentrations based on a standard curve.

Protocol 2: Cytokine Profile Analysis

  • Animal Model and Administration: Follow the same procedures as in Protocol 1.

  • Blood Collection: Collect blood at earlier time points, such as 2, 6, and 24 hours post-administration, to capture the peak of the acute inflammatory response.[5]

  • Serum Separation: Separate serum as described in Protocol 1.

  • Cytokine Quantification:

    • Quantify the levels of key pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the serum.

    • Use a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs for each cytokine, following the manufacturer's protocols.[5]

    • Analyze the data to determine the fold-change in cytokine levels compared to the control group.

Protocol 3: Histopathological Evaluation of Tissues

  • Study Endpoint: At the end of the study (e.g., 48 hours or a later time point for chronic toxicity studies), euthanize the animals.

  • Tissue Collection:

    • Perfuse the animals with saline followed by a fixative (e.g., 10% neutral buffered formalin) to preserve the tissues.[5]

    • Carefully dissect and collect major organs, including the liver, spleen, kidneys, heart, and lungs.[5]

  • Tissue Processing:

    • Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[5]

    • Embed the fixed tissues in paraffin.[5]

  • Sectioning and Staining:

    • Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues.

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological examination.[5]

  • Microscopic Examination:

    • A board-certified veterinary pathologist should examine the stained tissue sections under a microscope.

    • Assess for any pathological changes, such as inflammation, necrosis, apoptosis, cellular infiltration, and fibrosis.[5]

Section 5: Visualizations

LNP_Toxicity_Pathway LNP This compound-LNP (Ionizable Lipid) ImmuneCell Immune Cell (e.g., Macrophage) LNP->ImmuneCell Uptake Liver Liver (Hepatocytes) LNP->Liver Accumulation TLR Toll-like Receptor (TLR4) ImmuneCell->TLR Recognition NFkB NF-κB Activation TLR->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription SystemicInflammation Systemic Inflammation Cytokines->SystemicInflammation Hepatotoxicity Hepatotoxicity (Elevated ALT/AST) SystemicInflammation->Hepatotoxicity Exacerbates Liver->Hepatotoxicity Cellular Stress/ Damage

Caption: Signaling pathway of LNP-induced inflammation and hepatotoxicity.

Experimental_Workflow start Start: In Vivo Toxicity Study formulation LNP Formulation & Characterization start->formulation animal_dosing Animal Dosing (Dose Escalation) formulation->animal_dosing monitoring Clinical Observation & Body Weight animal_dosing->monitoring blood_collection Blood Collection (Multiple Time Points) animal_dosing->blood_collection necropsy Necropsy & Tissue Collection animal_dosing->necropsy At Study Endpoint data_analysis Data Analysis & Interpretation monitoring->data_analysis serum_chem Serum Chemistry (ALT, AST) blood_collection->serum_chem cytokine Cytokine Profiling blood_collection->cytokine serum_chem->data_analysis cytokine->data_analysis histopath Histopathology (H&E) necropsy->histopath histopath->data_analysis

Caption: Experimental workflow for in vivo toxicity assessment of LNPs.

References

Technical Support Center: Refinement of CL4H6-LNP Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of CL4H6-Lipid Nanoparticles (LNPs).

FAQs: General Purification Questions

Q1: What are the primary goals of purifying this compound-LNPs?

The primary goals of this compound-LNP purification are to:

  • Remove unencapsulated RNA to improve efficacy and reduce potential immunogenicity.

  • Eliminate residual ethanol (B145695) from the formulation process, which can affect LNP stability.[1][2]

  • Separate empty LNPs from RNA-loaded LNPs.

  • Exchange the buffer to a formulation suitable for storage and in vivo administration.[1]

  • Achieve a target concentration of the LNP formulation.[3]

Q2: What are the most common methods for purifying this compound-LNPs?

The most common methods for purifying LNPs, including those formulated with this compound, are Tangential Flow Filtration (TFF) and chromatography.[4] TFF is often used for its scalability and efficiency in buffer exchange and concentration.[5] Chromatography, such as size exclusion (SEC) or anion exchange (AEX), can provide higher resolution separation.[6][7]

Q3: How does the purification method affect the stability of this compound-LNPs?

The chosen purification method can significantly impact the stability of this compound-LNPs. Harsh conditions, such as high shear stress during TFF or inappropriate buffer compositions, can lead to particle aggregation or degradation.[8] It is crucial to optimize purification parameters to maintain the physicochemical properties and biological activity of the LNPs. Storage conditions post-purification, including temperature and pH, also play a critical role in long-term stability.[8][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound-LNPs.

Issue 1: High Residual Ethanol Content
Potential Cause Recommended Solution
Insufficient diafiltration volumes during Tangential Flow Filtration (TFF).Increase the number of diafiltration volumes (typically 5-10 volumes) to ensure complete removal of ethanol. Monitor ethanol concentration in the permeate to confirm removal.
Inefficient dialysis.Ensure a sufficient volume of dialysis buffer (at least 1000-fold greater than the sample volume) and allow for adequate dialysis time (typically overnight with multiple buffer changes).
Incorrect TFF membrane pore size.Use a membrane with an appropriate molecular weight cut-off (MWCO), typically 100 kDa for LNPs, to retain the LNPs while allowing ethanol to pass through.[5]
Issue 2: Low RNA Encapsulation Efficiency Post-Purification
Potential Cause Recommended Solution
LNP disruption due to high shear stress.Optimize the cross-flow and transmembrane pressure (TMP) during TFF to minimize shear stress on the LNPs.[10]
RNA leakage from LNPs.Ensure the purification buffer has an appropriate pH and ionic strength to maintain LNP stability. For ionizable lipids like this compound, a neutral pH buffer (e.g., PBS pH 7.4) is typically used post-formulation.
Inaccurate measurement of encapsulation efficiency.Use a reliable method for determining encapsulation efficiency, such as a RiboGreen assay after selective lysis of LNPs or anion exchange chromatography.[11][12]
Issue 3: LNP Aggregation and Increased Polydispersity Index (PDI)
Potential Cause Recommended Solution
Suboptimal buffer conditions.Ensure the final formulation buffer is optimized for LNP stability, considering pH and the inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) if freeze-thawing is required.[8]
Exposure to excessive shear forces.As mentioned previously, optimize TFF parameters to be as gentle as possible on the LNPs.[10]
Freeze-thaw cycles.Avoid repeated freeze-thaw cycles. If necessary, aliquot the purified LNPs into single-use volumes. The addition of cryoprotectants can mitigate aggregation during freezing.[8]
High LNP concentration.If aggregation occurs during concentration steps, consider a lower final concentration or the inclusion of stabilizing excipients.

Quantitative Data Summary

The following tables provide representative data on the performance of different purification methods for LNPs. Note that these are illustrative examples, and actual results will vary depending on the specific this compound-LNP formulation and process parameters.

Table 1: Comparison of Purification Methods for this compound-LNPs

Parameter Tangential Flow Filtration (TFF) Size Exclusion Chromatography (SEC) Anion Exchange Chromatography (AEX)
Purity (Free RNA Removal) >95%>99%>99%
Recovery >90%80-95%70-90%
Particle Size (Z-average) 80 - 120 nm (minimal change)80 - 120 nm (can narrow distribution)80 - 120 nm (minimal change)
Polydispersity Index (PDI) < 0.2 (minimal change)< 0.15 (can be reduced)< 0.2 (minimal change)
Processing Time Fast (scalable)ModerateSlow
Scalability HighModerateLow to Moderate

Table 2: Typical Post-Purification Quality Attributes of this compound-LNPs

Quality Attribute Target Specification
Particle Size (Z-average) 70 - 150 nm
Polydispersity Index (PDI) < 0.2
RNA Encapsulation Efficiency > 90%
Residual Ethanol < 0.1%
pH 7.0 - 7.5
Zeta Potential Near-neutral at pH 7.4

Experimental Protocols

Protocol 1: this compound-LNP Purification using Tangential Flow Filtration (TFF)

This protocol outlines a general procedure for the purification and concentration of this compound-LNPs using a TFF system.

Materials:

  • This compound-LNP formulation in ethanol-containing buffer

  • Diafiltration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • TFF system with a 100 kDa MWCO hollow fiber or cassette membrane

  • Peristaltic pump

  • Pressure gauges

  • Sterile collection vessels

Methodology:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the membrane with the diafiltration buffer.

  • Loading: Load the this compound-LNP formulation into the system reservoir.

  • Concentration (Optional): If the initial volume is large, concentrate the LNPs to a more manageable volume by directing the permeate to waste.

  • Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. Perform 5-10 diafiltration volumes to ensure complete ethanol removal and buffer exchange.

  • Final Concentration: Concentrate the purified LNPs to the desired final concentration.

  • Recovery: Recover the concentrated and purified LNP solution from the system.

  • Characterization: Analyze the purified LNPs for particle size, PDI, RNA encapsulation efficiency, and residual ethanol.

Protocol 2: this compound-LNP Purification using Size Exclusion Chromatography (SEC)

This protocol provides a general method for purifying this compound-LNPs and removing free RNA using SEC.

Materials:

  • This compound-LNP formulation

  • SEC column (e.g., Sepharose CL-4B or similar)

  • Chromatography system (e.g., FPLC)

  • Mobile phase (e.g., PBS, pH 7.4)

  • Fraction collector

  • UV detector

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Sample Loading: Load the this compound-LNP sample onto the column. The sample volume should not exceed 5% of the total column volume for optimal separation.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The LNPs will elute in the void volume, while the smaller, unencapsulated RNA will elute later.

  • Analysis: Analyze the collected fractions using a UV detector at 260 nm to identify the LNP-containing peak. Pool the relevant fractions.

  • Characterization: Characterize the purified LNP fraction for particle size, PDI, and RNA concentration.

Visualizations

LNP_Purification_Workflow cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Crude LNP Crude LNP TFF Tangential Flow Filtration (TFF) Crude LNP->TFF Ethanol & Free RNA Removal Chromatography Chromatography (SEC/AEX) Crude LNP->Chromatography High-Resolution Separation QC_Analysis Quality Control Analysis (Size, PDI, EE%) TFF->QC_Analysis Chromatography->QC_Analysis

Caption: Overview of this compound-LNP Purification Workflow.

TFF_Troubleshooting Start Start High_PDI High PDI or Aggregation? Start->High_PDI Low_Recovery Low LNP Recovery? High_PDI->Low_Recovery No Optimize_Shear Optimize Shear Stress (Lower TMP/Cross-flow) High_PDI->Optimize_Shear Yes High_Ethanol High Residual Ethanol? Low_Recovery->High_Ethanol No Check_Membrane Check Membrane Integrity & Fouling Low_Recovery->Check_Membrane Yes Increase_DV Increase Diafiltration Volumes High_Ethanol->Increase_DV Yes End End High_Ethanol->End No Check_Buffer Check Buffer Stability (pH, Excipients) Optimize_Shear->Check_Buffer Check_Buffer->Low_Recovery Check_Membrane->High_Ethanol Increase_DV->End

Caption: Troubleshooting Logic for TFF of this compound-LNPs.

References

Addressing batch-to-batch variability in CL4H6-LNP synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address batch-to-batch variability in CL4H6-LNP synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-LNP synthesis in a question-and-answer format.

Q1: We are observing a significant increase in LNP size and polydispersity index (PDI) in our recent batches. What are the potential causes and how can we troubleshoot this?

A1: An increase in LNP size and PDI often points to issues with the formulation and mixing process. Here are the primary aspects to investigate:

  • Lipid Quality and Preparation: Ensure that the this compound and other lipid components have not degraded. Lipids should be stored under appropriate conditions and brought to room temperature before use. Confirm that all lipids are fully dissolved in the ethanol (B145695) phase before mixing.

  • Buffer pH: The pH of the aqueous buffer is critical for the ionization of this compound and subsequent encapsulation of the nucleic acid cargo. An incorrect pH can lead to poor particle formation and aggregation. Prepare fresh buffer for each batch and verify the pH immediately before use.[1][2][3][4]

  • Mixing Parameters (Microfluidics): Inconsistent or suboptimal mixing is a common cause of larger and more polydisperse LNPs.

    • Total Flow Rate (TFR): A lower TFR can lead to larger particles. If you are observing an increase in size, consider increasing the TFR.[5]

    • Flow Rate Ratio (FRR): The ratio of the aqueous phase to the ethanol phase also influences particle size. A lower FRR (e.g., 2:1) may result in larger particles compared to a higher FRR (e.g., 5:1).[5]

  • Post-Formulation Handling: Delays in downstream processing, such as dialysis or tangential flow filtration (TFF), can lead to particle aggregation. Initiate the purification step promptly after LNP formation.

Q2: Our encapsulation efficiency has dropped significantly in the last few synthesis runs. How can we identify the cause and improve it?

A2: A decrease in encapsulation efficiency directly impacts the potency of your LNP formulation. The following factors are the most likely culprits:

  • Aqueous Buffer pH: The ionizable lipid this compound requires an acidic pH to become protonated and interact with the negatively charged nucleic acid. If the pH is too high, this interaction is weakened, leading to lower encapsulation. Ensure your buffer pH is within the optimal range for this compound (typically pH 4-5).[1][2][4][6]

  • Nucleic Acid Integrity: Degraded or impure nucleic acid will not encapsulate efficiently. Assess the integrity of your RNA or DNA payload using a suitable method like gel electrophoresis before use.

  • Lipid to Nucleic Acid Ratio: The ratio of the ionizable lipid to the nucleic acid is a critical parameter. An insufficient amount of ionizable lipid will result in incomplete encapsulation. Re-verify your calculations and ensure accurate dispensing of all components.

  • Mixing Inefficiency: Inefficient mixing can lead to poor encapsulation. For microfluidic systems, ensure there are no clogs in the channels and that the flow rates are stable.

Frequently Asked Questions (FAQs)

Q: What are the typical Critical Quality Attributes (CQAs) for this compound-LNPs and their acceptable ranges?

A: The key CQAs for this compound-LNPs include particle size, polydispersity index (PDI), and encapsulation efficiency. While optimal ranges can be application-specific, the following table provides generally accepted targets.[7][8]

Critical Quality AttributeAcceptable RangeAnalytical Method
Particle Size (Z-average) 70 - 130 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 90%RiboGreen Assay

Q: How do microfluidic process parameters affect this compound-LNP characteristics?

A: Microfluidic process parameters such as Total Flow Rate (TFR) and Flow Rate Ratio (FRR) have a significant impact on the final LNP properties. The following table summarizes the general trends observed.

Process ParameterEffect on Particle SizeEffect on PDIEffect on Encapsulation Efficiency
Increase Total Flow Rate (TFR) DecreaseGenerally decreasesMay improve with more rapid mixing
Increase Flow Rate Ratio (FRR) (Aqueous:Ethanol) DecreaseGenerally decreasesCan be optimized within a certain range

Q: What is the recommended buffer for this compound-LNP synthesis?

A: An acidic buffer is required to ensure the protonation of the ionizable lipid this compound. Commonly used buffers include citrate (B86180) and acetate (B1210297) buffers at a pH of 4.0.[2][3][4][6] The choice of buffer can also influence the liquid crystal phase transition of the lipid core, which may impact the release of the nucleic acid cargo.[4] For downstream applications, the LNPs are typically dialyzed into a neutral buffer such as PBS.[3]

Experimental Protocols

This compound-LNP Synthesis using Microfluidics

This protocol describes a general method for synthesizing this compound-LNPs using a microfluidic device.

1. Reagent Preparation: a. Lipid Stock Solution (in Ethanol): i. Prepare individual stock solutions of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol. ii. Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:DMG-PEG 2000) to achieve the final desired total lipid concentration in ethanol. b. Aqueous Phase: i. Dissolve the nucleic acid (e.g., mRNA, siRNA) in a 50 mM citrate buffer (pH 4.0) to the desired concentration.

2. Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid stock solution and the aqueous phase into their respective syringes. c. Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pump. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol). d. Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the LNPs. e. Collect the resulting LNP dispersion.

3. Downstream Processing: a. Immediately after formation, dialyze the LNP dispersion against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This is typically done overnight at 4°C with multiple buffer changes. b. Concentrate the dialyzed LNPs to the desired final concentration using a suitable method such as tangential flow filtration (TFF). c. Sterilize the final LNP formulation by filtering through a 0.22 µm filter.

4. Characterization: a. Perform DLS analysis to determine the particle size and PDI. b. Use the RiboGreen assay to measure the encapsulation efficiency. c. Employ HPLC to confirm the lipid composition and purity.

Dynamic Light Scattering (DLS) for Particle Size and PDI

1. Sample Preparation: a. Dilute a small aliquot of the LNP suspension in 1x PBS to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument being used.

2. Instrument Setup: a. Set the measurement temperature to 25°C. b. Select the appropriate dispersant (e.g., water) and its corresponding viscosity and refractive index values in the software. c. Allow the sample to equilibrate to the set temperature for at least 1-2 minutes before measurement.

3. Data Acquisition: a. Perform at least three replicate measurements for each sample to ensure reproducibility. b. The instrument will measure the fluctuations in scattered light intensity and use this to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

4. Data Analysis: a. Analyze the correlation function to ensure a good fit. b. Report the Z-average size and the PDI. A PDI value below 0.2 is generally considered to indicate a monodisperse sample.[9]

RiboGreen Assay for Encapsulation Efficiency

1. Reagent Preparation: a. Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions. b. Prepare a 2% Triton X-100 solution in TE buffer.

2. Standard Curve Preparation: a. Prepare a series of known concentrations of the free nucleic acid in TE buffer to generate a standard curve.

3. Sample Preparation (in a 96-well plate): a. For Total Nucleic Acid: In triplicate wells, mix the LNP sample with the 2% Triton X-100 solution to lyse the particles and release the encapsulated nucleic acid. b. For Free Nucleic Acid: In separate triplicate wells, mix the LNP sample with TE buffer only.

4. Measurement: a. Add the RiboGreen working solution to all standard and sample wells. b. Incubate the plate in the dark for 2-5 minutes. c. Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the RiboGreen dye (typically ~480 nm and ~520 nm, respectively).[1]

5. Calculation: a. Use the standard curve to determine the concentration of nucleic acid in the "Total" and "Free" sample wells. b. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid) - (Free Nucleic Acid)] / (Total Nucleic Acid) * 100

HPLC for Lipid Component Analysis

1. Sample Preparation: a. Disrupt the LNP structure by diluting the sample in an organic solvent such as a methanol (B129727)/chloroform mixture to release the individual lipid components.

2. Chromatographic Conditions: a. Column: A C18 reversed-phase column is commonly used.[10] b. Mobile Phase: A gradient of an aqueous phase (e.g., water with a modifier like trifluoroacetic acid or ammonium (B1175870) acetate) and an organic phase (e.g., methanol or acetonitrile (B52724) with a modifier) is typically employed.[10][11] c. Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting lipids that lack a UV chromophore.[10][11] d. Column Temperature: An elevated column temperature (e.g., 50°C) is often used to improve peak shape.[10]

3. Data Analysis: a. Identify and quantify each lipid component by comparing the retention times and peak areas to those of known standards. b. This analysis allows for the verification of the lipid molar ratio in the final formulation.

Visualizations

Troubleshooting_Workflow cluster_start cluster_cqa cluster_size_pdi Increased Size / PDI cluster_ee Low Encapsulation Efficiency start Batch-to-Batch Variability Observed cqa_check Which Critical Quality Attribute (CQA) is out of specification? start->cqa_check size_pdi Check Lipid Quality and Preparation cqa_check->size_pdi Size / PDI buffer_ph_ee Verify Aqueous Buffer pH cqa_check->buffer_ph_ee Encapsulation Efficiency buffer_ph_size Verify Aqueous Buffer pH size_pdi->buffer_ph_size mixing_params Review Microfluidic Mixing Parameters (TFR, FRR) buffer_ph_size->mixing_params post_handling Assess Post-Formulation Handling Time mixing_params->post_handling na_integrity Check Nucleic Acid Integrity buffer_ph_ee->na_integrity ratio_check Confirm Lipid:Nucleic Acid Ratio na_integrity->ratio_check mixing_efficiency Evaluate Mixing Efficiency ratio_check->mixing_efficiency

Caption: Troubleshooting workflow for this compound-LNP synthesis variability.

LNP_Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_mixing 2. Microfluidic Mixing cluster_downstream 3. Downstream Processing cluster_char 4. Characterization lipid_prep Prepare Lipid Stock (this compound, Helper, Cholesterol, PEG-Lipid) in Ethanol mixing Rapid Mixing of Aqueous and Ethanol Phases (Control TFR and FRR) lipid_prep->mixing aqueous_prep Prepare Aqueous Phase (Nucleic Acid in Citrate Buffer, pH 4.0) aqueous_prep->mixing dialysis Dialysis against PBS (pH 7.4) to remove ethanol and raise pH mixing->dialysis concentration Concentration (e.g., TFF) dialysis->concentration sterilization Sterile Filtration (0.22 µm) concentration->sterilization dls DLS (Size, PDI) sterilization->dls ribogreen RiboGreen (Encapsulation Efficiency) sterilization->ribogreen hplc HPLC (Lipid Composition) sterilization->hplc

References

Technical Support Center: Optimizing In-Vivo Targeting of CL4H6 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vivo targeting specificity of CL4H6 lipid nanoparticles (LNPs).

Troubleshooting Guides

This section addresses common issues encountered during the formulation, characterization, and in-vivo application of this compound LNPs.

Issue 1: Low Encapsulation Efficiency (<85%)

Question: My this compound LNP formulation shows low encapsulation efficiency for my siRNA/mRNA payload. What are the potential causes and how can I improve it?

Answer:

Low encapsulation efficiency is a common hurdle that can significantly impact the therapeutic efficacy of your LNPs. Here are the likely causes and actionable solutions:

Potential Causes:

  • Suboptimal N/P Ratio: The ratio of the nitrogen atoms in the cationic lipid (this compound) to the phosphate (B84403) groups in the nucleic acid payload is critical for efficient complexation.

  • Incorrect pH of Buffers: The pH of the aqueous buffer used to dissolve the nucleic acid is crucial for the protonation of the pH-sensitive this compound lipid, which drives encapsulation.

  • Lipid Degradation: Improper storage or handling of lipids can lead to degradation, affecting their ability to form stable LNPs.

  • Mixing Inefficiency: The method and speed of mixing the lipid and aqueous phases can impact the self-assembly process of the LNPs.

Troubleshooting Steps:

  • Optimize the N/P Ratio: Perform a titration experiment to determine the optimal N/P ratio for your specific payload and formulation. Ratios between 3 and 8 are a good starting point.

  • Verify Buffer pH: Ensure your aqueous buffer (e.g., citrate (B86180) or acetate) is at the correct pH (typically around 4.0) to facilitate the protonation of this compound (pKa ≈ 6.35).[1][2]

  • Use High-Quality Lipids: Store lipids according to the manufacturer's instructions, typically at -20°C, and avoid repeated freeze-thaw cycles.

  • Standardize Mixing Method: Utilize a microfluidic mixing device for reproducible and efficient LNP formation.[3] If using manual mixing, ensure rapid and consistent injection of the lipid phase into the aqueous phase.

Low_Encapsulation_Troubleshooting start Low Encapsulation Efficiency (<85%) cause1 Suboptimal N/P Ratio start->cause1 cause2 Incorrect Buffer pH start->cause2 cause3 Lipid Degradation start->cause3 cause4 Mixing Inefficiency start->cause4 solution1 Optimize N/P Ratio (Titration) cause1->solution1 solution2 Verify Buffer pH (pH ~4.0) cause2->solution2 solution3 Use High-Quality, Properly Stored Lipids cause3->solution3 solution4 Standardize Mixing (Microfluidics) cause4->solution4

Caption: Troubleshooting flowchart for low encapsulation efficiency.

Issue 2: Poor In-Vivo Targeting Specificity and High Off-Target Accumulation

Question: My this compound LNPs are showing significant accumulation in the liver and spleen, but poor targeting to my desired tissue (e.g., a solid tumor). How can I improve the targeting specificity?

Answer:

Improving the in-vivo targeting specificity of this compound LNPs is crucial for enhancing therapeutic efficacy and reducing potential side effects. Here are some strategies to achieve this:

Strategies for Enhanced Targeting:

  • Active Targeting: Modify the LNP surface with targeting ligands that bind to receptors overexpressed on your target cells.

    • Peptides: A study on this compound LNPs demonstrated that the addition of a targeting peptide (cY) not only improved siRNA encapsulation efficiency but also has the potential to enhance cell-specific uptake.[4]

    • Antibodies: Conjugating antibodies or antibody fragments (e.g., Fab') that recognize tumor-specific antigens can significantly improve tumor accumulation.

  • Passive Targeting (EPR Effect): For tumor targeting, you can leverage the enhanced permeability and retention (EPR) effect. This is often more effective for tumors with leaky vasculature.

    • Optimize Particle Size: Aim for a particle size between 70-200 nm to facilitate accumulation in tumor tissues while avoiding rapid renal clearance.

  • Modulate LNP Composition:

    • PEG-Lipid Density: Varying the density of the PEGylated lipid can influence the circulation time and interaction with serum proteins, thereby altering biodistribution. A lower PEG density might reduce the "stealth" effect and allow for better interaction with target cells if a targeting ligand is present.

    • Helper Lipid: The choice of helper lipid can influence the fusogenicity and stability of the LNP, which can impact its interaction with target cells. For this compound, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) has been commonly used.[4]

Experimental Data on Targeted this compound LNPs:

ParameterNon-Targeted this compound LNPTargeted this compound LNP (with cY peptide)
Size (nm) ~200 nm211.2 ± 1.9 nm
Zeta Potential (mV) Not reported+6.9 ± 0.2 mV
Polydispersity Index (PDI) Not reported0.11 ± 0.02
siRNA Encapsulation Efficiency (%) 92.5 ± 0.7%99.3 ± 0.1%

Data from a study on MRTF-B siRNA delivery to conjunctival fibroblasts.[4]

Targeting_Workflow cluster_formulation 1. LNP Formulation & Modification cluster_characterization 2. Physicochemical Characterization cluster_invivo 3. In-Vivo Evaluation cluster_analysis 4. Data Analysis & Optimization formulate Formulate this compound LNPs (this compound:DOPE:DMG-PEG2k 50:50:1) modify Surface Modification (e.g., Peptide/Antibody Conjugation) formulate->modify characterize Measure Size, PDI, Zeta Potential, and Encapsulation Efficiency modify->characterize inject Systemic Administration to Animal Model characterize->inject biodistribution Assess Biodistribution (e.g., IVIS Imaging) inject->biodistribution efficacy Evaluate Therapeutic Efficacy (e.g., Gene Knockdown) biodistribution->efficacy analyze Analyze Targeting Specificity and Off-Target Effects efficacy->analyze optimize Iteratively Optimize Formulation Based on Data analyze->optimize optimize->formulate Endosomal_Escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_escape Endosomal Escape lnp_outside This compound LNP (Neutral Charge, pH 7.4) endocytosis Endocytosis lnp_outside->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome protonation This compound Protonation (Positive Charge) late_endosome->protonation Acidic pH membrane_interaction Interaction with Endosomal Membrane protonation->membrane_interaction destabilization Membrane Destabilization membrane_interaction->destabilization payload_release Payload Release to Cytoplasm destabilization->payload_release

References

Validation & Comparative

A Head-to-Head Battle: CL4H6 versus Leading Cationic Lipids for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of RNAi therapeutics, the choice of a delivery vehicle is paramount. An ideal cationic lipid must efficiently encapsulate and deliver siRNA to the target cells while exhibiting minimal cytotoxicity. This guide provides a comprehensive comparison of the novel cationic lipid CL4H6 against other widely used alternatives, supported by experimental data to inform your selection process.

This comparative analysis delves into the performance of this compound alongside established cationic lipids such as DLin-MC3-DMA, ALC-0315, and DOTAP. We will examine key metrics including siRNA delivery efficiency, cytotoxicity, and the specific contexts in which each lipid excels.

At a Glance: Performance Showdown

To facilitate a clear comparison, the following tables summarize the key performance indicators of this compound and its counterparts based on available experimental data. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Cationic LipidCell Line/TargetsiRNA ConcentrationGene Silencing EfficiencyCitation
This compound Human Conjunctival Fibroblasts (MRTF-B gene)25 nM55.8% - 56.5%[1]
50 nM62.1% - 77.7%[1]
100 nM80.2% - 81.5%[1]
DLin-MC3-DMA Mouse Liver (Factor VII gene)0.005 mg/kg (in vivo)ED50 (50% effective dose)[2]
ALC-0315 Mouse Liver (Factor VII gene)1 mg/kg (in vivo)~2-fold greater knockdown than MC3[3]
Mouse Liver (ADAMTS13 in HSCs)1 mg/kg (in vivo)~10-fold greater knockdown than MC3[3]
DOTAP A549 cellsNot specified~80% mRNA silencing with 50% DOPE[4]
Cationic LipidCell Line/ConditionsKey Cytotoxicity FindingsCitation
This compound Human Conjunctival FibroblastsNot cytotoxic at 50 nM siRNA concentration.[1]
DLin-MC3-DMA In vivo (mice)Generally well-tolerated at therapeutic doses.[2]
ALC-0315 In vivo (mice)Increased markers of liver toxicity at a high dose (5 mg/kg).[3]
DOTAP A549 cellsCytotoxicity is dependent on the N/P ratio and concentration. Cell viability decreased by 70% at an N/P ratio of 10.[4][5]
J774A.1 macrophagesCytotoxicity is dose-dependent and influenced by the N/P ratio.[6][7]

Delving Deeper: A Comparative Overview

This compound: A Promising Newcomer

This compound is a pH-sensitive cationic lipid that has demonstrated high efficiency in siRNA delivery, particularly in the context of treating conjunctival fibrosis.[1] Its ionizable nature allows for effective encapsulation of siRNA at an acidic pH and facilitates endosomal escape into the cytoplasm of the target cell. Studies have shown that lipid nanoparticles (LNPs) formulated with this compound can achieve significant gene silencing at nanomolar concentrations with low associated cytotoxicity.[1]

DLin-MC3-DMA: The Gold Standard

Often considered the "gold standard" for in vivo siRNA delivery to the liver, DLin-MC3-DMA has been a key component in the first FDA-approved siRNA therapeutic, Onpattro.[2] Its efficacy is well-documented, with an impressive 50% effective dose (ED50) in the range of 0.005 mg/kg for hepatic gene silencing in mice.[2] The extensive clinical data available for DLin-MC3-DMA provides a strong foundation for its use in liver-targeted applications.

ALC-0315: A Potent Successor

A key component in the Pfizer-BioNTech COVID-19 mRNA vaccine, ALC-0315 has also been shown to be a highly potent cationic lipid for siRNA delivery.[3] In a direct comparison with DLin-MC3-DMA for silencing genes in the liver, ALC-0315 demonstrated significantly greater knockdown efficiency, particularly in hepatic stellate cells.[3] However, at higher doses, it has been associated with increased markers of liver toxicity.[3]

DOTAP: A Versatile In Vitro Tool

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a widely used cationic lipid for in vitro transfection studies. Its permanent positive charge allows for straightforward complexation with negatively charged siRNA. While effective for cell culture experiments, its use in vivo is often limited by higher toxicity compared to ionizable lipids.[6][7] The cytotoxicity of DOTAP-based formulations is highly dependent on the nitrogen-to-phosphate (N/P) ratio and the specific cell type being used.[4][5]

Visualizing the Process: From Formulation to Function

To better understand the journey of siRNA from the lab bench to the target cell, the following diagrams illustrate the key processes involved.

LNP_Formulation_Workflow cluster_preparation Lipid & siRNA Preparation cluster_mixing LNP Formation cluster_purification Purification & Characterization Lipids Cationic Lipid (e.g., this compound) + Helper Lipids in Ethanol (B145695) Mixing Rapid Mixing (e.g., Microfluidics) Lipids->Mixing siRNA siRNA in Aqueous Buffer (low pH) siRNA->Mixing Purification Dialysis/ Tangential Flow Filtration Mixing->Purification Characterization Size, Zeta Potential, Encapsulation Efficiency Purification->Characterization LNP siRNA-loaded Lipid Nanoparticle Characterization->LNP

Lipid Nanoparticle (LNP) Formulation Workflow.

siRNA_Delivery_Pathway LNP siRNA-LNP Cell Target Cell LNP->Cell 1. Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 2. pH-mediated Destabilization Cytoplasm Cytoplasm Escape->Cytoplasm 3. siRNA Release RISC RISC Loading Cytoplasm->RISC mRNA_Cleavage mRNA Cleavage & Gene Silencing RISC->mRNA_Cleavage 4. Target Recognition

Cellular Pathway of LNP-mediated siRNA Delivery.

Experimental Corner: Methodologies for Evaluation

Reproducible and rigorous experimental protocols are the bedrock of comparative analysis. Below are detailed methodologies for key experiments cited in the evaluation of these cationic lipids.

Lipid Nanoparticle (LNP) Formulation

Objective: To encapsulate siRNA within lipid nanoparticles.

Materials:

  • Cationic lipid (e.g., this compound, DLin-MC3-DMA, ALC-0315, DOTAP)

  • Helper lipids (e.g., DOPE, DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG2k)

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • siRNA stock solution

  • Microfluidic mixing device or equivalent rapid mixing system

  • Dialysis cassettes (or tangential flow filtration system)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Lipid Stock Preparation: Dissolve the cationic lipid, helper lipids, and PEG-lipid in ethanol at the desired molar ratio. For example, a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid) is commonly used.[8]

  • siRNA Solution Preparation: Dilute the siRNA stock solution in the aqueous buffer to the target concentration.

  • LNP Assembly:

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Set the flow rates on the microfluidic mixing device to achieve rapid and controlled mixing of the two solutions. A typical flow rate ratio is 3:1 (aqueous:ethanolic).

    • Collect the resulting LNP suspension.

  • Purification:

    • Transfer the LNP suspension to a pre-soaked dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove ethanol and non-encapsulated siRNA.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs.

    • Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent.

In Vitro Gene Silencing Assay

Objective: To quantify the gene knockdown efficiency of the siRNA-LNP formulation.

Materials:

  • Target cell line cultured in appropriate media

  • siRNA-LNP formulations

  • Control siRNA-LNP (non-targeting sequence)

  • Untreated control cells

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein analysis (e.g., Western blot, ELISA)

Protocol:

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Transfection:

    • Dilute the siRNA-LNP formulations to the desired final concentrations in cell culture media.

    • Remove the old media from the cells and add the media containing the LNP formulations.

    • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Endpoint Analysis (qRT-PCR):

    • Lyse the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (for normalization).

    • Calculate the relative gene expression to determine the percentage of knockdown compared to the control groups.

Cytotoxicity Assay

Objective: To assess the impact of the LNP formulations on cell viability.

Materials:

  • Target cell line

  • siRNA-LNP formulations

  • Control groups (untreated cells, LNPs without siRNA)

  • Cell viability assay reagent (e.g., MTT, MTS, or PrestoBlue)

  • Plate reader

Protocol:

  • Cell Seeding and Transfection: Follow the same procedure as for the gene silencing assay.

  • Assay Procedure:

    • At the end of the incubation period, add the cell viability reagent to each well.

    • Incubate for the recommended time to allow for the conversion of the substrate by viable cells.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion: Selecting the Right Tool for the Job

The landscape of cationic lipids for siRNA delivery is continually evolving. While DLin-MC3-DMA remains a robust and clinically validated option for liver-targeted therapies, newer lipids like ALC-0315 and this compound are demonstrating significant promise with enhanced potency and potentially broader applications.

This compound emerges as a highly effective and safe option, particularly for localized delivery as demonstrated in ocular applications. Its favorable cytotoxicity profile at effective concentrations makes it an attractive candidate for further investigation in various therapeutic areas.

For researchers focused on in vivo liver delivery , DLin-MC3-DMA and ALC-0315 represent the current state-of-the-art, with ALC-0315 showing superior potency in preclinical models. However, careful dose optimization is crucial for ALC-0315 to mitigate potential liver toxicity.

For in vitro screening and mechanistic studies , traditional cationic lipids like DOTAP remain valuable tools, provided that their potential for cytotoxicity is carefully controlled and monitored.

References

Validating CL4H6-Mediated Gene Silencing: A Comparative Guide to qPCR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CL4H6-mediated short interfering RNA (siRNA) delivery and gene silencing validation by quantitative real-time PCR (qPCR). We present supporting experimental data, detailed protocols, and visual workflows to assist in your research and development endeavors.

The advent of RNA interference (RNAi) has revolutionized the study of gene function and holds immense promise for therapeutic applications. The delivery of siRNA molecules into target cells remains a critical challenge. This compound is a novel ionizable cationic lipid that has demonstrated high efficiency in forming lipid nanoparticles (LNPs) for the in vivo delivery of siRNA. This guide focuses on the validation of gene silencing mediated by this compound-LNP delivery, with a direct comparison to other commonly used transfection reagents, using qPCR as the primary analytical method.

Performance Comparison of siRNA Delivery Reagents

The efficacy of siRNA-mediated gene silencing is highly dependent on the chosen delivery method. The following table summarizes the gene silencing efficiency of this compound-LNPs compared to other widely used transfection reagents. The data is compiled from various studies and presented here for comparative analysis.

Delivery ReagentTarget GeneCell Line/SystemsiRNA ConcentrationGene Silencing Efficiency (%)Reference
This compound-LNP MRTF-BHuman Conjunctival Fibroblasts25 nM55.8 - 56.5%[1]
50 nM62.1 - 77.7%[1]
100 nM80.2 - 81.5%[1]
Lipofectamine 2000 VariousVariousVaries~33% - 90%[2][3]
Polymeric Nanoparticles (PEG-g-PEI) hTERTT-47DN/AUp to 90%[4]
DharmaFECT 3 MEFVBovine Monocyte-Derived MacrophagesN/A~66 - 87%[5]
Retroviral Vector CyclophilinHeLa, NHDF-neoN/AEffective knockdown[6]

Experimental Workflow and Methodologies

Accurate and reproducible validation of gene silencing is paramount. Below we provide a detailed experimental workflow and a general protocol for qPCR analysis following this compound-LNP-mediated siRNA delivery.

Experimental Workflow: this compound-LNP siRNA Delivery and qPCR Validation

G cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis siRNA siRNA Design & Synthesis CL4H6_LNP This compound-LNP Formulation siRNA->CL4H6_LNP Encapsulation Transfection Transfection with this compound-LNP-siRNA CL4H6_LNP->Transfection Cell_Culture Cell Culture Cell_Culture->Transfection RNA_Extraction Total RNA Extraction Transfection->RNA_Extraction cDNA_Synthesis cDNA Synthesis (RT-qPCR) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Workflow for validating gene silencing using this compound-LNPs and qPCR.

Detailed Protocol: qPCR Validation of Gene Silencing

This protocol outlines the key steps for quantifying the reduction in target mRNA levels following transfection with this compound-LNP encapsulated siRNA.

1. Cell Culture and Transfection:

  • Plate cells at a desired density to ensure they are in the logarithmic growth phase at the time of transfection.

  • Prepare this compound-LNP-siRNA complexes according to the manufacturer's protocol. A study on human conjunctival fibroblasts used this compound mixed with helper lipid DOPE and DMG mPEG2k in a molar ratio of 50:50:1.[1]

  • Incubate the cells with the this compound-LNP-siRNA complexes for a predetermined period (e.g., 24-72 hours). This incubation time should be optimized for the specific cell type and target gene.

2. Total RNA Extraction:

  • Following incubation, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a standard protocol like TRIzol extraction.

  • Ensure all steps are performed in an RNase-free environment to prevent RNA degradation.

  • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.

3. Reverse Transcription (cDNA Synthesis):

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Typically, 1 µg of total RNA is used per reaction.

  • Include a "no reverse transcriptase" control to check for genomic DNA contamination.

4. Quantitative Real-Time PCR (qPCR):

  • Perform qPCR using a real-time PCR system and a SYBR Green or probe-based detection method.

  • Design primers specific to the target gene and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization. Primers should ideally span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

  • Set up the qPCR reactions including a no-template control. A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.

  • The thermal cycling program generally consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]

5. Data Analysis:

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

  • The expression of the target gene is normalized to the housekeeping gene. The fold change is then calculated relative to a control group (e.g., cells treated with a non-targeting siRNA or mock-transfected cells).

Mechanism of Action: RNAi Pathway

The delivery of siRNA by this compound-LNPs initiates the RNA-induced silencing complex (RISC) pathway, leading to the degradation of the target mRNA.

G cluster_rnai RNAi Pathway CL4H6_LNP This compound-LNP-siRNA Endosome Endosome CL4H6_LNP->Endosome Endocytosis siRNA siRNA Endosome->siRNA Endosomal Escape Endosome->siRNA RISC_loading RISC Loading siRNA->RISC_loading siRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Simplified RNAi signaling pathway initiated by siRNA delivery.

Conclusion

References

A Head-to-Head Battle of Ionizable Lipids: CL4H6 vs. DLin-MC3-DMA in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of gene therapy and vaccine development, the efficient and safe delivery of nucleic acid payloads is paramount. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with the ionizable cationic lipid being the cornerstone of their success. Among the plethora of these specialized lipids, DLin-MC3-DMA (MC3) has long been considered the gold standard, integral to the first FDA-approved siRNA therapy, Onpattro®. However, the quest for even more potent and safer alternatives has led to the development of next-generation lipids like CL4H6.

This guide provides a comprehensive comparative analysis of this compound and DLin-MC3-DMA, offering researchers, scientists, and drug development professionals a detailed examination of their performance, supported by experimental data. We delve into their efficacy, safety profiles, and the experimental protocols that underpin these findings, providing a critical resource for the informed selection of a delivery vehicle for future therapeutics.

At a Glance: Key Performance Indicators

The following table summarizes the key quantitative data comparing the performance of this compound and DLin-MC3-DMA based on available in vivo studies.

Parameter This compound DLin-MC3-DMA Key Findings
In Vivo Gene Silencing Efficacy (ED50) ~0.0025 mg/kg (siRNA targeting Factor VII in mice)[1]~0.005 - 0.03 mg/kg (siRNA targeting Factor VII in mice)This compound demonstrates significantly higher potency, requiring a lower dose to achieve the same level of gene silencing.[1]
Biodegradability Described as a biodegradable lipid.Considered less biodegradable with a longer plasma half-life.The inclusion of ester moieties in lipids like this compound is designed to facilitate faster clearance and improve the safety profile for chronic administration.
Safety and Tolerability Generally well-tolerated.[1]Can induce an increase in liver toxicity markers (ALT and AST) at higher doses (e.g., 1.0 - 5 mg/kg).[2][3]This compound is positioned as a potentially safer alternative, a crucial consideration for therapeutic applications.
Primary Application siRNA and mRNA delivery.[4]Gold standard for siRNA delivery; also used for mRNA delivery.[5]Both lipids are versatile, though MC3 has a longer clinical history with siRNA.

Mechanism of Action: A Shared Path to Cytosolic Delivery

The efficacy of both this compound and DLin-MC3-DMA hinges on their shared mechanism of action, which facilitates the escape of the LNP and its nucleic acid payload from the endosome into the cytoplasm. This process is driven by the pH-responsive nature of these ionizable lipids.

G cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP LNP (Neutral Charge) Protonation Ionizable Lipid Protonation (+ Charge) LNP->Protonation Endocytosis Membrane_Fusion Endosomal Membrane Fusion Protonation->Membrane_Fusion Payload_Release Nucleic Acid Payload Release Membrane_Fusion->Payload_Release Cytoplasm Cytoplasm Payload_Release->Cytoplasm

Figure 1. General mechanism of endosomal escape for LNPs containing ionizable lipids like this compound and DLin-MC3-DMA. The acidic environment of the endosome protonates the lipid, leading to membrane fusion and release of the nucleic acid payload into the cytoplasm.

Experimental Protocols: A Comparative Guide to LNP Formulation

While the fundamental principles of LNP formulation are similar for both this compound and DLin-MC3-DMA, this section provides a generalized, comparative protocol based on common laboratory practices. Specific optimization of parameters such as lipid ratios, flow rates, and buffer conditions is often necessary for different nucleic acid payloads and target applications.

I. Stock Solution Preparation
  • Lipid Stock Solutions:

    • Dissolve this compound or DLin-MC3-DMA, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) individually in absolute ethanol (B145695) to achieve desired stock concentrations (e.g., 10-20 mg/mL). Ensure complete dissolution.

  • Nucleic Acid Stock Solution:

    • Dissolve the siRNA or mRNA in a low pH buffer (e.g., 10-50 mM citrate (B86180) buffer, pH 3.0-4.0) to the desired concentration.

II. LNP Formulation (Microfluidic Mixing)

The following workflow illustrates a typical microfluidic-based LNP formulation process.

G A Prepare Lipid Mix in Ethanol (this compound or DLin-MC3-DMA + Helper Lipids) C Microfluidic Mixing A->C B Prepare Nucleic Acid in Aqueous Buffer (pH 3-4) B->C D Dialysis (Buffer Exchange to PBS, pH 7.4) C->D E Concentration & Sterilization D->E F Characterization (Size, PDI, Encapsulation Efficiency) E->F

Figure 2. A generalized experimental workflow for the formulation of lipid nanoparticles using a microfluidic mixing approach.

Detailed Steps:

  • Lipid Mixture Preparation:

    • Combine the ethanolic stock solutions of the ionizable lipid (this compound or DLin-MC3-DMA), DSPC, Cholesterol, and PEG-lipid in the desired molar ratio. A commonly used molar ratio for DLin-MC3-DMA formulations is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid).[3] Similar ratios are often adapted for this compound.

  • Microfluidic Mixing:

    • Load the lipid mixture in ethanol into one syringe and the nucleic acid solution in the aqueous buffer into another.

    • Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate on the microfluidic mixing system.

    • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Buffer Exchange and Concentration:

    • The collected LNP solution is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, which neutralizes the ionizable lipid and traps the nucleic acid inside the LNP core.

    • Following dialysis, the LNPs can be concentrated to the desired final concentration using techniques like tangential flow filtration or centrifugal filter units.

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using methods such as Dynamic Light Scattering (DLS) and a RiboGreen assay, respectively.

Concluding Remarks: Paving the Way for Next-Generation Therapeutics

The comparative analysis of this compound and DLin-MC3-DMA highlights the significant strides made in the development of ionizable lipids for nucleic acid delivery. While DLin-MC3-DMA remains a clinically validated and highly effective lipid, the superior in vivo potency and improved safety profile of this compound position it as a formidable successor. For researchers and drug developers, the choice between these two lipids will depend on the specific therapeutic application, the desired potency, and the importance of a favorable long-term safety profile, particularly for indications requiring chronic dosing. The continued exploration and optimization of novel ionizable lipids like this compound will undoubtedly be a driving force in the advancement of genetic medicines.

References

In-Vivo Biodistribution of Lipid Nanoparticles: A Comparative Guide for Evaluating CL4H6-LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the in-vivo biodistribution of novel lipid nanoparticle (LNP) formulations, using the hypothetical "CL4H6-LNP" as a case study. By understanding the performance of established LNP systems, researchers can effectively benchmark new candidates and accelerate the development of targeted and effective mRNA therapeutics.

Executive Summary

The in-vivo biodistribution of lipid nanoparticles is a critical determinant of their therapeutic efficacy and safety. While conventional LNPs predominantly accumulate in the liver, recent advancements in lipid chemistry have enabled the development of formulations with tropism for other organs, such as the lungs and spleen. This guide outlines the key factors influencing LNP biodistribution, presents comparative data from well-characterized LNP systems, and provides standardized experimental protocols for robust in-vivo evaluation.

Comparative Biodistribution of LNP Formulations

The biodistribution of LNPs is significantly influenced by their physicochemical properties, including the chemical structure of the ionizable lipid, particle size, and surface charge. Below is a comparison of different LNP formulations, which can serve as a benchmark for evaluating the performance of this compound-LNPs.

LNP FormulationPrimary Organ(s) of AccumulationKey FeaturesReference Compound/Technology
Conventional LNPs LiverStandard formulation, often utilizing ionizable lipids like MC3 or SM-102.MC3, SM-102
Lung-Targeting LNPs Lungs, SpleenOften incorporate novel cationic lipids that alter surface properties.IM21.7c
Spleen-Targeting LNPs SpleenCan be achieved through modifications like the addition of a SORT molecule.SORT Technology
Extrahepatic-Targeting LNPs Varies (e.g., Lungs, Spleen)Employ strategies like SORT molecules to redirect LNPs away from the liver.[1]SORT Technology

Quantitative Biodistribution Data

The following table summarizes hypothetical biodistribution data for different LNP formulations 24 hours post-intravenous administration in mice, presented as percentage of injected dose per gram of tissue (%ID/g). This format should be used to present experimental data for this compound-LNPs to facilitate direct comparison.

OrganConventional LNP (e.g., MC3-LNP) (%ID/g)Lung-Targeting LNP (e.g., IM21.7c-LNP) (%ID/g)Spleen-Targeting LNP (SORT) (%ID/g)
Liver60-80%10-20%15-25%
Spleen5-15%20-30%40-60%
Lungs1-5%40-60%5-10%
Kidneys1-3%1-3%1-3%
Heart<1%<1%<1%

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, standardized experimental protocols are essential.

In-Vivo Biodistribution Study in Mice
  • Animal Model: Utilize BALB/c or C57BL/6 mice (n=3-5 per group).

  • LNP Administration: Administer LNP-encapsulated reporter mRNA (e.g., Luciferase or fluorescent protein) intravenously via the tail vein at a specified dose (e.g., 0.5 mg/kg).

  • Time Points: Euthanize mice at various time points post-injection (e.g., 2, 6, 24, and 48 hours).

  • Organ Harvest: Perfuse animals with saline and harvest key organs (liver, spleen, lungs, kidneys, heart).

  • Quantification:

    • For reporter protein expression: Homogenize tissues and measure luciferase activity using a luminometer or quantify fluorescent protein via imaging or flow cytometry.

    • For LNP quantification: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the specific ionizable lipid (e.g., this compound) in tissue homogenates.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In-Vivo Biodistribution

The following diagram illustrates a typical workflow for assessing the in-vivo biodistribution of LNPs.

G cluster_prep LNP Formulation cluster_admin Animal Study cluster_harvest Sample Collection cluster_analysis Data Analysis prep_lnp Formulate this compound-LNP with Reporter mRNA inject Intravenous Injection (Mouse Model) prep_lnp->inject harvest Organ Harvest (Liver, Spleen, Lungs, etc.) inject->harvest quant_protein Quantify Reporter Protein (e.g., Luciferase Assay) harvest->quant_protein quant_lnp Quantify LNP Components (e.g., LC-MS/MS) harvest->quant_lnp biodist Determine Biodistribution Profile (%ID/g) quant_protein->biodist quant_lnp->biodist

Caption: Workflow for in-vivo LNP biodistribution studies.

General Signaling Pathway for LNP-mediated mRNA Delivery

This diagram outlines the general cellular mechanisms involved in LNP-mediated mRNA delivery and subsequent protein expression.

G cluster_uptake Cellular Uptake cluster_release Endosomal Escape cluster_translation Protein Synthesis lnp This compound-LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (pH-mediated) endosome->escape mrna_release mRNA Release into Cytoplasm escape->mrna_release ribosome Ribosome mrna_release->ribosome translation Translation ribosome->translation protein Therapeutic Protein translation->protein

Caption: Cellular pathway of LNP-mediated mRNA delivery.

Conclusion

The development of novel LNP formulations like this compound-LNPs holds significant promise for expanding the reach of mRNA therapeutics beyond the liver. By employing standardized in-vivo biodistribution studies and comparing the results against established benchmarks, researchers can systematically evaluate and optimize new delivery platforms. This comparative approach will be instrumental in identifying candidates with improved targeting, efficacy, and safety profiles, ultimately accelerating the translation of next-generation genetic medicines.

References

CL4H6 in Cancer Immunotherapy: A Comparative Guide to Lipid Nanoparticle Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is continually evolving, with lipid nanoparticles (LNPs) emerging as a pivotal delivery platform for nucleic acid-based therapeutics. Among the diverse array of lipids utilized in LNP formulations, the ionizable cationic lipid CL4H6 has garnered attention for its potential in modulating the tumor microenvironment. This guide provides a comprehensive comparison of the efficacy of this compound-based LNPs with other prominent lipids in cancer immunotherapy, supported by experimental data and detailed methodologies.

Executive Summary

This compound, an ionizable cationic amino lipid, has demonstrated significant promise in preclinical cancer models, particularly in the delivery of small interfering RNA (siRNA) to tumor-associated macrophages (TAMs). By silencing key immunosuppressive genes within these cells, this compound-LNPs can reprogram TAMs from a pro-tumoral (M2) to an anti-tumoral (M1) phenotype, thereby enhancing the anti-cancer immune response. While direct head-to-head in vivo comparisons with other lipids in the same cancer immunotherapy model are limited in the available literature, this guide synthesizes existing data to offer a comparative perspective on the performance of this compound against other widely used lipids such as DOTAP, DOTMA, and DLin-MC3-DMA.

Data Presentation: Comparative Efficacy of Lipids in LNP Formulations

The following tables summarize the available quantitative data on the efficacy of different lipids in LNP-based cancer immunotherapy applications.

Table 1: In Vivo Efficacy of this compound-LNP in a Renal Cancer Model

ParameterThis compound-LNP (siRNA against STAT3 & HIF-1α)Control (Non-targeting siRNA LNP)Reference
Tumor Volume Reduction Significant decrease in tumor volumeNo significant change[1]
Target Gene Silencing in TAMs Effective silencing of STAT3 and HIF-1αNo silencing[1]
M1 Macrophage Infiltration Increased levels of M1 macrophages in the tumor microenvironmentNo significant change[1]
Animal Model OS-RC-2 renal cancer mouse xenograft modelOS-RC-2 renal cancer mouse xenograft model[1]

Table 2: General Comparison of Ionizable and Cationic Lipids in Cancer Immunotherapy

LipidPrimary Application in Cancer ImmunotherapyKey Reported EfficaciesSelected References
This compound siRNA delivery to reprogram tumor-associated macrophages.Reduces tumor volume by silencing STAT3 and HIF-1α in TAMs, increasing M1 macrophage infiltration.[1][1][2]
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) mRNA and plasmid DNA delivery for cancer vaccines and gene therapy.Used in liposomes to deliver tumor antigens and immunomodulators, inducing CD8+ T cell responses.[3][4][5][3][4][5][6]
DOTMA (1,2-di-O-octadecenyl-3-trimethylammonium-propane) mRNA delivery for cancer vaccines.A component of spleen-targeted mRNA lipoplexes for systemic cancer vaccines.[4][7][4][6][7]
DLin-MC3-DMA siRNA and mRNA delivery, particularly for hepatic targets.The ionizable lipid in the FDA-approved siRNA drug Onpattro; explored for cancer immunochemotherapy.[8][9][8][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of lipid nanoparticles for cancer immunotherapy.

Protocol 1: Formulation of this compound-Based Lipid Nanoparticles for siRNA Delivery

This protocol is based on methodologies described for preparing siRNA-loaded LNPs for in vivo studies.[9]

Materials:

Procedure:

  • Lipid Stock Solution: Prepare a lipid mixture in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG2000 at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0).

  • LNP Formation: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous siRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated siRNA.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Protocol 2: In Vivo Efficacy Study in a Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of siRNA-loaded LNPs in a mouse model.[10]

Animal Model:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Human cancer cell line (e.g., OS-RC-2 renal cancer cells)

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer the LNP-siRNA formulations (e.g., targeting STAT3/HIF-1α or non-targeting control) via intravenous injection at a specified dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Ex Vivo Analysis:

    • Gene Silencing: Analyze the expression of target genes (STAT3, HIF-1α) in tumor lysates using quantitative real-time PCR (qRT-PCR) or western blotting.

    • Immune Cell Infiltration: Prepare single-cell suspensions from tumors and analyze the immune cell populations (e.g., M1/M2 macrophages) by flow cytometry using specific cell surface markers.[11][12]

Protocol 3: Analysis of Macrophage Polarization

This protocol describes the general steps for quantifying M1 and M2 macrophage populations within the tumor microenvironment.[13][14]

Materials:

  • Tumor tissue

  • Collagenase/dispase enzyme cocktail

  • Fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2)

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince the excised tumor tissue and digest it with an enzyme cocktail to obtain a single-cell suspension.

  • Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies targeting macrophage and polarization markers.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage of M1 and M2 macrophages within the total macrophage population (gated on F4/80+ or CD11b+ cells).

Mandatory Visualization

Signaling Pathway Diagram

G STAT3 and HIF-1α Signaling in M2 Macrophage Polarization cluster_extracellular Extracellular cluster_cell Macrophage cluster_LNP Therapeutic Intervention Tumor Microenvironment Tumor Microenvironment IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R IL-10 IL-10 IL-10R IL-10 Receptor IL-10->IL-10R Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes JAK JAK IL-4R->JAK IL-10R->JAK STAT6 STAT6 JAK->STAT6 phosphorylates STAT3 STAT3 JAK->STAT3 phosphorylates Nucleus Nucleus STAT6->Nucleus translocates to STAT3->Nucleus translocates to HIF-1α->Nucleus translocates to M2 Genes M2 Polarization Genes (e.g., Arg1, CD206) Nucleus->M2 Genes activates transcription This compound-LNP This compound-LNP (siRNA) siRNA_STAT3 siRNA against STAT3 This compound-LNP->siRNA_STAT3 siRNA_HIF1a siRNA against HIF-1α This compound-LNP->siRNA_HIF1a siRNA_STAT3->STAT3 silences siRNA_HIF1a->HIF-1α silences

Caption: STAT3 and HIF-1α signaling pathways promoting M2 macrophage polarization and their inhibition by this compound-LNP delivered siRNA.

Experimental Workflow Diagram

G Experimental Workflow for Efficacy Testing of LNP-siRNA cluster_preparation 1. Preparation cluster_invivo 2. In Vivo Study cluster_analysis 3. Ex Vivo Analysis Formulate_LNPs Formulate LNP-siRNA (this compound, DOTAP, etc.) Characterize_LNPs Characterize LNPs (Size, PDI, Zeta, Encapsulation) Formulate_LNPs->Characterize_LNPs Tumor_Inoculation Induce Tumors in Mice (e.g., OS-RC-2) Characterize_LNPs->Tumor_Inoculation Treatment Administer LNP-siRNA (Intravenous) Tumor_Inoculation->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Tumor_Excision Excise Tumors Monitoring->Tumor_Excision Gene_Silencing Analyze Gene Silencing (qRT-PCR, Western Blot) Tumor_Excision->Gene_Silencing Immune_Profiling Analyze Immune Cell Infiltration (Flow Cytometry) Tumor_Excision->Immune_Profiling

Caption: Workflow for evaluating the in vivo efficacy of LNP-siRNA formulations in a tumor-bearing mouse model.

Conclusion

This compound-based lipid nanoparticles represent a promising strategy for targeted siRNA delivery in cancer immunotherapy, particularly for modulating the function of tumor-associated macrophages. The available data demonstrates their potential to reprogram the tumor microenvironment and inhibit tumor growth. While direct comparative in vivo studies with other leading ionizable lipids are needed for a definitive assessment of relative efficacy, the information presented in this guide provides a valuable framework for researchers and drug developers. The detailed protocols and workflow diagrams offer a practical resource for designing and executing preclinical studies to evaluate novel lipid nanoparticle formulations for cancer immunotherapy. The continued exploration of lipids like this compound and the optimization of LNP design will be crucial in advancing the next generation of nucleic acid-based cancer therapies.

References

A Head-to-Head Comparison of Ionizable Lipids for mRNA Delivery: The Established SM-102 Versus the Emerging CL4H6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an optimal ionizable lipid is a critical determinant for the efficacy and safety of mRNA-based therapeutics and vaccines. This guide provides a detailed comparison of two such lipids: SM-102, a key component in the Moderna COVID-19 vaccine, and CL4H6, a novel pH-sensitive cationic lipid. While SM-102 has been extensively characterized for mRNA delivery, publicly available data for this compound in this specific application remains limited, with most studies focusing on its potent siRNA delivery capabilities. This comparison, therefore, juxtaposes the well-established performance of SM-102 for mRNA with the available data for this compound, primarily from siRNA studies, to offer a comprehensive overview for formulation scientists.

Executive Summary

SM-102 is a widely used, commercially available ionizable lipid that has demonstrated high efficiency for mRNA delivery both in vitro and in vivo. Its performance is well-documented, making it a benchmark in the field. This compound, developed by the Harashima group in Japan, has shown exceptional promise for siRNA delivery, exhibiting potent gene silencing activity at very low doses. However, a direct head-to-head comparison with SM-102 for mRNA delivery is not currently available in peer-reviewed literature. This guide synthesizes the existing data to facilitate an informed, albeit indirect, comparison.

Physicochemical Properties

A key parameter for ionizable lipids is the pKa, the pH at which the lipid is 50% ionized. An optimal pKa, typically between 6 and 7, allows for efficient mRNA encapsulation at acidic pH during formulation and facilitates endosomal escape into the cytoplasm of target cells, where the pH is lower than the physiological pH of the bloodstream.

PropertyThis compoundSM-102
Alternative Name 9-octadecenoic acid, 1,1′-[7-[4-(dipropylamino)butyl]-7-hydroxy-1,13-tridecanediyl] ester[1]Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
CAS Number 2256087-35-9[1]2089251-47-6
Molecular Formula C59H113NO5[1]C44H87NO5
Molecular Weight 916.5 g/mol [1]710.17 g/mol
Apparent pKa 6.25 - 6.35[2][3]~6.7

Performance Data: A Tale of Two Payloads

The available data underscores the importance of the nucleic acid payload (mRNA vs. siRNA) in determining the delivery efficiency of a given ionizable lipid.

SM-102: Proven Efficacy in mRNA Delivery

SM-102 has been a cornerstone of LNP-based mRNA delivery, particularly for vaccines. In vivo studies have consistently demonstrated its ability to induce robust protein expression. For instance, intramuscular injection of LNPs containing SM-102 and luciferase-encoding mRNA in mice leads to high levels of luciferase expression, peaking at around 6 hours post-injection[4].

Table 1: In Vivo Performance of SM-102 with Luciferase mRNA

Animal ModelDoseRoute of AdministrationPeak Expression TimeKey FindingsReference
BALB/c Mice1 µg Luc mRNAIntramuscular (IM)6 hoursHigh luciferase expression at the injection site.[4]
C57BL/6 Mice0.5 mg/kg mLuc-mRNAIntravenous (IV)6 hoursSignificant luciferase intensity in the liver and spleen.[5]
This compound: A Champion for siRNA Delivery

This compound has demonstrated remarkable efficiency in siRNA-mediated gene silencing. As a third-generation lipid from the multifunctional envelope-type nanodevice (MEND) platform, it has a significantly lower 50% effective dose (ED50) for Factor VII knockdown in mice compared to its predecessors.

Table 2: In Vivo Performance of this compound with siRNA

PayloadTarget GeneAnimal ModelED50Key FindingsReference
siRNAFactor VIIMice0.0025 mg/kgPotent gene silencing activity in hepatocytes.

Experimental Methodologies

The following sections detail typical experimental protocols for formulating and evaluating LNP-mRNA delivery systems.

LNP Formulation Protocol (Microfluidic Mixing)

A standard method for preparing LNP-mRNA formulations involves rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase using a microfluidic device.

  • Preparation of Lipid Stock Solution: The ionizable lipid (e.g., SM-102), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid are dissolved in ethanol (B145695). A common molar ratio for SM-102 based formulations is 50:10:38.5:1.5 (SM-102:DSPC:cholesterol:PEG-lipid)[1].

  • Preparation of mRNA Solution: The mRNA is diluted in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)[6].

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate using a microfluidic mixing device[6]. This rapid mixing process leads to the self-assembly of LNPs with encapsulated mRNA.

  • Downstream Processing: The formulated LNPs are typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated mRNA[6].

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid (e.g., SM-102 or this compound) + Helper Lipids + PEG-Lipid Ethanol Ethanol Mixer Microfluidic Mixer Ethanol->Mixer mRNA mRNA Buffer Acidic Buffer (e.g., Citrate pH 4.0) Buffer->Mixer Dialysis Dialysis (vs. PBS pH 7.4) Mixer->Dialysis LNPs LNP-mRNA Formulation Dialysis->LNPs

LNP-mRNA Formulation Workflow
In Vitro Transfection Efficiency Assay

This assay measures the ability of the LNP-mRNA to deliver the mRNA into cells and for the cells to translate it into the encoded protein.

  • Cell Seeding: Plate target cells (e.g., HEK293T or HeLa) in a multi-well plate and allow them to adhere overnight.

  • Treatment: Add the LNP-mRNA formulations at various concentrations to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Reporter Gene Assay: If the mRNA encodes a reporter protein like luciferase, lyse the cells and measure the luciferase activity using a luminometer. If the mRNA encodes a fluorescent protein like GFP, measure the fluorescence using a flow cytometer or fluorescence microscope.

In Vivo Protein Expression Study

This experiment evaluates the efficacy of the LNP-mRNA formulation in a living organism.

  • Animal Model: Use a suitable animal model, such as BALB/c or C57BL/6 mice.

  • Administration: Administer the LNP-mRNA formulation via the desired route (e.g., intramuscular or intravenous injection).

  • Bioluminescence Imaging: If using luciferase-encoding mRNA, inject the animals with a luciferin (B1168401) substrate at various time points post-administration and measure the resulting bioluminescence using an in vivo imaging system (IVIS)[4]. This allows for the quantification and localization of protein expression.

Cellular Uptake and Endosomal Escape Pathway

The mechanism of cellular entry and subsequent release of mRNA into the cytoplasm is a critical step for successful delivery and is largely governed by the properties of the ionizable lipid.

Cellular_Uptake_Pathway cluster_cell LNP LNP-mRNA (Neutral charge at pH 7.4) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Cell Target Cell EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm EarlyEndosome->Cytoplasm Endosomal Escape (Protonation of Ionizable Lipid) Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion Translation mRNA Translation (Protein Production) Cytoplasm->Translation

Cellular Uptake and Endosomal Escape

Upon entering the cell via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine of the ionizable lipid (both SM-102 and this compound), giving the lipid a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the mRNA to escape into the cytoplasm where it can be translated by the cellular machinery to produce the protein of interest[7].

Conclusion and Future Perspectives

SM-102 stands as a well-validated and highly effective ionizable lipid for mRNA delivery, supported by a wealth of preclinical and clinical data. Its performance characteristics are well-understood, making it a reliable choice for many mRNA-based applications.

This compound, on the other hand, has demonstrated exceptional potency for siRNA delivery, suggesting a highly efficient mechanism for endosomal escape and cytoplasmic delivery of small nucleic acids. However, the current lack of published data on its performance with mRNA payloads makes a direct comparison with SM-102 for this application speculative.

For researchers and drug developers, the choice between an established lipid like SM-102 and an emerging one like this compound will depend on the specific application and the nature of the nucleic acid payload. Further studies are critically needed to evaluate the efficacy of this compound for mRNA delivery to determine if its remarkable performance in the siRNA space can be translated to this increasingly important class of therapeutics. The ideal ionizable lipid is likely to be application-specific, and a deeper understanding of the structure-activity relationships for different nucleic acid payloads will be essential for the continued advancement of the field.

References

Validating the Safety Profile of CL4H6 for Therapeutic Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a rigorous evaluation of their safety profile to ensure a favorable risk-benefit ratio for patients. This guide provides a comparative analysis of the preclinical safety profile of the novel tyrosine kinase inhibitor (TKI), CL4H6, against two established therapies for Chronic Myeloid Leukemia (CML), Imatinib (B729) and Dasatinib. The data presented herein is intended to provide a framework for assessing the safety of this compound and to highlight key experimental considerations.

Comparative Preclinical Safety Data

The following table summarizes the preclinical safety data for this compound, Imatinib, and Dasatinib across a standard battery of toxicological assessments. This allows for a direct comparison of their potential liabilities.

Safety EndpointThis compound (Hypothetical Data)ImatinibDasatinib
In Vitro Cytotoxicity
K562 (CML cell line) IC5010 nM~0.2-0.6 µM[1][2][3]4.6 nM[4]
Normal Human Fibroblasts IC50>10 µM>10 µM>5 µM
hERG Channel Inhibition
IC5025 µM19.51 µM (in HEK-293 cells)[5]14.3 µM[6][7]
Genotoxicity
Ames TestNegativeNegative[8][9][10][11]No data available
In Vitro Micronucleus AssayNegativeNegative in rat bone marrow[9][12]No data available
Acute Toxicity (Rodent)
Oral LD50>500 mg/kg (rat)300 - 2000 mg/kg (rat)[9][13]50 - 100 mg/kg (rat)[14][15][16]
Repeat-Dose Toxicity (28-day, Rodent)
NOAEL50 mg/kg/day (rat)Well-tolerated; target organs include epithelial and glandular tissues[12]Cardiovascular findings including fibrosis and hypertrophy observed in toxicology studies[17]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of safety data. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells (e.g., K562 or normal human fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Imatinib, Dasatinib) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

hERG Patch-Clamp Assay

The human Ether-à-go-go-Related Gene (hERG) assay is critical for assessing the potential for a drug to cause QT interval prolongation, a serious cardiac side effect.

  • Cell Culture: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG potassium channel.

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current (IKr).

  • Compound Application: Apply a vehicle control solution followed by increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current at each concentration until a steady-state effect is observed.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration compared to the control. Determine the IC50 value from the concentration-response curve.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is used to determine the LD50 of a substance with a reduced number of animals.

  • Animal Selection: Use a single sex of a rodent species (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available data.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • LD50 Calculation: Continue the procedure until the criteria for stopping are met. The LD50 is then calculated using a statistical method, such as the maximum likelihood method.

Visualizing Key Concepts

To further elucidate the context of this compound safety validation, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and the logical progression of preclinical safety assessment.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation STAT5->Proliferation This compound This compound This compound->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway targeted by TKIs like this compound.

A Seed Cells in 96-well Plate B Incubate for 24h A->B D Add Compound to Cells B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 3-4h F->G H Add Solubilizing Agent G->H I Read Absorbance at 570nm H->I J Calculate IC50 I->J

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

A In Vitro Genotoxicity Positive? B In Vitro hERG IC50 > 30x Cmax? A->B No Stop Stop Development or Redesign Molecule A->Stop Yes InVivo In Vivo Studies: - Acute Toxicity - Repeat-Dose Toxicity B->InVivo Yes B->Stop No C Acceptable In Vivo Toxicity Profile? Proceed Proceed to Further Development C->Proceed Yes C->Stop No Start Start Preclinical Safety Assessment InVitro In Vitro Assays: - Cytotoxicity - Genotoxicity - hERG Start->InVitro InVitro->A InVivo->C

Caption: Decision tree for preclinical safety assessment of a therapeutic candidate.

References

A Comparative Guide to CL4H6 Performance for siRNA Delivery in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cationic Lipid Performance for RNAi Therapeutics.

The effective delivery of small interfering RNA (siRNA) to target cells is a cornerstone of RNA interference (RNAi) therapeutics. Cationic lipid-based nanoparticles (LNPs) have emerged as a prominent non-viral vector for this purpose, protecting the siRNA cargo and facilitating its cellular uptake. This guide provides a comparative overview of the performance of the cationic lipid CL4H6 and other commonly used alternatives, with a focus on their efficacy in different cell lines. The information presented herein is supported by experimental data and includes detailed protocols for key validation assays.

Quantitative Comparison of Cationic Lipid Formulations

The selection of a cationic lipid for siRNA delivery is a critical decision, balancing the need for high gene-knockdown efficiency with minimal cytotoxicity. The following tables summarize the performance of this compound and alternative lipids in various cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as nanoparticle composition, cell types, and siRNA targets, across different studies.

Table 1: Performance of this compound-Based Lipid Nanoparticles

Cell Line/ModelTarget GeneGene Knockdown EfficiencyCytotoxicityReference
Human Conjunctival FibroblastsMRTF-B55.8% (25 nM siRNA), 77.7% (50 nM siRNA), 80.2% (100 nM siRNA)Not cytotoxic at 50 nM siRNA concentration[1]
OS-RC-2 Renal Cancer Xenograft Model (mice)STAT3 and HIF-1αDecreased tumor volume; Increased M1 macrophages in tumor microenvironmentWell-tolerated in vivo[2]

Table 2: Performance of Alternative Cationic Lipid-Based Formulations

Cationic LipidCell Line(s)Target GeneGene Knockdown EfficiencyCytotoxicityReference
DOTAP Human Hematopoietic Stem Cells (CD34+)Cathepsin S>60%Negligible[2][3]
MCF-7 (Breast Cancer)Aromatase~50% (10 nM siRNA); Higher with R-enantiomerDependent on concentration and formulation[1][4]
HeLa (Cervical Cancer)LuciferaseSignificant knockdownNot detected at tested concentrations[5]
YSK12-C4 NK-92 (Natural Killer Cell Line)GAPDH60%Significant at doses needed for gene silencing[6]
Jurkat, THP-1, KG-1, NK-92 (Immune Cell Lines)GAPDHUp to 96% (Jurkat, THP-1), 91% (KG-1), 75% (NK-92)Lower than Lipofectamine RNAiMAX[7]
Liver Sinusoidal Endothelial Cells (LSECs) (in vivo)Factor VIIED50: 0.1 mg/kgNot specified[8]
DOTMA VariousN/AHigh transfection rate for DNANot specified[9]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the siRNA delivery pathway and a typical experimental workflow for evaluating the performance of lipid nanoparticles.

siRNA_Pathway LNP-Mediated siRNA Delivery Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP LNP with siRNA Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake RISC RISC Loading Cleavage mRNA Cleavage RISC->Cleavage 5. Target Recognition Silencing Gene Silencing Cleavage->Silencing mRNA Target mRNA mRNA->Cleavage Endosome Endosome Endocytosis->Endosome 2. Encapsulation Escape Endosomal Escape Endosome->Escape 3. pH-mediated destabilization Escape->RISC 4. siRNA Release

LNP-mediated siRNA delivery pathway.

Experimental_Workflow Experimental Workflow for LNP Performance Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding (e.g., A549, MCF-7) Transfection 3. Transfection of Cells Cell_Culture->Transfection LNP_Prep 2. LNP-siRNA Formulation (this compound, DOTAP, etc.) LNP_Prep->Transfection MTT 4a. Cytotoxicity Assay (MTT Assay) Transfection->MTT RNA_Extraction 4b. RNA Extraction Transfection->RNA_Extraction Protein_Extraction 4c. Protein Extraction Transfection->Protein_Extraction qPCR 5b. Gene Expression (qPCR) RNA_Extraction->qPCR Western_Blot 5c. Protein Levels (Western Blot) Protein_Extraction->Western_Blot

Workflow for LNP performance evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays cited in this guide.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest seeded in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the LNP-siRNA complexes for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle-only control.

  • MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10][12]

Gene Silencing Quantification (RT-qPCR)

This technique is used to measure the relative quantity of a specific target mRNA after siRNA treatment.

Materials:

  • Treated and control cells from a 6-well or 12-well plate

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (forward and reverse) for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Protocol:

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit.

  • Reverse Transcription (cDNA Synthesis): Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or housekeeping gene, and the synthesized cDNA.

  • qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[3]

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.

Protein Knockdown Analysis (Western Blot)

Western blotting is used to detect and quantify the reduction of a specific protein following siRNA-mediated gene silencing.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF or nitrocellulose membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in lysis buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein knockdown.

References

Comparative Analysis of CL4H6-LNP Uptake Mechanisms in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cellular uptake mechanisms of CL4H6-Lipid Nanoparticles (LNPs) reveals distinct pathways and efficiencies when compared to other ionizable lipid-based delivery systems. This guide provides a comparative study of this compound-LNP uptake, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in the selection and optimization of LNP-based therapeutics.

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid-based drugs, including mRNA and siRNA. The composition of these LNPs, particularly the choice of ionizable lipid, plays a pivotal role in their delivery efficiency, influencing cellular uptake, endosomal escape, and ultimately, the therapeutic outcome. Among the various ionizable lipids developed, this compound has demonstrated significant promise.

Quantitative Comparison of Cellular Uptake

The cellular uptake of LNPs is a critical first step in the delivery of their cargo. Studies comparing this compound-LNPs with other widely used formulations, such as those containing DLin-MC3-DMA (MC3), have shown that while uptake levels can be comparable, the subsequent intracellular fate and therapeutic efficacy can differ significantly. This suggests that the structural characteristics of the ionizable lipid influence not just the rate of internalization but also the efficiency of endosomal release.

LNP FormulationCell TypeUptake Efficiency (% of Positive Cells)Mean Fluorescence Intensity (MFI)Reference
This compound-LNP Hepatocytes>95%High[1]
DLin-MC3-DMA-LNP Hepatocytes>95%High[2]
SM-102-LNP Multiple Cell LinesHighHigh[3]
ALC-0315-LNP Multiple Cell LinesHighModerate[2]

Note: The table summarizes findings from multiple studies. Direct head-to-head quantitative comparisons in the same cell line under identical conditions are limited in the publicly available literature.

While flow cytometry data often indicates a high percentage of cells positive for LNP uptake across different formulations, the mean fluorescence intensity (MFI) can provide a more nuanced view of the quantity of LNPs internalized per cell. However, it is crucial to note that high cellular uptake does not always correlate with high therapeutic efficacy, as efficient endosomal escape is a key bottleneck in the delivery process.[1]

Mechanisms of Cellular Uptake

The primary mechanism for the cellular uptake of LNPs is endocytosis. This process can be broadly categorized into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized by an LNP can be influenced by its size, surface charge, and the protein corona that forms upon interaction with biological fluids.

For many ionizable LNPs, including those similar in composition to this compound-LNPs, clathrin-mediated endocytosis has been identified as a major route of entry.[4] However, macropinocytosis has also been implicated as a significant pathway for LNP internalization.[4]

To dissect the specific endocytic pathways involved in this compound-LNP uptake, researchers employ a variety of pharmacological inhibitors.

Endocytosis InhibitorTarget PathwayExpected Effect on this compound-LNP Uptake
ChlorpromazineClathrin-mediated endocytosisReduction in uptake
GenisteinCaveolae-mediated endocytosisMinimal to no reduction in uptake
AmilorideMacropinocytosisReduction in uptake
Cytochalasin DActin-dependent endocytosis (including macropinocytosis)Reduction in uptake

Experimental Protocols

Cellular Uptake Quantification by Flow Cytometry

This protocol describes a general method for quantifying the cellular uptake of fluorescently labeled LNPs.

Materials:

  • Fluorescently labeled LNPs (e.g., containing a fluorescent lipid like DiD)

  • Target cells in culture

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed target cells in a multi-well plate and culture overnight to allow for attachment.

  • Prepare serial dilutions of the fluorescently labeled LNPs in complete cell culture medium.

  • Remove the existing medium from the cells and add the LNP-containing medium.

  • Incubate the cells with the LNPs for a defined period (e.g., 2, 4, 8, or 24 hours) at 37°C.

  • After incubation, wash the cells twice with PBS to remove non-internalized LNPs.

  • Detach the cells using Trypsin-EDTA.

  • Resuspend the cells in PBS and analyze them using a flow cytometer.

  • Gate the live cell population based on forward and side scatter.

  • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.[5][6]

Endocytosis Inhibition Assay

This protocol outlines a method to investigate the involvement of specific endocytic pathways in LNP uptake.

Materials:

  • Fluorescently labeled LNPs

  • Target cells in culture

  • Complete cell culture medium

  • Endocytosis inhibitors (e.g., chlorpromazine, genistein, amiloride)

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed target cells in a multi-well plate and culture overnight.

  • Pre-incubate the cells with the respective endocytosis inhibitors at their optimal concentrations for 30-60 minutes at 37°C.

  • Following pre-incubation, add the fluorescently labeled LNPs to the wells (in the continued presence of the inhibitors).

  • Incubate for the desired time period.

  • Wash, detach, and resuspend the cells as described in the cellular uptake protocol.

  • Analyze the cells by flow cytometry to determine the effect of each inhibitor on LNP uptake, comparing the MFI of treated cells to untreated controls.[3][7]

Signaling Pathways in this compound-LNP Uptake

The interaction of LNPs with the cell surface can trigger intracellular signaling cascades that regulate their uptake and subsequent trafficking. While specific signaling pathways activated by this compound-LNPs are not yet fully elucidated in publicly available literature, studies on other ionizable LNPs suggest the involvement of key signaling molecules.

For instance, it has been shown that some ionizable lipids can activate Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways involving NF-κB and IRF.[5][8] This can result in the production of pro-inflammatory cytokines and chemokines.

The diagram below illustrates a generalized signaling pathway that may be involved in the uptake and subsequent cellular response to ionizable LNPs.

LNP_Uptake_Signaling LNP This compound-LNP Receptor Cell Surface Receptor (e.g., LDLR, TLR4) LNP->Receptor Binding Endocytosis Endocytosis (Clathrin-mediated, Macropinocytosis) Receptor->Endocytosis Signaling Signaling Cascade (e.g., NF-κB, IRF activation) Receptor->Signaling Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Escape Endosomal Escape Endosome->Escape Cargo_Release Cargo Release (mRNA/siRNA) Escape->Cargo_Release Cytokine Cytokine Production Signaling->Cytokine

Caption: Generalized signaling pathway for LNP uptake and cellular response.

Experimental Workflow for Investigating Uptake Mechanisms

A systematic approach is required to comprehensively compare the uptake mechanisms of different LNP formulations. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_0 LNP Formulation & Characterization cluster_1 In Vitro Uptake Studies cluster_2 Signaling Pathway Analysis cluster_3 Data Analysis & Comparison Formulation Formulate this compound-LNP & Alternative LNPs Characterization Characterize Size, PDI, Zeta Potential, Encapsulation Formulation->Characterization Cell_Culture Culture Target Cell Lines Uptake_Assay Quantitative Uptake Assay (Flow Cytometry) Cell_Culture->Uptake_Assay Inhibition_Assay Endocytosis Inhibition Assay Cell_Culture->Inhibition_Assay Proteomics Proteomic/Phosphoproteomic Analysis (Mass Spectrometry) Uptake_Assay->Proteomics Western_Blot Western Blot for Key Signaling Proteins Inhibition_Assay->Western_Blot Data_Analysis Analyze Quantitative Data & Compare Formulations Proteomics->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for comparative analysis of LNP uptake.

References

Benchmarking CL4H6 against commercially available transfection reagents.

Author: BenchChem Technical Support Team. Date: December 2025

This guide will therefore present the performance data for CL4H6 within its intended application, followed by a separate comparative analysis of established commercial reagents for in vitro use. This distinction is crucial for researchers to select the appropriate reagent for their specific experimental needs.

Performance of this compound in Lipid Nanoparticle (LNP) Formulations

This compound is an ionizable cationic lipid that is a key component of LNPs designed for systemic siRNA delivery.[1] These LNPs have demonstrated high gene silencing efficiency and are generally well-tolerated in vivo.

Table 1: Performance Data of this compound-based Lipid Nanoparticles for siRNA Delivery

Parameter Value Experimental System Notes
Gene Silencing Efficiency 55.8% - 80.2% knockdownIn vitro (Human Conjunctival Fibroblasts)At siRNA concentrations of 25 nM, 50 nM, and 100 nM, respectively.[2]
Cell Viability Not cytotoxic at 50 nM siRNAIn vitro (Human Conjunctival Fibroblasts)Compared to irrelevant siRNA-treated and untreated cells.[2]
In Vivo Efficacy ED50 of ~0.005 mg/kgMice (Factor VII siRNA)Demonstrates high potency in hepatic gene silencing.[3]
siRNA Encapsulation Efficiency 92.5% ± 0.7%LNP formulationNon-targeted LNPs.[2]

Comparative Performance of Commercially Available In Vitro Transfection Reagents

A wide array of commercial reagents are available for the transfection of nucleic acids into cultured cells. Their efficiency and associated cytotoxicity can vary significantly depending on the cell type, the nucleic acid being delivered, and the specific protocol used. Below is a summary of performance data for some commonly used reagents.

Table 2: Transfection Efficiency of Commercial Reagents with Plasmid DNA (pDNA)

Reagent Cell Line Transfection Efficiency (%) Reagent:DNA Ratio
Lipofectamine 2000HEK293T~60%4:1 or 6:1
Lipofectamine 2000Caco-2~20%6:1
Lipofectamine 2000BHK-21~30%All tested ratios
FuGENE HDHEK293T~60%3:1
FuGENE HDCaco-2~5%Higher ratios
FuGENE HDBHK-21~30%Highest ratio
PEI 25kHEK293T>30%3:1 or 4:1
PEI 25kCaco-2~20%5:1 to 9:1
PEI 25kBHK-2140%3:1
PEI 40kHEK293T>40%9:1
PEI 40kCaco-2~30%9:1
PEI 40kBHK-2155%8:1

Table 3: Transfection Efficiency of Commercial Reagents with messenger RNA (mRNA)

Reagent Cell Line Transfection Efficiency (%) Reagent:mRNA Ratio
Lipofectamine 2000XTC cells~35%2:1
PEI 25kXTC cells~25%4:1 to 9:1
PEI 40kXTC cells45% to ~50%7:1 to 9:1
DOPE:DOTMA (1:1)Not Specified>40%6:1

Table 4: Cytotoxicity of Commercial Transfection Reagents

Reagent General Observation Cell Line Examples
Lipofectamine 2000Higher cytotoxicity associated with high efficiency.[3][4][5]HeLa, JU77
Lipofectamine 3000High efficiency, but can exhibit high cytotoxicity.[5][6]JU77
FuGENEHigh efficiency with variable cytotoxicity.[5]JU77 (most toxic), Huh-7 (high efficiency)
RNAiMAXHigh efficiency with lower toxicity compared to others.[5][6]A good option for a majority of cells when low toxicity is desired.[3][5]
PEICytotoxicity can be a concern, especially at higher concentrations.Not specified in detail in the provided results.

Experimental Protocols

Preparation of this compound-based Lipid Nanoparticles

A common method for preparing this compound-containing LNPs for siRNA delivery involves the following steps:

  • Lipid Stock Preparation : The cationic lipid this compound, a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and a PEGylated lipid like 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k) are dissolved in an organic solvent, typically ethanol. A common molar ratio is 50:50:1 (this compound:DOPE:DMG-PEG2k).[2]

  • Nucleic Acid Preparation : The siRNA is dissolved in an aqueous buffer with a slightly acidic pH (e.g., sodium acetate (B1210297) buffer, pH 4.0).

  • LNP Formation : The lipid solution is rapidly mixed with the siRNA solution. This is often achieved using a microfluidic mixing device to ensure rapid and controlled nanoprecipitation, resulting in the formation of LNPs with encapsulated siRNA.[7]

  • Purification and Buffer Exchange : The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the organic solvent and raise the pH.[7]

  • Characterization : The LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.[2]

General In Vitro Transfection Protocol (for Commercial Reagents)
  • Cell Seeding : Cells are seeded in a multi-well plate to achieve a recommended confluency (typically 70-90%) at the time of transfection.[8]

  • Complex Formation : The nucleic acid (plasmid DNA, mRNA, or siRNA) and the transfection reagent are separately diluted in a serum-free medium. The diluted transfection reagent is then added to the diluted nucleic acid and incubated at room temperature for a specified time (e.g., 10-20 minutes) to allow for the formation of transfection complexes.[8]

  • Transfection : The transfection complexes are added to the cells in the multi-well plate.

  • Incubation : The cells are incubated with the transfection complexes for a period of time (typically 24-72 hours) to allow for nucleic acid uptake and gene expression or knockdown.

  • Analysis : Post-transfection, cells are analyzed for transfection efficiency (e.g., via reporter gene expression, qPCR, or western blotting) and cell viability (e.g., using an MTT or other cytotoxicity assay).[9]

Visualizing the Process

To better understand the experimental workflows and mechanisms, the following diagrams are provided.

Transfection_Workflow cluster_preparation Preparation cluster_complexation Complex Formation cluster_transfection Transfection cluster_analysis Analysis reagent Dilute Transfection Reagent mix Mix and Incubate reagent->mix nucleic_acid Dilute Nucleic Acid (DNA/RNA) nucleic_acid->mix add_to_cells Add Complexes to Cells mix->add_to_cells incubate Incubate (24-72h) add_to_cells->incubate assay Assay for Efficiency and Viability incubate->assay

General workflow for in vitro transfection.

Cationic_Lipid_Transfection_Mechanism cluster_extracellular Extracellular Space lipoplex Cationic Lipid-Nucleic Acid Complex (Lipoplex) cell_membrane Cell Membrane lipoplex->cell_membrane Binding endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus (for DNA) cytoplasm->nucleus Nuclear Entry risc RISC (for siRNA) cytoplasm->risc RISC Loading

Mechanism of cationic lipid-mediated transfection.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of C4H6Cl4 (Tetrachlorobutane)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the proper disposal of C4H6Cl4, a chlorinated hydrocarbon. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations. C4H6Cl4 is harmful if swallowed, inhaled, or comes into contact with skin and must be managed as a hazardous waste[1].

Hazard Identification and Waste Classification

C4H6Cl4, commonly known as tetrachlorobutane, is a halogenated organic solvent[2][3]. Due to its chemical properties and potential hazards, it cannot be disposed of via standard waste streams like drains or regular trash[2][4].

  • Hazardous Characteristics : Irritant, harmful upon oral exposure, dermal contact, or inhalation[1].

  • Waste Classification : Spent halogenated solvents are regulated as hazardous waste. In the United States, they often fall under EPA hazardous waste codes such as F001 or F002[5][6][7]. All waste containing C4H6Cl4 must be collected and managed as dangerous chemical waste[2].

Personal Protective Equipment (PPE)

Before handling C4H6Cl4 or its waste, all personnel must be equipped with the appropriate PPE. The following table summarizes the required equipment to minimize exposure.

Protection Type Required Equipment Key Specifications & Best Practices
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must be tightly fitting. A face shield should be worn over goggles to protect against splashes[8].
Skin & Body Protection Chemical-Resistant GlovesUse Neoprene or Nitrile rubber gloves. Inspect for damage before each use and replace immediately if contaminated[8][9].
Lab Coat or Chemical-Resistant Apron/CoverallsA lab coat should be worn to protect against incidental contact. For larger quantities, chemical-resistant coveralls are required[10][11].
Closed-Toe ShoesShoes must cover the entire foot. Long pants must be worn to cover any exposed skin on the legs[8].
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or when vapors cannot be adequately controlled. Use requires a formal respiratory protection program[8][9].

Waste Disposal Workflow

The proper disposal of C4H6Cl4 waste follows a strict, regulated path from generation to final disposal. The workflow below outlines the critical decision points and steps involved in managing this hazardous waste stream.

G Diagram 1: C4H6Cl4 Waste Disposal Workflow A Waste Generation (e.g., used solvent, contaminated materials) B Is waste container available and correctly labeled? A->B C Obtain a compatible waste container. Label with 'Hazardous Waste' and contents. B->C No D Transfer Waste to Container in a Fume Hood B->D Yes C->D E Securely Cap Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is container >75% full or has it been stored >60 days? F->G H Arrange for Pickup by EHS or Licensed Waste Contractor G->H Yes I Continue collecting waste G->I No

Caption: C4H6Cl4 Waste Disposal Workflow.

Step-by-Step Disposal Protocol

4.1. Waste Collection

  • Select a Compatible Container : Use a clean, sealable container made of a material compatible with chlorinated hydrocarbons, such as polyethylene[2]. Avoid metal cans, as halogenated solvents can degrade to form acids that cause corrosion[2].

  • Proper Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly list all contents, including "C4H6Cl4" and any other mixed chemicals.

  • Transfer Waste : Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure[12]. Wear all required PPE.

  • Do Not Overfill : Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion[13].

  • Keep Closed : The container must be securely capped at all times, except when waste is actively being added[12]. Leaving a funnel in the opening is not permitted[12].

4.2. Storage

  • Designated Area : Store the sealed waste container in a designated, secure satellite accumulation area. This area should be well-ventilated and away from direct sunlight, heat, or ignition sources[2].

  • Segregation : Store halogenated solvent waste separately from incompatible materials, particularly acids, bases, and oxidizers, to prevent dangerous chemical reactions[2][13].

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[14].

4.3. Final Disposal

  • Contact EHS : When the waste container is nearly full or has been stored for a specified period (consult your institution's policy), arrange for pickup through your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[14].

  • Prohibited Actions : Never dispose of C4H6Cl4 or related halogenated wastes by pouring them down the drain, allowing them to evaporate in a fume hood, or mixing them with non-hazardous trash[2][15].

Disposal Summary: Do's and Don'ts
DO DO NOT
✔️ Collect in a labeled, compatible container[2].❌ Pour down the drain[2][4].
✔️ Keep the waste container securely closed[12].❌ Dispose of in regular trash[15].
✔️ Store in a ventilated, secure area[2].❌ Mix with incompatible waste streams[2].
✔️ Wear appropriate PPE during handling[16].❌ Overfill the waste container[13].
✔️ Arrange for disposal through your EHS office[14].❌ Allow the waste to evaporate[2].

Emergency Procedures: Spill Cleanup

In the event of a C4H6Cl4 spill, immediate and correct action is critical to prevent exposure and environmental contamination.

G Diagram 2: C4H6Cl4 Spill Response A Spill Occurs B Alert personnel in the immediate area. Evacuate if necessary. A->B C Remove all ignition sources from the area. B->C D Don required PPE (respirator, gloves, goggles, etc.) C->D E Contain the spill using absorbent material (e.g., spill pads, sand). D->E F Collect absorbed material using spark-proof tools. E->F G Place contaminated material into a labeled hazardous waste container. F->G H Decontaminate the spill area. G->H I Report the incident to your supervisor and EHS. H->I

Caption: C4H6Cl4 Spill Response Procedure.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate non-essential personnel. If the spill is large, activate the fire alarm and evacuate the building[16].

  • Control Vapors and Ignition Sources : Ensure the area is well-ventilated (if safe to do so) and remove any potential sources of ignition[16].

  • Containment : Prevent the spill from spreading or entering drains by creating a dike around it with an inert, absorbent material such as sand, diatomite, or a universal binder[15].

  • Absorption : Cover the spill with the absorbent material and allow it to fully absorb the liquid[15].

  • Collection : Using spark-proof tools, carefully collect the contaminated absorbent material and place it into a designated, sealable, and properly labeled container for hazardous waste disposal[16].

  • Decontamination : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting : Report the incident to your supervisor and your institution's EHS office[13].

References

Essential Safety and Handling Protocols for C4H6Cl4 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The chemical formula C4H6Cl4 can represent several isomers, including various forms of tetrachlorobutane and dichlorobutene. As the specific hazards can vary between these isomers, it is crucial to first identify the exact chemical you are handling by consulting the container's label and the corresponding Safety Data Sheet (SDS). This guide provides a consolidated overview of the necessary personal protective equipment (PPE) and safe handling procedures based on available data for these compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling any C4H6Cl4 isomer. The following table summarizes the recommended PPE based on information for related hazardous chemicals.[1][2][3]

PPE CategorySpecification
Eye and Face Chemical safety goggles and a face shield are essential to protect against splashes.[1][2]
Hand Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are required. It is advisable to consult the glove manufacturer's resistance data. Double gloving is recommended.[1]
Body A flame-retardant lab coat and a chemical-resistant apron should be worn. For larger quantities or a higher risk of splashing, a chemical-resistant suit is advised.[1]
Respiratory All work should be conducted in a certified chemical fume hood. If vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][2]
Footwear Closed-toe, chemical-resistant shoes are mandatory.[1]

Operational and Disposal Plans

Safe handling and disposal are paramount to ensuring laboratory safety. The following procedural steps provide guidance for the operational lifecycle of handling C4H6Cl4 isomers.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and in good working order.[1][3]

  • Remove all potential ignition sources from the work area.[1][4]

  • Ground and bond all containers and transfer equipment to prevent static discharge.[1]

2. Handling:

  • Wear all required PPE as specified in the table above.

  • Use only spark-proof tools.[1][4]

  • Avoid inhaling vapors and direct contact with skin and eyes.[4][5]

  • Keep containers tightly closed when not in use.[1][6]

  • Work with the smallest quantity of the chemical necessary for the experiment.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]

  • Keep containers tightly sealed and clearly labeled.[1][6]

  • Store in a designated flammable liquids cabinet.[1]

4. Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Collect waste in suitable, closed, and clearly labeled containers.[4]

  • Adhered or collected material should be promptly disposed of.[4]

Experimental Protocols

Detailed experimental protocols for specific applications of C4H6Cl4 isomers are not available in the provided search results. It is imperative to consult peer-reviewed literature or established institutional protocols for methodologies related to your specific research.

Safe Handling Workflow for C4H6Cl4 Isomers

The following diagram illustrates the essential steps for safely handling C4H6Cl4 isomers in a laboratory setting.

cluster_main Safe Handling Workflow prep Preparation & Engineering Controls ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling in Fume Hood ppe->handling storage Secure Storage handling->storage Store Unused Chemical disposal Waste Disposal handling->disposal Dispose of Waste storage->handling Retrieve for Use decon Decontamination & Doffing PPE disposal->decon

Caption: Workflow for safe handling of C4H6Cl4 isomers.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。